molecular formula C8H9F2NO B1452688 3-(Difluoromethoxy)-2-methylaniline CAS No. 1154695-47-2

3-(Difluoromethoxy)-2-methylaniline

Cat. No.: B1452688
CAS No.: 1154695-47-2
M. Wt: 173.16 g/mol
InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-2-methylaniline (CAS 1154695-47-2) is a fluorinated aromatic amine with the molecular formula C 8 H 9 F 2 NO and a molecular weight of 173.16 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research, particularly in the development of novel active pharmaceutical ingredients (APIs) . Its structure, featuring both an amine group and a difluoromethoxy substituent on a methylated benzene ring, makes it a key intermediate for introducing specific physicochemical properties into target molecules, such as enhanced metabolic stability and membrane permeability . In practical research applications, this aniline derivative is employed in the synthesis of complex heterocyclic systems. For example, it is utilized as a precursor in the development of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, a class of compounds explored for their therapeutic potential . As a high-value research chemical, it is typically supplied with high purity and requires cold-chain transportation to ensure stability . Researchers should note that this compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBSFMJFKKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154695-47-2
Record name 3-(difluoromethoxy)-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethoxy)-2-methylaniline: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. Among the myriad of fluorinated building blocks, substituted anilines stand out for their versatile reactivity and prevalence in a wide array of bioactive compounds. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)-2-methylaniline, a key intermediate poised for significant applications in the development of novel therapeutics. The presence of the difluoromethoxy group, a bioisostere for hydroxyl and methoxy groups, coupled with the ortho-methyl substitution on the aniline ring, presents a unique combination of electronic and steric properties that are highly sought after in rational drug design.[1]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is defined by an aniline ring substituted with a methyl group at the 2-position and a difluoromethoxy group at the 3-position.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1154695-47-2[2]

  • Molecular Formula: C₈H₉F₂NO[3]

  • Molecular Weight: 173.16 g/mol [3]

  • Canonical SMILES: CC1=C(C=CC=C1OC(F)F)N[3]

  • InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N[3]

Physicochemical Data Summary:

While experimentally determined data for this compound is not extensively available in the public domain, the following table summarizes key predicted and known properties of this compound and its close structural analogs. This comparative approach provides valuable insights into its expected behavior.

PropertyValue/Predicted ValueNotes and Comparison with Analogs
Appearance Colorless to pale yellow liquidSimilar to related fluorinated anilines like 3-Fluoro-2-methylaniline.[4]
Melting Point Not availableFor comparison, 3-Fluoro-2-methylaniline has a melting point of 7 °C.
Boiling Point Not availableFor comparison, 3-Fluoro-2-methylaniline has a boiling point of 89-91 °C at 15 mmHg.
Solubility Expected to be soluble in organic solvents (e.g., THF, DCM, ether) and insoluble in water.This is a general characteristic of similar aniline derivatives.[5]
pKa (Predicted) ~3.0 ± 0.10The electron-withdrawing nature of the difluoromethoxy group is expected to decrease the basicity of the aniline nitrogen. This is comparable to the predicted pKa of 3-(Difluoromethoxy)aniline.[6]
XlogP (Predicted) 2.5This predicted value suggests moderate lipophilicity, a desirable trait for drug candidates.[3]

The Medicinal Chemist's Perspective: Why the Difluoromethoxy Group is a Game-Changer

The difluoromethoxy (-OCF₂H) group is a particularly interesting moiety in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism. This can significantly increase the in vivo half-life of a drug candidate.

  • Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[7]

  • Bioisosterism: The difluoromethoxy group can act as a bioisostere of more common functional groups like the methoxy or hydroxyl group. This allows for fine-tuning of a molecule's properties without drastically altering its core structure and binding interactions.

  • Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, potentially forming key interactions with biological targets.[1]

The strategic placement of the difluoromethoxy group at the 3-position and the methyl group at the 2-position of the aniline ring in this compound offers a unique scaffold for creating novel molecular entities with potentially improved drug-like properties.

Synthesis and Reactivity: A Proposed Pathway

While specific literature on the synthesis of this compound is sparse, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles for the synthesis of related fluorinated anilines. The general strategy involves the difluoromethylation of a substituted phenol followed by the reduction of a nitro group.

Proposed Synthetic Pathway:

G A 2-Methyl-3-nitrophenol B 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene A->B Difluoromethylation (e.g., ClCF₂H, base) C This compound B->C Nitro Group Reduction (e.g., H₂, Pd/C) G cluster_0 Purity and Identity Confirmation A Sample of This compound B HPLC/UPLC Analysis (Purity Assessment) A->B C GC-MS Analysis (Identity and Impurity Profile) A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) A->D E FT-IR Spectroscopy (Functional Group Analysis) A->E F Certificate of Analysis (CoA) B->F C->F D->F E->F G A This compound C Amide Intermediate A->C Amide Coupling (e.g., EDC, HOBt) B Substituted 2-Chlorobenzoic Acid B->C D Quinazolinone Core C->D Cyclization (e.g., High Temperature) E Final Kinase Inhibitor D->E Further Functionalization

Sources

The Strategic Importance of 3-(Difluoromethoxy)-2-methylaniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A critical building block in the medicinal chemist's arsenal, 3-(Difluoromethoxy)-2-methylaniline, offers a unique scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of its chemical identity, synthesis, physicochemical properties, and its strategic application in drug design for researchers, scientists, and professionals in drug development.

Core Identification: CAS Number and Molecular Formula

At the heart of any chemical exploration is the precise identification of the compound. This compound is cataloged under CAS Number 1154695-47-2 .[1] Its molecular structure is defined by the formula C₈H₉F₂NO .[1]

Physicochemical Characteristics

The strategic incorporation of the difluoromethoxy group onto the 2-methylaniline scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design. These properties, summarized in the table below, influence the compound's pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Weight 173.16 g/mol [1][2]
Molecular Formula C₈H₉F₂NO[1]
XLogP3-AA (Predicted) 2.2[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Note: Some properties are predicted via computational models and should be confirmed through empirical testing.

Strategic Synthesis Pathway

A general reaction scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Reduction 2-Methyl-3-nitrophenol 2-Methyl-3-nitrophenol Intermediate 3-(Difluoromethoxy)-2-methyl-1-nitrobenzene 2-Methyl-3-nitrophenol->Intermediate  CHF2Cl, Base (e.g., NaOH)   Final_Product This compound Intermediate->Final_Product  Reducing Agent (e.g., Fe/HCl or H2/Pd-C)  

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

Part A: Synthesis of 3-(Difluoromethoxy)-2-methyl-1-nitrobenzene (Intermediate)

This step is analogous to the preparation of other difluoromethoxy-substituted aromatics.[4]

  • Reaction Setup: To a solution of 2-methyl-3-nitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydroxide to form the corresponding sodium phenoxide in situ.

  • Difluoromethylation: Introduce a difluoromethylating agent, such as chlorodifluoromethane (CHF₂Cl), into the reaction mixture under controlled temperature and pressure.

  • Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography to yield 3-(difluoromethoxy)-2-methyl-1-nitrobenzene.

Part B: Synthesis of this compound (Final Product)

The reduction of the nitro group is a standard and well-documented transformation.[5]

  • Reaction Setup: The intermediate, 3-(difluoromethoxy)-2-methyl-1-nitrobenzene, is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: A reducing agent is added. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

  • Work-up and Isolation: After the reduction is complete, the catalyst (if used) is filtered off. The reaction mixture is then neutralized, and the product is extracted. The final product, this compound, can be purified by distillation or crystallization.

The Role in Drug Discovery and Design

The incorporation of a difluoromethoxy group is a strategic decision in medicinal chemistry aimed at optimizing the druglike properties of a molecule. This is due to the unique electronic and steric effects of this moiety.

Bioisosteric Replacement and Pharmacokinetic Enhancement

The difluoromethoxy group serves as a valuable bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are less susceptible to metabolic degradation, particularly oxidative metabolism, which can increase the half-life of a drug.

  • Modulation of Lipophilicity: The difluoromethoxy group can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. This can improve membrane permeability and bioavailability.

  • Enhanced Target Binding: The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions within the target protein's binding pocket, potentially increasing binding affinity and selectivity.

Application in Novel Therapeutics

While specific drugs derived directly from this compound are not yet prevalent in the market, the broader class of difluoromethoxy-containing anilines are key intermediates in the synthesis of a range of bioactive molecules. For instance, related structures are found in compounds being investigated as kinase inhibitors, and in the development of treatments for cancer and inflammatory diseases. The strategic placement of the methyl and difluoromethoxy groups on the aniline ring provides a unique vector for further chemical elaboration and diversification.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from analogous anilines suggest the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Can cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

  • Use within a chemical fume hood to avoid inhalation of vapors.

Conclusion

This compound represents a valuable and strategic building block for the synthesis of novel pharmaceutical agents. Its unique combination of a reactive aniline functionality with the advantageous properties of the difluoromethoxy group makes it a compelling starting material for drug discovery programs. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective utilization in the development of next-generation therapeutics.

References

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available at: [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
  • Synthesis of fluorinated neonicotinoids - Protocols.io. Available at: [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. Available at: [Link]

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
  • US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - Semantic Scholar. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate. Available at: [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]

  • 3-(difluoromethoxy)-N-fluoroaniline | C7H6F3NO | CID 177726752 - PubChem. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. Available at: [Link]

  • 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987 - PubChem. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. Available at: [Link]

  • 4-(Difluoromethoxy)-3-methylaniline - CAS:83190-02-7 - Sunway Pharm Ltd. Available at: [Link]

  • 9H-fluoren-9-ylmethyl N-(2-azido-2-oxoethyl)carbamate | Chemsrc. Available at: [Link]

  • 2-(difluoromethoxy)-3-methylaniline (C8H9F2NO) - PubChemLite. Available at: [Link]

  • 4-(difluoromethoxy)-2-methylaniline (C8H9F2NO) - PubChemLite. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The difluoromethoxy group (-OCHF₂) is a particularly valuable substituent, often considered a bioisostere of hydroxyl or methoxy groups, capable of modulating lipophilicity, metabolic stability, and binding interactions. 3-(Difluoromethoxy)-2-methylaniline is an exemplar of this class, representing a versatile building block for the synthesis of novel bioactive compounds and functional materials.

A rigorous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic analysis provides the unambiguous "fingerprint" of a molecule, confirming its identity and purity. This guide offers an in-depth technical overview of the principal spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—we can map the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices: The NMR Experiment

The primary goal is to obtain a high-resolution spectrum where each unique nucleus is represented by a distinct, well-resolved signal. The choice of solvent is critical. For an aniline derivative, deuterated chloroform (CDCl₃) is an excellent starting point due to its wide use for nonpolar to moderately polar organic compounds and its single, easily identifiable residual peak (δ ≈ 7.26 ppm).[1][2] Should solubility be limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The sample concentration must be optimized: sufficient for a strong signal-to-noise ratio, but not so high as to cause line broadening or aggregation effects. A concentration of 10-20 mg/mL is typically effective for ¹H NMR, while 20-50 mg/mL is preferable for the less sensitive ¹³C nucleus.[1][3][4]

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol describes a self-validating system for ensuring data quality and reproducibility.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2][4]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for acquiring sharp NMR signals.[1]

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a high-quality, 5 mm NMR tube to remove any particulate matter.[2]

    • Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[1]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[1]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automated, is essential for achieving sharp, symmetrical peaks.[1]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[1]

    • Acquire the spectrum using standard pulse sequences. For routine analysis, a simple pulse-acquire sequence is sufficient for ¹H, while a pulse-acquire with proton decoupling is used for ¹³C and ¹⁹F.

Mandatory Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL CDCl3 + TMS) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune & Match Probe shim->tune acquire Acquire Spectrum tune->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate & Analyze reference->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted NMR Spectra: A Structural Deep Dive

The following predictions are based on established substituent effects and data from analogous compounds.

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)

The structure of this compound has three distinct aromatic protons, an amine group, a methyl group, and a difluoromethoxy proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Supporting Evidence
~6.9 - 7.1Triplet (t)1HH-5Expected to be the most shielded aromatic proton, coupled to H-4 and H-6. Aniline protons typically appear between 6.6-7.2 ppm.[5]
~6.7 - 6.8Doublet of Doublets (dd)1HH-4Coupled to H-5 and H-6. The ortho- and meta-couplings will result in a dd pattern.
~6.6 - 6.7Doublet of Doublets (dd)1HH-6Coupled to H-5 and H-4. Its chemical shift will be influenced by the ortho-amino group.
~6.55Triplet (t, JHF ≈ 74 Hz)1H-OCH F₂The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms.
~3.8 - 4.2Broad Singlet (br s)2H-NHAmine protons are exchangeable and often appear as a broad signal. The exact shift is concentration and solvent dependent.[5]
~2.15Singlet (s)3H-CHAromatic methyl groups typically appear in this region. Data for 3-Fluoro-2-methylaniline shows the methyl peak around this value.[6]

¹³C NMR Spectrum (Predicted, 101 MHz, CDCl₃)

The molecule has 8 unique carbon signals.

Predicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)AssignmentRationale and Supporting Evidence
~148 - 150SingletC-3 (-OCHF₂)Aromatic carbon attached to an oxygen atom, significantly deshielded.
~143 - 145SingletC-1 (-NH₂)Carbon attached to the electron-donating amino group. The C-N carbon in aniline is ~146 ppm.[7]
~130 - 132SingletC-5Aromatic CH carbon.
~120 - 122SingletC-2 (-CH₃)The methyl substituent will have a shielding effect on the carbon it is attached to.
~115 - 117Triplet (t, JCF ≈ 240 Hz)-OC HF₂The carbon of the difluoromethoxy group will be a triplet due to one-bond coupling to the two fluorine atoms.
~114 - 116SingletC-6Aromatic CH carbon ortho to the amino group.
~110 - 112SingletC-4Aromatic CH carbon.
~16 - 18Singlet-C H₃Typical chemical shift for an aromatic methyl carbon.

¹⁹F NMR Spectrum (Predicted, 376 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Supporting Evidence
-80 to -95Doublet (d, JHF ≈ 74 Hz)-OCHFThe two fluorine atoms are chemically equivalent and will appear as a single signal, split into a doublet by the proton on the same carbon. This chemical shift range is characteristic for difluoromethoxy groups.[8][9]

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational modes of molecular bonds. It is an exceptionally fast and reliable method for identifying the presence of key functional groups.

Causality Behind Experimental Choices: The ATR-IR Experiment

For routine analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) has become the technique of choice.[10][11] Its primary advantage is the lack of sample preparation; the sample is simply brought into contact with a high-refractive-index crystal (typically diamond).[12][13] An infrared beam is passed through the crystal, where an evanescent wave penetrates a few micrometers into the sample, allowing for the absorption of IR radiation at specific frequencies corresponding to the sample's vibrational modes.[11][14] This makes it a rapid, non-destructive, and highly reproducible technique.

Experimental Protocol: Acquiring an ATR-IR Spectrum
  • Background Collection: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This measures the absorbance of ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the diamond ATR crystal. If it is a solid, use the built-in press to ensure firm, even contact between the sample and the crystal surface.[11]

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, retract the press, and clean the sample from the crystal using a soft tissue dampened with a suitable solvent like isopropanol or acetone.[10]

Mandatory Visualization: ATR-IR Workflow

ATR_IR_Workflow start Start background Collect Background Spectrum (Clean Crystal) start->background apply_sample Apply Sample to Crystal background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process Process Data (Background Subtraction) collect_sample->process clean Clean Crystal process->clean end_node End clean->end_node EIMS_Workflow cluster_input Sample Introduction cluster_ionize Ionization (EI Source) cluster_analysis Analysis & Detection sample Vaporized Sample Molecule (M) ionization Bombard with 70 eV Electrons sample->ionization ions Generate Molecular Ion (M⁺˙) & Fragment Ions (F⁺) ionization->ions analyzer Separate Ions by m/z (Mass Analyzer) ions->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Sources

Physicochemical properties of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2-methylaniline

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. The strategic incorporation of a difluoromethoxy group onto the 2-methylaniline scaffold imparts unique physicochemical properties that are highly valuable in medicinal chemistry. This guide details the compound's chemical identity, physicochemical characteristics, spectroscopic profile, a plausible synthetic pathway, and its applications, with a particular focus on how its structural attributes can be leveraged to optimize drug candidates. The narrative emphasizes the causality behind its properties and provides field-proven insights for its practical application and handling.

Chemical Identity and Molecular Structure

This compound is a substituted aniline derivative. The presence of the electron-withdrawing difluoromethoxy group and the methyl group ortho to the amine functionality creates a unique electronic and steric environment that dictates its reactivity and properties.

  • IUPAC Name: this compound

  • CAS Number: 1233521-09-9

  • Molecular Formula: C₈H₉F₂NO[1]

  • Molecular Weight: 173.16 g/mol

  • Canonical SMILES: CC1=C(C=CC=C1OC(F)F)N[1]

  • InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N[1]

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are heavily influenced by the difluoromethoxy group, which increases lipophilicity and modulates the basicity of the aniline nitrogen. The data presented below are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

PropertyValueSignificance in Drug Development
Molecular Weight 173.16 g/mol Within the range preferred for small molecule drugs (Lipinski's Rule of Five).
XlogP (Predicted) 2.5[1]Indicates good lipophilicity, suggesting favorable membrane permeability.
Monoisotopic Mass 173.06522 Da[1]Essential for high-resolution mass spectrometry analysis and metabolite identification.
pKa (Predicted) ~3.0 ± 0.10*The electron-withdrawing nature of the difluoromethoxy group reduces the basicity of the aniline nitrogen compared to unsubstituted anilines. This impacts salt formation and receptor interaction.
Appearance Light yellow to orange clear liquid Basic physical state information for handling and formulation.
Boiling Point ~201-202 °C[2]Important for purification via distillation and assessing volatility.
Density ~1.276 g/mL at 25 °C**[2]Useful for converting between mass and volume in experimental setups.

*Note: Predicted pKa is based on analogous structures like 3-(difluoromethoxy)aniline.[2] **Note: Appearance, Boiling Point, and Density data are for the closely related isomer 3-(Difluoromethoxy)aniline and serve as an estimate.[2]

Spectroscopic Analysis

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While dedicated experimental spectra are not widely published, the expected characteristics can be reliably predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, methyl, and difluoromethoxy protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The electronic effects of the three different substituents will lead to complex splitting patterns.

  • Amine Protons (δ ~3.6 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (δ ~2.1 ppm): A singlet for the -CH₃ protons.

  • Difluoromethoxy Proton (δ ~6.5 ppm, Triplet): A characteristic triplet for the proton on the -OCF₂H group, with a coupling constant (J) around 74 Hz due to coupling with the two adjacent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (2850-3000 cm⁻¹): Signals corresponding to the aromatic and aliphatic C-H bonds.

  • C=C Stretching (1500-1600 cm⁻¹): Aromatic ring vibrations.

  • C-O-C Stretching (~1200-1250 cm⁻¹): Ether linkage stretch.

  • C-F Stretching (1000-1100 cm⁻¹): Strong, characteristic absorbance bands for the difluoromethyl group.[3]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The expected monoisotopic mass is 173.065 Da.[1]

  • Predicted Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 174.07250 and [M+Na]⁺ at m/z 196.05444.[1]

  • Key Fragmentation: Fragmentation would likely involve the loss of the difluoromethoxy group or cleavage adjacent to the amine.

Synthesis and Reactivity

A reliable synthetic route is crucial for obtaining high-purity material for research and development. A common and effective strategy for synthesizing substituted anilines is the reduction of the corresponding nitro compound.

Plausible Synthetic Workflow

A logical synthetic pathway starts from a commercially available precursor, 2-methyl-3-nitrophenol.

Synthetic_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Group Reduction A 2-Methyl-3-nitrophenol Reagent1 Reagents: ClCHF₂, Base (e.g., K₂CO₃) Solvent: DMF A->Reagent1 B Intermediate: 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene Reagent2 Reagents: H₂, Catalyst (e.g., Pd/C) Solvent: Ethanol B->Reagent2 Reagent1->B C Final Product: This compound Reagent2->C

Caption: Plausible two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Difluoromethylation: The reaction of the phenolic hydroxyl group with a difluoromethylating agent (like chloro(difluoro)methane) under basic conditions is a standard method for introducing the -OCF₂H moiety. A polar aprotic solvent like DMF facilitates this nucleophilic substitution.

  • Nitro Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups to amines.[4] The reaction is typically run in an alcohol solvent like ethanol under a hydrogen atmosphere, offering high yields and minimal side products.

Chemical Reactivity and Stability
  • Aniline Reactivity: The primary amine group is nucleophilic and will undergo typical aniline reactions, such as acylation, alkylation, and diazotization.

  • Stability: The difluoromethoxy group is generally stable under a wide range of reaction conditions. However, the compound may be sensitive to air and light over time, a common trait for anilines.

  • Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[2]

Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a building block for novel therapeutics. The difluoromethoxy group is not merely a substituent but a strategic tool for molecular optimization.

The Difluoromethoxy Group as a Bioisostere

The -OCF₂H group serves as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups. This substitution can lead to profound improvements in a drug candidate's profile.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can increase the half-life and bioavailability of a drug.

  • Lipophilicity and Permeability: Fluorine substitution increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[6][7]

  • Binding Affinity: The -OCF₂H group can act as a hydrogen bond donor, a property not shared by the methoxy group. This unique capability can introduce new, favorable interactions with a biological target, potentially increasing binding affinity and potency.[6]

Impact_on_Properties Core This compound Lipophilicity Increased Lipophilicity Core->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability (Resists Oxidation) Core->Metabolic_Stability H_Bonding Hydrogen Bond Donor Capability Core->H_Bonding Permeability Improved Membrane Permeability Lipophilicity->Permeability Half_Life Longer Half-Life Metabolic_Stability->Half_Life Binding Potentially Higher Binding Affinity H_Bonding->Binding

Caption: Impact of the difluoromethoxy group on drug-like properties.

Safety, Handling, and Storage

As with any substituted aniline, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe handling procedures.

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

To ensure trustworthiness and scientific integrity, experimental protocols must be self-validating. The Shake-Flask method is a standard procedure for determining logP.

Objective: To experimentally determine the logP value of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Deionized water (pre-saturated with n-octanol)

  • Separatory funnels

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

  • Reference standard with a known logP value

Methodology:

  • Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and deionized water for 24 hours. Allow the layers to separate completely before use. This ensures that the two phases are in equilibrium.

  • Standard Curve Generation: Prepare a series of known concentrations of the analyte in a suitable solvent (e.g., ethanol). Measure the absorbance (UV-Vis) or peak area (HPLC) for each concentration to generate a standard curve. This is a critical validation step to ensure accurate quantification.

  • Partitioning Experiment: a. Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration. b. Add a precise volume of this stock solution to a separatory funnel containing a known volume of pre-saturated water. The volume ratio is typically adjusted based on the expected logP. c. Seal the funnel and shake it vigorously for 2-3 minutes to facilitate partitioning. d. Let the funnel stand undisturbed until the two phases have clearly and completely separated.

  • Quantification: a. Carefully separate the aqueous and organic layers. b. Measure the concentration of the analyte in the aqueous phase using the previously generated standard curve. c. The concentration in the organic phase can be determined by difference from the initial concentration.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in organic phase] / [Concentration in aqueous phase] logP = log₁₀(P)

  • Self-Validation:

    • Mass Balance: The total amount of analyte recovered from both phases should be within 95-105% of the initial amount added. A significant deviation indicates experimental error (e.g., degradation, incomplete separation).

    • Control Experiment: Run the entire protocol in parallel using a reference standard with a well-documented logP value. The experimentally determined value for the standard should be in close agreement with the literature value.

    • Replicates: Perform the experiment in triplicate to ensure reproducibility and calculate the standard deviation.

Conclusion

This compound is a highly valuable synthetic intermediate whose physicochemical properties are tailored for modern drug discovery. Its defining feature, the difluoromethoxy group, acts as a powerful bioisostere that can enhance metabolic stability, membrane permeability, and target affinity. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for researchers aiming to leverage this potent building block in the development of next-generation pharmaceuticals and advanced materials.

References

  • The Promising Biological Potential of 3,4-Difluoro-2-methylaniline Derivatives in Drug Discovery - Benchchem.
  • 3-(Difluoromethoxy)aniline - ChemBK.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-Fluoro-2-methylaniline | 443-86-7 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 3-(Difluoromethoxy)aniline - SpectraBase.
  • 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 - Benchchem.
  • This compound (C8H9F2NO) - PubChemLite.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Synthesis of 2-difluoromethoxy-6-methyl aniline - PrepChem.com.

Sources

The Strategic Incorporation of Difluoromethoxy Anilines in Modern Drug Discovery: A Technical Guide to Optimizing Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs has become an indispensable tool for medicinal chemists.[1] Approximately 20% of all pharmaceuticals on the market are fluoropharmaceuticals, a testament to the profound impact of fluorine on molecular properties.[1] Among the arsenal of fluorinated groups, the difluoromethoxy (-OCHF₂) moiety, particularly when appended to an aniline scaffold, offers a nuanced and powerful approach to overcoming common challenges in drug development, namely balancing lipophilicity and enhancing metabolic stability.[2] This technical guide provides an in-depth exploration of the physicochemical properties of difluoromethoxy anilines, with a focus on practical, field-proven methodologies for their evaluation and strategic implementation in drug design.

The Difluoromethoxy Group: A Privileged Bioisostere

The difluoromethoxy group is often employed as a bioisosteric replacement for other functionalities, most notably the methoxy (-OCH₃) group. This substitution is not merely a conservative modification but a strategic maneuver to imbue a drug candidate with a superior profile of absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Modulating Lipophilicity: A Delicate Balance

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that governs a drug's ability to permeate biological membranes. The difluoromethoxy group offers a unique tool for fine-tuning this property. While often considered a lipophilicity-enhancing group, the actual impact on logP can vary depending on the molecular context.[4]

The replacement of a methoxy group with a difluoromethoxy group can subtly increase lipophilicity, providing a more favorable profile for oral absorption and cell permeability.[5] However, the effect is not always straightforward and is influenced by the electronic environment of the aromatic ring.[4]

Table 1: Comparative Physicochemical Properties of Aniline and its Fluorinated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted logP
AnilineC₆H₇N93.134.60.9
4-MethoxyanilineC₇H₉NO123.155.31.3
4-(Difluoromethoxy)anilineC₇H₇F₂NO159.13Not Available1.9[6]
4-(Trifluoromethoxy)anilineC₇H₆F₃NO177.123.75[7]2.6

Note: Predicted pKa and logP values are sourced from chemical databases and may vary slightly between different prediction algorithms. The logP for 4-(Difluoromethoxy)aniline is a computed property.

Enhancing Metabolic Stability: Resisting the Metabolic Onslaught

A paramount challenge in drug development is designing molecules that can withstand metabolic breakdown, ensuring a sufficiently long half-life to exert their therapeutic effect. The difluoromethoxy group is a stalwart in this regard.[5] The high strength of the carbon-fluorine bond renders the -OCHF₂ group significantly more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation by cytochrome P450 (CYP) enzymes.

By blocking this common metabolic pathway, the incorporation of a difluoromethoxy group can lead to:

  • Increased drug half-life

  • Reduced clearance

  • Potentially lower and less frequent dosing regimens

However, it is crucial to recognize that metabolic stability is a holistic property of the entire molecule. While the difluoromethoxy group itself is robust, metabolic processes may shift to other susceptible sites on the molecule, such as the aniline ring itself.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a difluoromethoxy aniline derivative, the in vitro liver microsomal stability assay is an indispensable tool.[8][9] This assay provides a reliable prediction of a compound's intrinsic clearance in the liver, the primary site of drug metabolism.[9]

Causality Behind the Experimental Design

The liver microsomal stability assay simulates the Phase I metabolic environment of the liver.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[8] By incubating a test compound with liver microsomes and the necessary cofactors (primarily NADPH), we can quantify the rate of its disappearance over time.[10]

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound (in DMSO) Incubation_Mix Incubation at 37°C Test_Compound->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix Cofactor NADPH Generating System Cofactor->Incubation_Mix Time_Points Time Points (e.g., 0, 5, 15, 30, 45 min) Incubation_Mix->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis (t½, CLint) LC_MS->Data_Analysis

Detailed Step-by-Step Protocol

This protocol outlines a self-validating system for assessing the metabolic stability of difluoromethoxy anilines.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (a structurally similar compound not expected to be metabolized)

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (set to 37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).[10]

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[10]

  • Pre-incubation:

    • In a 96-well plate, add the test compound working solution and the microsomal suspension.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.

  • Initiate the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[10] The time of addition is considered t=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in the respective wells by adding a quenching solution of cold acetonitrile containing the internal standard.[10]

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard at each time point.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

The Role of Cytochrome P450 Enzymes and Potential Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[11] The primary families involved in drug metabolism are CYP1, CYP2, and CYP3.[11]

For difluoromethoxy anilines, several metabolic pathways can be considered, although the -OCHF₂ group itself is generally stable.

G cluster_pathways Potential Metabolic Pathways Parent Difluoromethoxy Aniline Hydroxylation Aromatic Hydroxylation (on the aniline ring) Parent->Hydroxylation CYP-mediated N_Oxidation N-Oxidation (of the aniline nitrogen) Parent->N_Oxidation CYP-mediated Conjugation Phase II Conjugation (e.g., Glucuronidation, Sulfation) Hydroxylation->Conjugation N_Oxidation->Conjugation

While the difluoromethoxy group is designed to resist metabolism, it is not entirely inert. In some instances, oxidative defluorination can occur, although this is generally a less favorable pathway compared to metabolism at other sites on the molecule.[12]

Conclusion: A Strategic Imperative

The incorporation of a difluoromethoxy group into an aniline scaffold is a powerful and nuanced strategy in modern drug discovery. It offers a means to enhance metabolic stability and fine-tune lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[2] However, the success of this strategy is not guaranteed and requires careful empirical validation. The in vitro microsomal stability assay, as detailed in this guide, provides a robust and reliable method for assessing the metabolic fate of these promising compounds, enabling researchers to make data-driven decisions in the iterative cycle of drug design and optimization.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health (NIH).
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.).
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). National Institutes of Health (NIH).
  • Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate.
  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). National Institutes of Health (NIH).
  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). CRO Services - Nuvisan.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Preparation method for 4-(chlorodifluoromethoxy)aniline. (n.d.). Google Patents.
  • Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). Research Explorer - The University of Manchester.
  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (2025, August 5). ResearchGate.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... (n.d.). ResearchGate.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (n.d.). MDPI.
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, January 2). Journal of Medicinal Chemistry - ACS Publications.
  • METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. (n.d.). National Institutes of Health.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). National Institutes of Health (NIH).
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024, September 27). National Institutes of Health.
  • 4-(Difluoromethoxy)aniline. (n.d.). PubChem.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. (n.d.). Benchchem.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025, August 6). ResearchGate.
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate.
  • What are good methoxy isosteres in medicinal chemistry?. (2015, October 7). ResearchGate.
  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9).
  • 4-(Trifluoromethoxy)aniline. (2025, September 25). ChemicalBook.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews (RSC Publishing).
  • Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PubMed Central.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray.
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024, February 16). Macmillan Group - Princeton University.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
  • Metabolic Stability Testing. (n.d.). PK Optimization - Formulation / BOC Sciences.
  • Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. (n.d.). ResearchGate.
  • pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems. (n.d.). ResearchGate.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4).
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (n.d.). ChemRxiv.

Sources

Discovery and Synthesis of Novel Aniline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their versatility stems from the nuanced reactivity of the aromatic amine, which can be finely tuned to modulate the pharmacological properties of a molecule. This guide provides an in-depth exploration of the strategies and methodologies for the discovery and synthesis of novel aniline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Part I: The Aniline Scaffold in Modern Drug Discovery

The aniline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, from antibiotics to targeted cancer therapies.[2][3][4] Its significance lies in its ability to serve as a versatile building block, allowing for the introduction of diverse functional groups that can interact with biological targets and fine-tune a compound's pharmacokinetic profile.[5] For instance, aniline derivatives are crucial in the synthesis of sulfonamide antibiotics, analgesics like paracetamol, and various antidepressants and antipsychotics.[2][4] The amino group can act as a hydrogen bond donor or acceptor, and its basicity can be modulated to improve bioavailability and cell permeability.[2] However, the aniline scaffold is not without its challenges; metabolic instability and potential toxicity are key concerns that drive the search for novel derivatives with improved safety profiles.[5]

Part II: Strategic Approaches to Novel Aniline Derivatives

The discovery of novel aniline derivatives is a blend of rational design and synthetic innovation. The process begins with a clear understanding of the desired properties of the target molecule, whether it be enhanced potency, improved selectivity, or a more favorable metabolic profile.

Logical Workflow for Aniline Derivative Discovery

The journey from concept to a characterized novel aniline derivative follows a structured, iterative process. This workflow ensures that synthetic efforts are aligned with the project's goals and that each step provides valuable data to inform the next.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Characterization & Evaluation A Target Identification & Pharmacophore Modeling B In Silico Screening & ADMET Prediction A->B Virtual Library C Synthetic Route Selection (e.g., Buchwald-Hartwig, Ullmann) B->C Prioritized Candidates D Reaction Optimization C->D E Synthesis & Workup D->E F Purification (Chromatography, Crystallization) E->F G Structural Elucidation (NMR, MS, IR) F->G Purified Compound H Purity Analysis (HPLC, GC) G->H I In Vitro Biological Assays H->I Confirmed Structure & Purity I->A SAR Data & Design Iteration

Caption: A typical workflow for the discovery and development of novel aniline derivatives.

Part III: The Synthetic Toolkit: A Comparative Analysis

The synthesis of aniline derivatives has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches, such as broader substrate scope and milder reaction conditions.[6]

1. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides.[6][7]

  • Expertise & Experience: The choice of ligand is critical to the success of a Buchwald-Hartwig reaction. Sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often essential for achieving high yields, particularly with less reactive aryl chlorides.[6][8] The selection of a suitable base (e.g., sodium tert-butoxide, cesium carbonate) is also crucial and depends on the specific substrates and their functional group tolerance.[9]

  • Trustworthiness: The reaction is highly reliable and has been extensively validated across a wide range of substrates, making it a go-to method in both academic and industrial settings.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(NR'R'')L_n] pd2_complex->amide_complex Amine Coordination & Deprotonation (HNR'R'', Base) product_complex Ar-NR'R'' amide_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

2. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[11] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols with specialized ligands have enabled milder transformations.[11][12]

  • Expertise & Experience: Copper-catalyzed reactions are often more cost-effective than their palladium counterparts.[13] The choice between Ullmann and Buchwald-Hartwig can depend on the specific functional groups present in the substrates. For instance, certain substrates may be sensitive to the strong bases used in some Buchwald-Hartwig protocols, making a modern Ullmann approach preferable.[12] The development of new ligands, such as oxalic amides, has significantly broadened the scope and utility of copper-catalyzed aminations.[12]

  • Trustworthiness: While historically less reliable than palladium-catalyzed methods, modern ligand-accelerated Ullmann reactions offer good to excellent yields and functional group tolerance.[13]

3. Direct C-H Amination

A more recent and atom-economical approach is the direct amination of C-H bonds, which avoids the need for pre-functionalized starting materials like aryl halides.[7][14][15]

  • Expertise & Experience: These reactions often rely on a directing group to achieve regioselectivity. For aniline derivatives, the amino group itself can direct C-H functionalization to the ortho position.[16][17][18] Both palladium and copper catalysts have been successfully employed for C-H amination, with the choice of catalyst and oxidant being key to achieving the desired transformation.[18][19][20]

  • Trustworthiness: While a powerful strategy, C-H amination is often more substrate-specific than cross-coupling reactions, and achieving the desired regioselectivity can be challenging without a suitable directing group.[15]

Table 1: Comparison of Key Synthetic Methodologies

FeatureBuchwald-Hartwig AminationUllmann CondensationDirect C-H Amination
Catalyst PalladiumCopper[11]Palladium, Copper, Iron[14][18][19]
Substrates Aryl halides/pseudohalides, amines[7]Aryl halides, amines[11]Arenes, amine source[15]
Conditions Generally mild[6]Traditionally harsh, modern methods milder[12]Varies, can be mild[16]
Advantages Broad scope, high yields, reliable[6]Cost-effective catalyst[13]Atom-economical, avoids pre-functionalization[7][14]
Disadvantages Expensive catalyst, ligand sensitivityCan require high temperatures, narrower scopeRegioselectivity can be an issue[15]

Part IV: From Crude to Characterized: A Practical Workflow

Once a synthesis is complete, a systematic workflow is essential to isolate, purify, and characterize the novel aniline derivative.

Post-Synthesis Workflow

G A Reaction Workup (Quenching, Extraction) B Solvent Removal (Rotary Evaporation) A->B C Purification B->C D Column Chromatography C->D E Recrystallization / Distillation C->E F Purity & Identity Check (TLC, LC-MS) D->F E->F G Full Characterization F->G H NMR (¹H, ¹³C), MS, IR G->H I Purity Determination (HPLC, GC) G->I J Final Compound H->J I->J

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market being organofluorine compounds.[1] This guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of fluorinated building blocks. We will move beyond a simple inventory of effects to explore the fundamental causality behind experimental choices, providing field-proven insights into how this unique element can be leveraged to overcome common challenges in drug discovery, from metabolic instability to suboptimal binding affinity. This document provides detailed experimental protocols, quantitative comparisons, and decision-making workflows to empower scientists to rationally design and synthesize the next generation of therapeutics.

The Fluorine Advantage: A Paradigm Shift in Physicochemical Properties

The outsized role of fluorine in drug discovery stems from its unique combination of fundamental properties, which are unlike any other element in the periodic table.[2] Understanding these core attributes is critical to appreciating their downstream effects on a drug candidate's behavior.

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, profoundly altering the local electronic environment of a molecule.[3]

  • Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen with minimal steric perturbation, yet with dramatically different electronic properties.[4]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it exceptionally resistant to metabolic cleavage.

  • Lipophilicity Contribution: While a single fluorine atom has a modest impact on lipophilicity, fluorinated alkyl groups like trifluoromethyl (-CF₃) are significantly more lipophilic than a methyl group, which can enhance membrane permeability.[3]

These intrinsic properties are not mere academic curiosities; they are the levers that medicinal chemists pull to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.

Mastering Metabolic Stability: The C-F Bond as a Metabolic Shield

A primary driver for incorporating fluorine is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are notorious for oxidizing metabolically labile C-H bonds, leading to rapid clearance and the formation of potentially toxic metabolites. Replacing a vulnerable hydrogen with a fluorine atom effectively armors that position against oxidative metabolism.[3]

Causality: The high bond dissociation energy of the C-F bond makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom equivalent, thus halting the metabolic cascade at that site.[3] This strategy is particularly effective at benzylic positions or carbons alpha to heteroatoms, which are common sites of oxidation.

A compelling case study is seen in picornavirus inhibitors. A methyl-substituted compound was found to generate eight different metabolites in a monkey liver microsomal assay, primarily from hydroxylation of the methyl group. Its trifluoromethyl-substituted analog, however, not only prevented metabolism at that position but also conferred a "global" protective effect, resulting in only two minor metabolites.[5] This demonstrates that the strong electron-withdrawing nature of the -CF₃ group can electronically deactivate the entire molecule to some extent, protecting other sites from metabolism.[5]

Strategic Modulation of Physicochemical Properties

Beyond metabolic stability, fluorine provides a toolkit for rationally tuning other key drug-like properties, namely acidity/basicity (pKa) and lipophilicity (LogP).

pKa Modulation for Optimal Bioavailability

The strong inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[6]

Causality: By withdrawing electron density, fluorine reduces the electron-donating ability of the nitrogen atom, making it a weaker base (lower pKa). This is a critical tool for optimizing oral bioavailability. For a basic drug to be absorbed, it must be in a neutral state to pass through the lipid membranes of the gut wall. A drug with a very high pKa will be fully protonated in the stomach and intestines, trapping it in the gastrointestinal tract. By strategically placing a fluorine atom, the pKa can be lowered into a range that allows for a sufficient population of the neutral, absorbable species at physiological pH.[7]

The Context-Dependent Role of Lipophilicity

Lipophilicity, often measured as LogP or LogD, is a double-edged sword. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8] Fluorination provides a nuanced approach to modulating this property.

  • Single Fluorine Atom: A single H-to-F substitution typically results in a small increase in LogP.

  • Trifluoromethyl (-CF₃) Group: Replacing a methyl group with a -CF₃ group significantly increases lipophilicity (Hansch-Fujita π constant of +0.88). This can be a key strategy for enhancing a drug's ability to cross the blood-brain barrier.[3]

  • Difluoromethyl (-CHF₂) and Trifluoromethoxy (-OCF₃) Groups: These groups offer intermediate and alternative lipophilicity profiles, providing chemists with a wider array of options to strike the right balance. A case study comparing anisole (PhOCH₃) with its fluorinated counterparts found that while PhOCF₃ increases LogD by about 1 log unit, PhOCF₂H strikes a better balance of properties with improved transcellular permeability.[9]

Data Presentation: Quantitative Impact of Fluorination

To illustrate these effects, the following tables provide quantitative data on the changes in pKa and LogP upon fluorination of common molecular scaffolds.

CompoundRpKa (Conjugate Acid)ΔpKa (vs. R=H)LogP/LogDΔLogP (vs. R=H)Reference(s)
AnilineH4.60-0.90-[10]
4-FluoroanilineF4.65+0.051.15+0.25[11]
Benzoic AcidH4.20-1.87-
4-(Trifluoromethyl)benzoic acidCF₃3.77-0.433.01+1.14
PyrrolidineH11.27-0.46-[6]
3-FluoropyrrolidineF8.82-2.45--[6]
Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Analogs.
Parent CompoundMetabolic Half-Life (t½, min)Fluorinated AnalogMetabolic Half-Life (t½, min)Fold IncreaseReference(s)
Methyl-substituted Picornavirus InhibitorLow (multiple metabolites)CF₃-substituted Picornavirus InhibitorHigh (only 2 minor metabolites)Significant[5]
Celecoxib Analog (p-methylphenyl)30Celecoxib (p-trifluoromethylphenyl)>240>8x
Table 2: Illustrative Metabolic Stability Data.

Fluorinated Building Blocks: The Synthetic Chemist's Toolkit

While late-stage fluorination has made remarkable strides, the use of pre-functionalized fluorinated building blocks remains a dominant and highly effective strategy in drug discovery.[12] These reagents provide access to a vast chemical space and allow for the reliable and scalable introduction of fluorinated motifs.

Commonly employed fluorinated building blocks include:

  • Fluoroaromatics: e.g., fluoroanilines, fluorobenzoic acids, and fluorinated heterocycles.

  • Trifluoromethylated Aromatics: e.g., (trifluoromethyl)aniline and (trifluoromethyl)bromobenzene.

  • Fluorinated Aliphatics: e.g., fluorinated piperidines and pyrrolidines.

  • Specialty Reagents: Building blocks containing -CHF₂, -OCF₃, and -SCF₃ groups.

The following workflow illustrates a decision-making process for selecting a fluorination strategy.

G cluster_0 Problem Identification cluster_1 Strategic Decision cluster_2 Tactical Choice: Fluorine Motif cluster_3 Synthetic Approach Start Lead Compound with Liability Metabolism Metabolic Instability (e.g., at Ar-CH3) Start->Metabolism pKa Poor PK/Solubility (pKa too high/low) Start->pKa Binding Suboptimal Potency/ Binding Affinity Start->Binding Block Replace -CH3 with -CF3 to block oxidation & increase lipophilicity Metabolism->Block Tune Add F to ring to lower pKa of distal amine via induction pKa->Tune Interact Introduce F or CF3 to engage in new H-bonds or hydrophobic interactions Binding->Interact BuildingBlock Use Fluorinated Building Block (e.g., trifluoromethylaniline) Block->BuildingBlock LSF Late-Stage Fluorination (e.g., Deoxyfluorination) Tune->LSF Interact->BuildingBlock Interact->LSF G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Aryl Halide, Cu(I) salt, and KF in a glovebox. B 2. Add dry solvent (e.g., Dioxane). A->B C 3. Add CF3 source (e.g., TESCF3). B->C D 4. Seal vessel and heat (e.g., 120-140 °C). C->D E 5. Cool, dilute with organic solvent, and filter through Celite. D->E F 6. Aqueous wash (Water, Brine). E->F G 7. Dry, concentrate, and purify (Column Chromatography). F->G

Sources

Methodological & Application

Synthesis of 3-(Difluoromethoxy)-2-methylaniline: An Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability and cell membrane permeability. 3-(Difluoromethoxy)-2-methylaniline is a key building block in the synthesis of various pharmaceutically active compounds, making a reliable and well-documented synthetic protocol essential for researchers in drug discovery and development.

This application note provides a comprehensive, step-by-step experimental guide for the synthesis of this compound. The described three-step sequence begins with the preparation of 2-methyl-3-nitrophenol, followed by a difluoromethylation reaction, and concludes with the reduction of the nitro group. The causality behind experimental choices, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and safe handling in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, commencing with the synthesis of the key intermediate, 2-methyl-3-nitrophenol. This intermediate subsequently undergoes difluoromethylation to yield 1-(difluoromethoxy)-2-methyl-3-nitrobenzene. The final step involves the catalytic hydrogenation of the nitro-intermediate to afford the target aniline.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Methyl-3-nitrophenol cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Nitro Group Reduction A p-Toluidine B Diazotization (NaNO₂, HNO₃) A->B C Hydrolysis (H₂O, Heat) B->C D 2-Methyl-3-nitrophenol C->D E 2-Methyl-3-nitrophenol G Reaction (DMF, Heat) E->G F Sodium Chlorodifluoroacetate (ClCF₂COONa) F->G H 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene G->H I 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene J Catalytic Hydrogenation (H₂, Pd/C) I->J K This compound J->K

Figure 1: Overall synthetic workflow for the preparation of this compound.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted.

Reagent/SolventSupplierPurity
p-ToluidineSigma-Aldrich≥99%
Nitric Acid (60%)Fisher ScientificACS Grade
Sodium NitriteAcros Organics≥99%
Sodium ChlorodifluoroacetateSynQuest Labs97%
N,N-Dimethylformamide (DMF)TCI AmericaAnhydrous, ≥99.5%
Palladium on Carbon (10 wt%)Strem ChemicalsDegussa type E101
EthanolDecon Labs200 Proof
Ethyl AcetateVWRACS Grade
HexanesVWRACS Grade
DichloromethaneFisher ScientificACS Grade
Sodium Sulfate (Anhydrous)VWRACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker AVANCE 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4]

  • Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electrospray ionization (ESI).

  • Thin Layer Chromatography (TLC): TLC was performed on silica gel 60 F₂₅₄ plates (Merck) and visualized with UV light (254 nm).

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenol

This procedure is adapted from established methods for the synthesis of nitrophenols from diazonium salts.[5]

  • Diazotization: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (75 g, 0.70 mol) in a mixture of water (380 mL) and nitric acid (93 g, d=1.33 g/mL). Cool the resulting solution to below 0 °C in an ice-salt bath. While maintaining the temperature below 10 °C, add a solution of sodium nitrite (49 g, 0.71 mol) in water (100 mL) dropwise with vigorous stirring. After the addition is complete, stir the mixture for an additional 2 hours at low temperature.

  • Hydrolysis: Transfer approximately 100 mL of the cold diazonium salt solution to a 1 L flask fitted with a reflux condenser. Heat the solution gently. A vigorous reaction will occur; control the heating to maintain a steady reflux. Once the initial reaction subsides, add the remainder of the diazonium solution dropwise from a dropping funnel at a rate that maintains a controlled reaction.

  • Workup and Purification: After the addition is complete, continue to heat the mixture at reflux for 15 minutes. Allow the mixture to cool to room temperature. The 2-methyl-3-nitrophenol product can be isolated by steam distillation. The distilled product will solidify in the receiver as a yellow crystalline mass. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Expected Yield: 60-70%

  • Appearance: Yellow crystalline solid

  • TLC (Hexanes:Ethyl Acetate = 3:1): Rf = 0.4

Step 2: Synthesis of 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene

This step employs a decarboxylative difluoromethylation of the phenolic hydroxyl group using sodium chlorodifluoroacetate.[1]

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask, add 2-methyl-3-nitrophenol (15.3 g, 0.10 mol), sodium chlorodifluoroacetate (22.9 g, 0.15 mol), and anhydrous N,N-dimethylformamide (DMF) (200 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and a nitrogen inlet. Heat the mixture to 120 °C in an oil bath and stir for 4 hours.[1] Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate).

  • Expected Yield: 70-80%

  • Appearance: Pale yellow oil

  • TLC (Hexanes:Ethyl Acetate = 9:1): Rf = 0.5

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation, a widely used and efficient method for this transformation.[6][7][8]

  • Reaction Setup: In a 500 mL hydrogenation flask, dissolve 1-(difluoromethoxy)-2-methyl-3-nitrobenzene (10.2 g, 0.05 mol) in ethanol (200 mL). Carefully add 10% palladium on carbon (1.0 g, 10 wt%).

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 3-5 hours. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by flash column chromatography (hexanes:ethyl acetate gradient).

  • Expected Yield: >95%

  • Appearance: Colorless to pale yellow oil

  • TLC (Hexanes:Ethyl Acetate = 4:1): Rf = 0.3

Safety Precautions

  • Sodium Chlorodifluoroacetate: This reagent is an irritant. It causes skin and eye irritation and may cause respiratory irritation.[9][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid inhalation of dust.[12]

  • Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate PPE.

  • Diazonium Salts: Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt. Keep the solution cold throughout the process.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform the hydrogenation in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and filter it under an inert atmosphere if possible.

Characterization of the Final Product

This compound

PropertyValue
Molecular Formula C₈H₉F₂NO
Molecular Weight 173.16 g/mol
Appearance Colorless to pale yellow oil
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.9-7.1 (m, 1H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~6.55 (t, J=74 Hz, 1H, -OCF₂H), ~3.8 (br s, 2H, -NH₂), ~2.1 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~148.5, ~142.0, ~129.5, ~117.0 (t, J=258 Hz, -OCF₂H), ~115.0, ~112.5, ~11.0 (-CH₃).

  • MS (ESI): m/z calculated for C₈H₁₀F₂NO [M+H]⁺: 174.07; found: 174.1.

Mechanism

The key transformations in this synthesis involve the generation of a difluorocarbene and the catalytic reduction of a nitroarene.

Mechanism cluster_difluoro Difluoromethylation Mechanism cluster_reduction Nitro Reduction Mechanism (Simplified) A ClCF₂COONa B Heat (-NaCl, -CO₂) A->B C :CF₂ (Difluorocarbene) B->C D Ar-OH E Ar-O⁻ D->E Base F Ar-OCF₂H E->F :CF₂ then H⁺ workup G Ar-NO₂ H Pd/C, H₂ I Ar-NO (Nitroso) G->I Reduction H->I J Ar-NHOH (Hydroxylamine) I->J Reduction K Ar-NH₂ (Aniline) J->K Reduction

Figure 2: Simplified mechanisms for the key synthetic steps.

The difluoromethylation proceeds via the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂).[1] This highly reactive intermediate inserts into the O-H bond of the phenoxide, which is formed in situ. The catalytic hydrogenation of the nitro group on the palladium surface is a complex process involving several intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the final amine.[7][14][15]

Conclusion

This application note details a robust and reproducible three-step synthesis for this compound, a valuable building block for pharmaceutical research. By providing a clear, step-by-step protocol, along with explanations for key experimental choices, safety precautions, and expected analytical data, this guide aims to equip researchers with the necessary information to confidently and safely synthesize this important intermediate. The successful application of this protocol will facilitate the exploration of new chemical entities incorporating the beneficial difluoromethoxy moiety.

References

  • Synquest Labs. (n.d.). Sodium chlorodifluoroacetate Safety Data Sheet. Retrieved from Synquest Labs website.[12]

  • Garbe, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.[6][7]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Sodium chlorodifluoroacetate. Retrieved from Fisher Scientific website.[9]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from ResearchGate.[14]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from AK Scientific, Inc. website.[13]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from ResearchGate.[15]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.[7]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved from Chemos GmbH & Co.KG website.[10]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: Sodium chlorodifluoroacetate. Retrieved from Thermo Fisher Scientific website.[11]

  • ACS Publications. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C.[8]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from Organic Syntheses website.[1]

  • MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Pharmaceuticals.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • ChemicalBook. (n.d.). 3-Methoxy-2-methylaniline synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-difluoromethoxy-6-methyl aniline.
  • National Institutes of Health. (n.d.). CID 177811538 | C8H7F2NO3.
  • Royal Society of Chemistry. (n.d.). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications.[2]

  • PubChemLite. (n.d.). This compound (C8H9F2NO).
  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • MPG.PuRe. (n.d.). Supporting Information.[3]

  • ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions.
  • Oakwood Chemical. (n.d.). 3-(Difluoromethoxy)-N-methylaniline.
  • PubChemLite. (n.d.). 2-fluoro-6-methyl-3-nitrophenol (C7H6FNO3).
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • ChemScene. (n.d.). 1-(Difluoromethoxy)-3-nitrobenzene.
  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from PrepChem.com.[5]

  • National Institutes of Health. (n.d.). 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.[4]

  • PubChemLite. (n.d.). 3-(difluoromethoxy)nitrobenzene (C7H5F2NO3).
  • National Institutes of Health. (n.d.). Razpipadon | C19H17F2N3O4 | CID 86764103.

Sources

The Strategic Application of 3-(Difluoromethoxy)-2-methylaniline in the Discovery of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the myriad of building blocks available to medicinal chemists, 3-(Difluoromethoxy)-2-methylaniline has emerged as a strategic asset, particularly in the development of targeted kinase inhibitors. This technical guide delineates the multifaceted applications of this versatile aniline derivative, providing in-depth protocols and elucidating the scientific rationale behind its utility in the synthesis of potent and selective therapeutic agents.

The Physicochemical Advantage: Unpacking the Roles of the Difluoromethoxy and Ortho-Methyl Groups

The unique substitution pattern of this compound endows it with a desirable combination of properties that can significantly enhance the drug-like characteristics of a lead compound.

The Difluoromethoxy (-OCF₂H) Moiety: This group is increasingly favored over the more common methoxy or trifluoromethoxy groups for several reasons.[1] It acts as a lipophilic hydrogen bond donor, a characteristic that can foster unique interactions within a target's binding site.[2] Furthermore, the difluoromethoxy group often improves metabolic stability by blocking potential sites of oxidative metabolism, a crucial factor in enhancing a drug's half-life and bioavailability.[3]

The Ortho-Methyl (-CH₃) Group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can lead to a substantial and sometimes unexpected increase in binding affinity and potency.[4][5] An ortho-methyl group, as seen in this compound, can exert this effect through several mechanisms. It can induce a conformational twist in the molecule, forcing it into a bioactive conformation that fits more snugly into the target's binding pocket.[4][5] This steric influence can also shield adjacent functional groups from metabolic degradation.

Application in Kinase Inhibitor Scaffolds: A Focus on Bruton's Tyrosine Kinase (BTK)

A prime example of the successful application of this compound is in the synthesis of irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor signaling, making it a high-value target for the treatment of B-cell malignancies and autoimmune diseases.[2]

The following sections provide a detailed protocol for the synthesis of a pyrimidine-based BTK inhibitor, a class of compounds for which this compound serves as a key precursor. This protocol is adapted from methodologies described in the patent literature, specifically highlighting the synthesis of compounds analogous to those in patent WO2012170976A2.[6]

Synthetic Pathway Overview

The general synthetic approach involves the construction of a substituted pyrimidine core, followed by the introduction of a reactive "warhead" that can form a covalent bond with a specific cysteine residue in the active site of BTK. This compound is incorporated to form a key aniline ether linkage, which is crucial for the inhibitor's interaction with the kinase.

Synthetic_Pathway A This compound C Coupling Reaction A->C B Substituted Pyrimidine Intermediate B->C D BTK Inhibitor Core C->D Formation of Aniline Ether Linkage E Introduction of Acrylamide Warhead D->E F Final BTK Inhibitor E->F

Caption: General synthetic workflow for pyrimidine-based BTK inhibitors.

Detailed Synthetic Protocol: Synthesis of a Pyrimidine-based BTK Inhibitor Intermediate

This protocol details the synthesis of a key intermediate where this compound is coupled with a functionalized pyrimidine.

Materials:

  • This compound

  • 4-Chloro-5-fluoro-2-nitropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-Chloro-5-fluoro-2-nitropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Rationale: The nucleophilic aromatic substitution reaction between the aniline and the electron-deficient chloropyrimidine is a robust method for forming the critical C-N bond. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-(difluoromethoxy)-2-methylphenyl moiety has been shown to be critical for potent BTK inhibition.

Compound/FragmentKey FeatureImpact on Activity
3-(Difluoromethoxy)-2-methylphenyl Optimal substitution patternHigh potency and selectivity
Methoxy or Trifluoromethoxy substitutionAltered electronics and stericsReduced inhibitory activity
Absence of ortho-methyl groupLoss of conformational constraintDecreased binding affinity

Table 1: Structure-Activity Relationship summary for the aniline fragment in BTK inhibitors.

The difluoromethoxy group's ability to act as a hydrogen bond donor allows for a key interaction with the hinge region of the kinase, while the ortho-methyl group helps to orient the phenyl ring for optimal hydrophobic interactions within a nearby pocket.

Future Perspectives and Broader Applications

While the application of this compound has been notably successful in the development of BTK inhibitors, its utility extends to other kinase targets and beyond. The unique properties it confers make it an attractive building block for the synthesis of inhibitors for other kinase families, such as RAF kinases, as well as for modulators of G-protein coupled receptors (GPCRs).[3]

Potential Application in RAF Kinase Inhibitors

The RAF/MEK/ERK signaling pathway is frequently dysregulated in various cancers. The development of selective RAF inhibitors is an active area of research. The structural motifs present in this compound could be advantageously incorporated into novel RAF inhibitor scaffolds to enhance their potency and pharmacokinetic profiles.

RAF_Inhibitor_Concept cluster_0 Known RAF Inhibitor Scaffold cluster_1 Hypothetical RAF Inhibitor A Core Heterocycle B Hinge-binding motif A->B C Solvent-exposed region A->C D Core Heterocycle E Hinge-binding motif D->E F 3-(Difluoromethoxy)-2-methylphenyl moiety D->F Improved PK/PD properties

Sources

Application Notes & Protocols: The Strategic Use of 3-(Difluoromethoxy)-2-methylaniline in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Beyond the Building Block

In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with high potency, selectivity, and the ability to overcome resistance mutations is paramount. The selection of starting materials is not merely a matter of convenience but a strategic decision that embeds desirable pharmacological properties into the final molecule. 3-(Difluoromethoxy)-2-methylaniline has emerged as a "privileged" scaffold fragment in this context, particularly for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

This document provides an in-depth guide to the strategic application of this compound. We will elucidate the physicochemical rationale for its use, present a detailed, field-tested protocol for its incorporation into a potent EGFR inhibitor scaffold, and discuss the downstream biological implications. This guide moves beyond a simple recitation of steps to explain the critical thinking behind the synthetic strategy, empowering researchers to adapt and innovate.

The Strategic Rationale: Deconstructing this compound

The efficacy of this aniline derivative in kinase inhibitor design is not accidental; it is a direct result of the unique interplay between its substituent groups.

The Difluoromethoxy (-OCF₂H) Group: A Bioisostere with Superior Properties

The difluoromethoxy group is a modern medicinal chemistry tool used to fine-tune molecular properties.[1] It serves as a bioisosteric replacement for more common groups like methoxy (-OCH₃) or hydroxyl (-OH), but with distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds significantly enhance metabolic stability by blocking common sites of oxidative metabolism (e.g., O-demethylation), which can increase a drug's half-life.[1]

  • Modulated Lipophilicity: It increases lipophilicity compared to a hydroxyl group, aiding in cell membrane permeability. This effect is more nuanced than that of the highly lipophilic trifluoromethoxy (-OCF₃) group, offering greater control over the final compound's solubility and overall physicochemical profile.[2]

  • Hydrogen Bond Donor: Unlike a methoxy group, the -OCF₂H moiety can act as a weak hydrogen bond donor.[3] This unique capability can introduce a critical binding interaction with the target protein that would otherwise not be possible, enhancing affinity and selectivity.

The ortho-Methyl (-CH₃) Group: A Conformational Lock

The methyl group at the 2-position (ortho to the amine) plays a crucial steric role. In the context of anilino-pyrimidine or anilino-quinazoline kinase inhibitors, this group forces a specific dihedral angle between the aniline ring and the heterocyclic core. This "conformational lock" is critical for:

  • Optimizing Hinge Binding: It orients the aniline to achieve optimal hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket, a hallmark of many Type I and Type II inhibitors.

  • Enhancing Selectivity: By discouraging certain conformations, it can disfavor binding to off-target kinases, leading to a cleaner pharmacological profile and reduced toxicity. Structure-activity relationship (SAR) studies frequently highlight the profound impact of such substitutions on inhibitor potency and selectivity.[4][5]

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

PropertyValueSource
CAS Number 1154695-47-2[6]
Molecular Formula C₈H₉F₂NO[7]
Molecular Weight 173.16 g/mol [7]
Appearance Light yellow to yellow liquid[6]
Predicted XlogP 2.5[7]
Hydrogen Bond Donor Count 1 (from amine)[7]
Hydrogen Bond Acceptor Count 3 (from amine, oxygen, fluorine)[7]

Safety & Handling:

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

Application Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine EGFR Inhibitor Core

This section details a representative protocol for the synthesis of an advanced intermediate for a third-generation EGFR inhibitor. The key step is the nucleophilic aromatic substitution (SNAr) of this compound onto a 2,4-dichloropyrimidine scaffold. This reaction is highly regioselective, with the first substitution strongly favoring the more electrophilic C4 position.[8]

Synthetic Workflow Overview

The overall process involves the coupling of the aniline to a pyrimidine core, followed by a subsequent coupling at the C2 position to install another pharmacophoric element.

G cluster_0 PART A: C4-Anilino Pyrimidine Synthesis cluster_1 PART B: Final Inhibitor Scaffold Assembly A 3-(Difluoromethoxy)- 2-methylaniline C Intermediate 1: N-(3-(Difluoromethoxy)-2-methylphenyl)- 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine A->C Nucleophilic Aromatic Substitution (SNAr) DIPEA, n-Butanol, 0°C to rt B 2,4-Dichloro-5- (trifluoromethyl)pyrimidine B->C E Final Product: Covalent EGFR Inhibitor Scaffold C->E Buchwald-Hartwig Amination or SNAr Pd Catalyst, Base, Solvent, Heat D Acrylamide-bearing Diaminophenyl Moiety D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (T790M Mutant) Ras RAS EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Inhibitor Scaffold (Derived from 3-(Difluoromethoxy)- 2-methylaniline) Inhibitor->EGFR Covalent Inhibition at ATP Site

Sources

Application Notes and Protocols: The Strategic Role of 3-(Difluoromethoxy)-2-methylaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties that can significantly enhance the performance of a pesticide. Its strong electron-withdrawing nature, coupled with its ability to act as a bioisostere of other functional groups and its role as a 'lipophilic hydrogen bond donor,' can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.

This guide focuses on 3-(difluoromethoxy)-2-methylaniline , a critical building block that serves as a gateway to several classes of high-performance agrochemicals. The presence of the aniline functional group provides a versatile handle for synthetic elaboration, primarily through amide bond formation, while the ortho-methyl group and the meta-difluoromethoxy group provide the steric and electronic properties necessary for potent biological activity. We will explore its application in the synthesis of cutting-edge fungicides and insecticides, providing detailed protocols and explaining the scientific rationale behind the synthetic strategies.

Part 1: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

One of the most successful applications of fluorinated anilines is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] These compounds are vital for controlling a broad spectrum of fungal diseases in major crops.[1]

Scientific Principle: Mechanism of Action

SDHI fungicides disrupt the fungal life cycle by targeting a critical enzyme in the mitochondrial respiratory chain: Complex II, also known as succinate dehydrogenase (SDH).[2][3] By binding to the ubiquinone-binding site (Q-site) of this enzyme, they block the electron transport chain, which halts the production of ATP, the cell's primary energy currency.[4] This deprivation of energy ultimately leads to the cessation of fungal growth and spore germination.[4]

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP (Energy) ETC->ATP SDHI SDHI Fungicide (e.g., Pyrazole Carboxamide) SDHI->Inhibition Inhibition->SDH Inhibition

Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Core Synthetic Strategy: Amide Coupling

The synthesis of these fungicides hinges on a robust and efficient amide bond formation between a substituted pyrazole carboxylic acid and this compound. The pyrazole moiety is crucial for binding to the SDH enzyme, while the aniline portion fine-tunes the molecule's overall properties, including spectrum of activity and systemic movement within the plant.[2]

Fungicide_Synthesis_Workflow Start1 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Intermediate Pyrazole-4-carbonyl chloride Start1->Intermediate Activation Start2 3-(Difluoromethoxy)- 2-methylaniline Product Final Product: Pyrazole Carboxamide Fungicide Start2->Product Reagent1 Activating Agent (e.g., SOCl₂, (COCl)₂) Reagent1->Intermediate Intermediate->Product Amide Coupling Reagent2 Base (e.g., Pyridine, Et₃N) Reagent2->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: General workflow for pyrazole carboxamide fungicide synthesis.

Protocol 1: Synthesis of a Representative Pyrazole Carboxamide SDHI Fungicide

Principle: This protocol describes the two-step synthesis of a model SDHI fungicide. First, a pyrazole carboxylic acid is converted to its more reactive acid chloride derivative. Second, the acid chloride is coupled with this compound in the presence of a base to yield the final amide product.

Materials and Reagents:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • This compound[5]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flasks with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

  • Analytical balance

Step-by-Step Procedure:

Part A: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Addition of Reagent: Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

    • Causality: Thionyl chloride is a highly effective chlorinating agent. The reaction generates gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride (a pale yellow oil or solid) is typically used in the next step without further purification.

Part B: Amide Coupling

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (10-15 mL per gram of aniline). Cool the solution to 0°C in an ice bath.

    • Causality: The reaction is performed at 0°C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the aniline nitrogen and allowing it to act as a nucleophile.

  • Addition of Acid Chloride: Dissolve the crude pyrazole carbonyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction's completion using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting aniline spot should diminish.

Purification and Characterization:

  • Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes excess pyridine and any unreacted aniline. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle in a well-ventilated fume hood.

  • DCM is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aniline derivatives can be toxic. Avoid inhalation and skin contact.

Part 2: Synthesis of Anthranilic Diamide Insecticides

This compound is also a valuable precursor for creating novel diamide insecticides.[6][7] These compounds represent a class of insecticides with a distinct mode of action, making them effective against pests that have developed resistance to other chemistries.[7]

Scientific Principle: Mechanism of Action

Anthranilic diamide insecticides act by targeting and activating insect ryanodine receptors (RyRs).[7] RyRs are large ion channels that control the release of calcium from intracellular stores in muscle cells. By locking these channels in an open state, diamide insecticides cause a massive, uncontrolled release of Ca²⁺, leading to muscle contraction, paralysis, feeding cessation, and ultimately the death of the insect. This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.

Diamide_Mechanism cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (Ca²⁺ Store) RyR Ryanodine Receptor (RyR) - Closed - SR->RyR Contains Ca_out Ca²⁺ (Cytosol) RyR->Ca_out Regulates Release RyR_Open Ryanodine Receptor (RyR) - Open - Contraction Muscle Contraction Ca_out->Contraction Diamide Diamide Insecticide Diamide->Activation Activation->RyR Binds & Activates Ca_uncontrolled Uncontrolled Ca²⁺ Release RyR_Open->Ca_uncontrolled Paralysis Paralysis & Death Ca_uncontrolled->Paralysis

Caption: Mechanism of action for anthranilic diamide insecticides.

Protocol 2: Synthesis of a Representative Anthranilic Diamide Insecticide

Principle: This protocol outlines the formation of a diamide insecticide via the coupling of a substituted N-acyl anthranilic acid with this compound. The use of a peptide coupling reagent provides a mild and efficient method for amide bond formation.

Materials and Reagents:

  • Substituted N-acyl anthranilic acid (e.g., 2-(3-chloro-2-pyridylcarbonyl)aminobenzoic acid)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the N-acyl anthranilic acid (1.0 eq) in anhydrous DMF, add this compound (1.05 eq) and HATU (1.1 eq).

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the aniline.[8]

  • Base Addition: Cool the mixture to 0°C and add DIPEA (2.0 eq) dropwise.

    • Causality: DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction without competing in the reaction itself. It deprotonates the carboxylic acid and neutralizes any acidic byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction's completion by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product.

Purification and Characterization:

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure diamide product.

  • Characterization: Verify the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions:

  • HATU can be irritating; handle with care.

  • DMF is a reproductive toxin; handle in a fume hood and avoid contact.

  • DIPEA is a corrosive base; wear appropriate PPE.

Summary Data Table

Agrochemical ClassTarget / Mechanism of ActionKey Intermediate (from topic)Core Reaction TypeExample Target Structure
Fungicide Succinate Dehydrogenase (Complex II)[2][3]This compoundAmide CouplingN-(3-(difluoromethoxy)-2-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Insecticide Ryanodine Receptor (RyR)[7]This compoundAmide CouplingSubstituted Anthranilic Diamide

Conclusion

This compound is a high-value intermediate that provides a direct synthetic route to multiple classes of modern agrochemicals. Its unique electronic and steric profile is instrumental in achieving the high potency and desirable physicochemical properties of the resulting active ingredients. The amide coupling reactions detailed in these protocols are robust, versatile, and foundational to the discovery and development of new crop protection solutions. As the need for more effective and selective pesticides continues to grow, the strategic use of such fluorinated building blocks will remain a critical enabler of innovation in the agrochemical industry.

References

  • Nakayama, T. et al. (2012). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science. Available at: [Link]

  • PubChem. Piperflanilide. National Center for Biotechnology Information. Available at: [Link]

  • Li, H. et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

  • Wang, F. et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • UC IPM. (n.d.). Fungicide Theory of Use and Mode of Action. University of California Agriculture and Natural Resources. Available at: [Link]

  • Vanden Bossche, H. et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Available at: [Link]

  • CABI. (2020). Fungicide Modes of Action and Spectrum. CABI Digital Library. Available at: [Link]

  • Google Patents. (2015). EP2940002A1 - Halogenated aniline and method for producing same.
  • Lahm, G. P. et al. (2013). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Umemoto, T. et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Wang, X. et al. (2021). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules. Available at: [Link]

  • Li, Y. et al. (2025). Discovery of novel 3-phenylhydrazone coumarin derivatives as potential antifungal agents against phytopathogenic fungi. Pest Management Science. Available at: [Link]

  • Justia Patents. (2021). Controlled release formulations for agrochemicals. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the title compounds. ResearchGate GmbH. Available at: [Link]

  • Wang, X. et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Feng, Z. et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Google Patents. (2018). WO2018104784A1 - A stable, self-dispersible, low foaming solid pesticide formulation.
  • Google Patents. (2022). WO2022018747A1 - Synergistic agrochemical composition comprising diamides and plant growth regulators.
  • Liu, X. et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Medicinal Chemistry. Available at: [Link]

  • Young, D. H. et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science. Available at: [Link]

  • Fernandes, P. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate GmbH. Available at: [Link]

  • Wang, Y. et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules. Available at: [Link]

  • Kagabu, S. et al. (2017). Flupyrimin: A Novel Insecticide Acting at the Nicotinic Acetylcholine Receptors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubChem. 4-(difluoromethoxy)-3-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

N-alkylated anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and agrochemicals. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly influence its biological activity, physicochemical properties, and metabolic stability. 3-(Difluoromethoxy)-2-methylaniline is a particularly valuable building block, combining the lipophilic and metabolically stable difluoromethoxy group with the steric and electronic influence of an ortho-methyl substituent.[1] However, the very features that make this molecule attractive also present unique challenges for its N-alkylation. The ortho-methyl group can sterically hinder the approach of reactants to the nitrogen atom, while the electron-withdrawing nature of the difluoromethoxy group can decrease the nucleophilicity of the amine.[2][3]

This technical guide provides detailed, field-proven protocols for the successful N-alkylation of this compound. We will explore two robust and versatile methodologies: Reductive Amination and Buchwald-Hartwig Amination . For each method, we will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer insights into reaction optimization and product purification. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-alkylated derivatives of this important intermediate.

Method 1: Reductive Amination - A Direct and Atom-Economical Approach

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an imine intermediate.[4][5] This one-pot procedure is often favored for its operational simplicity and high atom economy, typically producing water as the only byproduct.[6] For a substrate like this compound, this method offers a direct route to secondary amines from aldehydes or ketones.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions. A mild reducing agent is crucial to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is less reactive than sodium borohydride and performs well under the slightly acidic conditions that favor imine formation.[6] The choice of solvent is also critical; a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to avoid unwanted side reactions.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol details the N-benzylation of this compound with benzaldehyde as a representative example.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the aniline (concentration typically 0.1-0.5 M).

  • Addition of Aldehyde and Acid Catalyst: Add benzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation: Reductive Amination
Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
This compound1.0187.16
Benzaldehyde1.05106.12
Sodium triacetoxyborohydride1.5211.94
Acetic Acid0.160.05
ParameterCondition
SolventAnhydrous Dichloromethane
TemperatureRoom Temperature
Reaction Time2-12 hours
Expected Yield70-90%
Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 3-(Difluoromethoxy)- 2-methylaniline Imine_Formation Imine Formation (RT, 30-60 min) Aniline->Imine_Formation Aldehyde Benzaldehyde Aldehyde->Imine_Formation Solvent DCM Solvent->Imine_Formation Acid Acetic Acid Acid->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Quench Quench (NaHCO₃) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product N-Benzylated Product Purify->Product

Caption: Workflow for the N-benzylation of this compound via reductive amination.

Method 2: Buchwald-Hartwig Amination - A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] This method is particularly advantageous for coupling challenging substrates and offers a broad scope for both the amine and the alkylating agent (typically an alkyl halide).[9][10] For the N-alkylation of this compound, this approach provides a reliable alternative to reductive amination, especially when the desired alkyl group cannot be introduced via an aldehyde or ketone.

Expertise in Action: Rationale for Reagent Selection

The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. The choice of palladium precursor, ligand, and base is paramount for a successful reaction. A common palladium precursor is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For sterically hindered anilines, bulky electron-rich phosphine ligands such as XPhos or SPhos are often employed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline and generate the active amine nucleophile.

Experimental Protocol: N-Ethylation via Buchwald-Hartwig Amination

This protocol outlines the N-ethylation of this compound using ethyl bromide.

Materials:

  • This compound

  • Ethyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to a dry Schlenk tube. Add anhydrous toluene and stir at room temperature for 10-15 minutes.

  • Reaction Setup: To a separate dry Schlenk tube, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Addition of Reagents: Add the pre-formed catalyst solution to the Schlenk tube containing the aniline and base. Then, add ethyl bromide (1.2 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
This compound1.0187.16
Ethyl bromide1.2108.97
Pd₂(dba)₃0.01915.72
XPhos0.02476.67
Sodium tert-butoxide1.496.10
ParameterCondition
SolventAnhydrous Toluene
Temperature80-110 °C
Reaction Time4-24 hours
Expected Yield65-85%
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex [Ar-Pd(II)(X)L₂] OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Pd_Amido [Ar-Pd(II)(NR'R'')L₂] Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Purification and Characterization

For both protocols, purification by flash column chromatography on silica gel is generally effective. The choice of eluent will depend on the polarity of the N-alkylated product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically employed.

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the successful installation of the alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

The N-alkylation of this compound can be successfully achieved using either reductive amination or Buchwald-Hartwig amination. The choice between these two powerful methods will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired scale of the reaction. The protocols provided in this guide offer robust starting points for the synthesis of a wide range of N-alkylated derivatives of this important pharmaceutical building block. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary to maximize yields for specific substrates. As the demand for novel fluorinated compounds in drug discovery continues to grow, efficient and reliable synthetic methods for their preparation will remain of paramount importance.

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Retrieved January 20, 2026, from [Link]

  • Reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reductive Amination. (2026). Wordpress. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Retrieved January 20, 2026, from [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (2021). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved January 20, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Fluorinated Scaffolds

The Significance of the 3-(Difluoromethoxy)-2-methylaniline Scaffold

The this compound structure combines several key features that make it an attractive component for the synthesis of novel compounds:

  • The Difluoromethoxy Group: This group can enhance a drug candidate's lipophilicity, improving its absorption and distribution. Crucially, it often imparts increased metabolic stability, leading to a longer duration of action.

  • Aniline Moiety: The primary amine serves as a versatile handle for a wide range of chemical transformations, most notably for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through cross-coupling reactions.

  • Ortho-Methyl Substitution: The methyl group at the 2-position introduces steric hindrance that can influence the conformation of the final molecule and its interaction with biological targets. It also provides a point for further functionalization.

These combined properties make derivatives of this compound prime candidates for the development of new therapeutics and advanced materials.

Key Cross-Coupling Strategies

Two of the most powerful and versatile cross-coupling reactions for the functionalization of anilines are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1] This reaction is instrumental in the synthesis of N-aryl derivatives.

Mechanism Overview: The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine and deprotonation to form an amido complex, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Ar-Pd(II)(L)-NR₂ Amine Coordination->Amido Complex Base, -H-Base⁺X⁻ Product Ar-NR₂ Amido Complex->Product Reductive Elimination Product->Pd(0)L

Application to this compound: In the context of our target molecule, the aniline itself would act as the nucleophile, reacting with an aryl halide or triflate to produce N-aryl-3-(difluoromethoxy)-2-methylanilines.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. To utilize this compound in a Suzuki coupling for C-C bond formation, it would first need to be converted to an aryl halide or triflate.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation of the organic group from the boron species to the palladium complex (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)(L₂)-X Pd(0)L₂->Oxidative Addition Complex Ar-X Transmetalation Ar-Pd(II)(L₂)-R Oxidative Addition Complex->Transmetalation R-B(OR)₂, Base Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd(0)L₂

Experimental Protocols

Note: These are model protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a general procedure for the synthesis of an N-aryl-3-(difluoromethoxy)-2-methylaniline.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure high purity as impurities can affect catalytic activity.
Aryl bromideSubstrate scope is broad, but electron-poor aryl bromides may react faster.
Palladium(II) acetate (Pd(OAc)₂)A common and relatively inexpensive palladium precursor.
RuPhosA bulky, electron-rich phosphine ligand suitable for C-N coupling.
Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base. Handle in a glovebox.
Anhydrous tolueneUse a freshly distilled or inhibitor-free, anhydrous grade.
Schlenk flask or sealed vialTo maintain an inert atmosphere.
Magnetic stirrer and hotplateFor heating and agitation.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask or vial and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol assumes the availability of a halogenated derivative, for instance, 5-Bromo-3-(difluoromethoxy)-2-methylaniline, which would need to be synthesized separately.

Materials:

Reagent/MaterialPro-Tip
Halogenated this compound derivativeThe reactivity order is typically I > Br > Cl.
Arylboronic acidGenerally stable, but some can be sensitive to moisture.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)A common Pd(0) catalyst. Can be sensitive to air and light.
Potassium carbonate (K₂CO₃)A mild base suitable for many Suzuki couplings.
1,4-Dioxane/Water (4:1 mixture)A common solvent system for Suzuki reactions.
Schlenk flask or sealed vialTo maintain an inert atmosphere.
Magnetic stirrer and hotplateFor heating and agitation.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) mixture (5 mL).

  • Reaction: Seal the flask or vial and heat the mixture at 90 °C with vigorous stirring for 8-16 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh catalyst.
Poorly soluble reagentsTry a different solvent system (e.g., THF, DMF).
Inappropriate base or ligandScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands.
Side product formationHomocoupling of boronic acidUse a lower temperature or a different palladium source.
Debromination of aryl halideEnsure the reaction is not overheated and the base is not too strong.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for chromatography or consider recrystallization.

Conclusion

While direct, published protocols for cross-coupling reactions of this compound are yet to be established, the methodologies presented here for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a solid and scientifically-grounded foundation for the exploration of this promising building block. The unique electronic and steric properties conferred by the difluoromethoxy and ortho-methyl groups make this aniline derivative a valuable tool for the synthesis of novel molecules with potential applications in drug discovery and materials science. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 3-(Difluoromethoxy)-2-methylaniline Derivatives

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. It serves as a bioisosteric replacement for hydroxyl, thiol, or amine groups, uniquely modulating the physicochemical properties of a parent molecule.[1][2] The introduction of the -OCF₂H group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering lipophilicity and electronic characteristics.[1][3]

This compound is a key substituted aniline building block that serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is found in numerous developmental drugs and agrochemicals. The efficient and robust synthesis of this intermediate on a large scale is therefore a critical challenge for the pharmaceutical and chemical industries.

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a scientifically sound, scalable, and safe manufacturing process. It is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing.

Part 1: Retrosynthetic Analysis and Mechanistic Considerations

A robust scale-up synthesis demands a route that is not only high-yielding but also cost-effective, safe, and environmentally considerate. The most logical and industrially viable approach begins with a readily available starting material, 2-methyl-3-nitrophenol. The synthesis can be dissected into two primary transformations: O-difluoromethylation and subsequent nitro group reduction.

G Final_Product This compound Intermediate 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene Final_Product->Intermediate Nitro Group Reduction (e.g., Catalytic Hydrogenation) Starting_Material 2-Methyl-3-nitrophenol Intermediate->Starting_Material O-Difluoromethylation (e.g., with ClCF₂H)

Caption: Retrosynthetic pathway for this compound.

The Key Step: O-Difluoromethylation

The introduction of the difluoromethoxy group onto the phenolic oxygen is the most critical step. This is typically achieved by generating a difluorocarbene (:CF₂) intermediate, which then inserts into the O-H bond of the phenoxide.

  • Reagent Selection: While various modern difluoromethylating agents exist, for large-scale industrial synthesis, chlorodifluoromethane (ClCF₂H) remains a primary choice due to its low cost and availability.[4] However, it is an ozone-depleting substance and a gas, requiring specialized pressure equipment and careful handling. The reaction proceeds via the in situ generation of difluorocarbene under strong basic conditions. A patent for the synthesis of a similar compound, 4-(difluoromethoxy)aniline, utilizes monochlorodifluoromethane, validating this approach for industrial production.[5]

  • Mechanism: The reaction is initiated by the deprotonation of the phenol with a strong base (e.g., NaOH, KOH) to form the more nucleophilic phenoxide. This phenoxide then reacts with difluorocarbene, which is generated from ClCF₂H.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack ClCF2H ClCF₂H Carbene :CF₂ (Difluorocarbene) ClCF2H->Carbene - H⁺, - Cl⁻ Base Base (e.g., OH⁻) Base->ClCF2H Product Ar-OCF₂H Carbene->Product + H⁺ (from solvent) Phenoxide Ar-O⁻ (Phenoxide) Phenoxide->Carbene Attack on Carbene

Caption: Mechanism of O-Difluoromethylation using a carbene source.

The Final Step: Nitro Group Reduction

The transformation of the nitro group in 1-(difluoromethoxy)-2-methyl-3-nitrobenzene to the target aniline is a standard industrial process. The choice of method is critical for ensuring high purity and avoiding side reactions.

  • Method Selection: Catalytic hydrogenation is the preferred method for scale-up. It is highly efficient, clean, and produces water as the only stoichiometric byproduct.

    • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[6]

    • Alternative: Transfer hydrogenation using reagents like hydrazine hydrate in the presence of a catalyst (e.g., Fe₂O₃/Activated Carbon) is also a viable, non-pressurized alternative.[5]

Part 2: Detailed Scale-Up Protocols

The following protocols are designed for a laboratory scale-up synthesis and should be adapted and validated for specific plant equipment and safety protocols.

Protocol 1: Synthesis of 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene

Safety Precaution: This reaction involves a pressurized, potentially hazardous gas (ClCF₂H) and corrosive bases. All operations must be conducted in a pressure-rated reactor within a well-ventilated area or a designated high-pressure bay. Adherence to all institutional and governmental safety guidelines is mandatory.[7][8]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRationale
2-Methyl-3-nitrophenol153.141.00 kg6.53Starting Material
Sodium Hydroxide (NaOH)40.000.31 kg7.84Base (1.2 equiv)
N,N-Dimethylformamide (DMF)-5.0 L-Solvent
Chlorodifluoromethane (ClCF₂H)86.47~1.12 kg~13.06Reagent (2.0 equiv)

Equipment:

  • 10 L stainless steel or Hastelloy pressure reactor equipped with mechanical stirring, heating/cooling jacket, pressure gauge, gas inlet, and thermocouple.

  • Scrubber system for unreacted ClCF₂H.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been pressure-tested. Purge the reactor with nitrogen gas.

  • Charging Reagents: Charge the reactor with 2-methyl-3-nitrophenol (1.00 kg), sodium hydroxide (0.31 kg), and N,N-dimethylformamide (5.0 L).

  • Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove all oxygen.

  • Heating and Initial Reaction: Begin stirring and heat the mixture to 70-80 °C to ensure complete formation of the sodium phenoxide salt.

  • Gas Introduction: Begin feeding chlorodifluoromethane (ClCF₂H) gas subsurface into the reactor. Maintain the internal pressure at 5-7 bar. The reaction is exothermic; use the cooling jacket to maintain the internal temperature between 80-90 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and purging the sampling line) and analyzing them by HPLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Venting and Quenching: Once the reaction is complete, stop the gas feed and cool the reactor to 20-25 °C. Slowly and carefully vent the excess pressure through a caustic scrubber.

  • Work-up and Isolation: a. Transfer the reaction mixture to a separate vessel. b. Add 10 L of water and 5 L of toluene. Stir for 30 minutes. c. Separate the organic layer. Wash the organic layer with 5 L of water, followed by 5 L of brine. d. Dry the organic layer over anhydrous sodium sulfate and filter. e. Concentrate the filtrate under reduced pressure to yield 1-(difluoromethoxy)-2-methyl-3-nitrobenzene as a crude oil.

  • Purification: The crude product can be purified by vacuum distillation to achieve >98% purity.

    • Expected Yield: 85-92%.

Protocol 2: Synthesis of this compound

Safety Precaution: This procedure involves a flammable solvent, hydrogen gas, and a potentially pyrophoric catalyst (Pd/C). The hydrogenation must be performed in a dedicated hydrogenation vessel (autoclave) with appropriate static electricity grounding and safety interlocks.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRationale
1-(Difluoromethoxy)-2-methyl-3-nitrobenzene203.141.00 kg4.92Starting Material
5% Palladium on Carbon (Pd/C)-50 g-Catalyst (5% w/w)
Methanol-8.0 L-Solvent
Hydrogen Gas (H₂)2.02--Reducing Agent

Equipment:

  • 15 L stainless steel hydrogenator.

  • Inert filtration system (e.g., Celite® pad) for catalyst removal.

Procedure:

  • Reactor Charging: Under a nitrogen atmosphere, carefully charge the hydrogenator with 1-(difluoromethoxy)-2-methyl-3-nitrobenzene (1.00 kg), methanol (8.0 L), and 5% Pd/C catalyst (50 g, wetted).

  • Inerting: Seal the hydrogenator and purge with nitrogen (3 cycles) followed by hydrogen (3 cycles) to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar. Begin stirring and heat the mixture to 40-50 °C. The reaction is exothermic; maintain the temperature with cooling. Hydrogen uptake should be monitored.

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases (typically 4-6 hours). Confirm completion with HPLC or TLC analysis.

  • Catalyst Removal: Cool the reactor to room temperature and vent the hydrogen pressure, replacing it with nitrogen. Carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

  • Isolation and Purification: a. Concentrate the filtrate under reduced pressure to remove the methanol. b. The resulting crude oil is this compound. c. For high-purity applications, the product can be purified by vacuum distillation.

    • Expected Yield: 95-99%.

Part 3: Quality Control and Analytical Specifications

Rigorous analytical control is essential to ensure the final product meets the required specifications for pharmaceutical use.[9]

TestMethodSpecification
AppearanceVisualColorless to pale yellow liquid
Purity (Assay)HPLC/GC≥ 99.0%
Identity¹H NMR, ¹⁹F NMR, MSConforms to the structure
Water ContentKarl Fischer≤ 0.2%
Residual SolventsGC-HSToluene ≤ 890 ppm, Methanol ≤ 3000 ppm

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~6.9-7.1 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 6.51 (t, J=73.5 Hz, 1H, -OCF₂H ), 3.7 (br s, 2H, -NH₂), 2.15 (s, 3H, -CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -82.0 (d, J=73.5 Hz).

  • MS (EI): m/z 173 (M⁺).

Part 4: Safety and Environmental Considerations

4.1 Hazard Management

  • Chemical Hazards:

    • Chlorodifluoromethane: Pressurized gas, potential respiratory hazard.

    • Sodium Hydroxide: Corrosive.

    • Pd/C Catalyst: Pyrophoric when dry. Handle wet and under an inert atmosphere.

    • Hydrogen Gas: Extremely flammable and explosive.

  • Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles with side shields, a face shield, flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile for incidental contact).

  • Engineering Controls: All operations should be conducted in certified chemical fume hoods or appropriately ventilated and rated enclosures. Hydrogenation requires a dedicated, purpose-built autoclave.

4.2 Waste Disposal

  • Aqueous Waste: Neutralize basic aqueous layers before disposal according to local regulations.

  • Solvent Waste: Collect organic solvent waste in labeled containers for incineration.

  • Catalyst Waste: The recovered Pd/C catalyst should be kept wet and stored in a sealed, labeled container for reclamation or disposal as hazardous waste.

References

  • Vertex AI Search Grounding API. (n.d.).
  • Nikolai, F., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, DOI:10.1039/D1CS00360G.
  • ResearchGate. (n.d.).
  • NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC.
  • Chemistry World. (2012).
  • NIH. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Thieme Gruppe. (n.d.).
  • Chemical Review and Letters. (n.d.).
  • PubMed. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Benchchem. (n.d.). Navigating the Safe Handling of Difluoromethanol: A Procedural Guide.
  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • PubChem. (n.d.). This compound (C8H9F2NO).
  • MDPI. (n.d.).
  • Biosynth. (n.d.). 3-(Difluoromethoxy)-N-methylaniline.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (n.d.).
  • Purdue University. (n.d.). Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry.
  • Cornell EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety.
  • ChemicalBook. (n.d.). 3-Methoxy-2-methylaniline synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Difluoroamine.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-difluoromethoxy-6-methyl aniline.
  • Oakwood Chemical. (n.d.). 3-(Difluoromethoxy)-N-methylaniline.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Aladdin Scientific. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg.
  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • PubMed. (2009).
  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Google Patents. (n.d.). US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.
  • MDPI. (n.d.).
  • YouTube. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel.
  • ResearchGate. (n.d.). Expression and purification of fluorinated proteins from mammalian suspension culture | Request PDF.
  • PubMed. (2025).
  • PubChem. (n.d.). 2-(difluoromethoxy)-3-methylaniline (C8H9F2NO).
  • PubChem. (n.d.). 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO).
  • Lab-Chemicals.Com. (n.d.). 3-(Difluoromethoxy)-N-methylaniline.

Sources

Application Notes & Protocols: Strategic Introduction of the Difluoromethoxy Group into Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The difluoromethoxy (-OCF₂H) group has become a highly valuable substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisosteric replacement for hydroxyl or methoxy groups.[1] Its unique properties, including the capacity to act as a lipophilic hydrogen bond donor, offer a nuanced tool for optimizing drug candidates.[2] However, the direct introduction of this moiety onto an aniline scaffold presents significant challenges due to the nucleophilicity of the amino group. This guide provides a detailed, field-proven protocol for the effective incorporation of the difluoromethoxy group into anilines via a robust, indirect two-step synthetic strategy. We will explore the causality behind experimental choices, compare key reagents, and provide step-by-step instructions suitable for researchers in drug development and organic synthesis.

The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine-containing groups is a cornerstone of modern drug design.[3] The difluoromethoxy group, in particular, offers a unique balance of electronic and steric properties that distinguish it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogues.

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group significantly increase resistance to oxidative metabolism. Replacing a metabolically labile methoxy group can block O-demethylation pathways, thereby extending a drug's half-life.

  • Lipophilicity (logP) Modulation: The -OCF₂H group is more lipophilic than a hydroxyl group but generally less lipophilic than the -OCF₃ group, providing a tool for fine-tuning a molecule's solubility and membrane permeability to optimize its pharmacokinetic profile.

  • Bioisosterism and Hydrogen Bonding: The difluoromethyl group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[2] Crucially, the hydrogen atom on the difluoromethyl group can participate in hydrogen bonding, an interaction not possible with the -OCF₃ group.[2]

  • pKa Influence: As an electron-withdrawing group, the -OCF₂H moiety can lower the pKa of the aniline nitrogen, influencing the molecule's ionization state at physiological pH. This can impact target engagement, solubility, and absorption.

Given these advantages, reliable methods for synthesizing difluoromethoxy-substituted anilines are in high demand.

Synthetic Strategy: An Indirect Two-Step Approach

Direct O-difluoromethylation of aminophenols is often low-yielding and plagued by side reactions, primarily N-difluoromethylation of the highly nucleophilic amino group.[4][5] Therefore, a more reliable and widely adopted strategy involves a two-step sequence:

  • O-Difluoromethylation of a Nitrophenol Intermediate: The synthesis begins with a corresponding nitrophenol. The strongly electron-withdrawing nitro group deactivates the aromatic ring and makes the phenolic proton more acidic, facilitating the O-difluoromethylation step.

  • Reduction of the Nitro Group: The nitro group of the resulting difluoromethoxy nitrobenzene is then selectively reduced to afford the target aniline.[6][7]

This sequence protects the future amino group as a nitro functionality, circumventing the challenges of direct functionalization.

G cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Nitro Group Reduction Nitrophenol Substituted Nitrophenol Intermediate 4-(Difluoromethoxy) -nitrobenzene Nitrophenol->Intermediate + Base + :CF₂ Source Base Base (e.g., K₂CO₃) CarbeneSource Difluorocarbene Source FinalProduct Target 4-(Difluoromethoxy) aniline Intermediate->FinalProduct + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂, Pd/C)

Caption: General workflow for the two-step synthesis of difluoromethoxy anilines.

Protocol 1: O-Difluoromethylation of 4-Nitrophenol

This protocol details the first and most critical step: the introduction of the -OCF₂H group onto a nitrophenol precursor using a difluorocarbene reagent. Difluorocarbene (:CF₂) is a highly reactive intermediate that is generated in situ.[8]

Mechanism of O-Difluoromethylation

The reaction proceeds via a three-stage mechanism:

  • Deprotonation: A base deprotonates the acidic hydroxyl group of the nitrophenol to form a more nucleophilic phenoxide anion.

  • Carbene Generation: The difluorocarbene source decomposes under the reaction conditions to generate electrophilic difluorocarbene (:CF₂).

  • Nucleophilic Attack: The phenoxide anion attacks the difluorocarbene, forming an intermediate which is subsequently protonated by a proton source (like water) to yield the final aryl difluoromethyl ether.[9]

G Phenol Ar-OH Base + Base Phenoxide Ar-O⁻ Base->Phenoxide Proton - H⁺ Carbene :CF₂ Intermediate [Ar-O-CF₂]⁻ Phenoxide:e->Intermediate:w CarbeneSource Precursor (e.g., ClCF₂CO₂Na) Heat Δ Heat->Carbene H2O + H₂O Product Ar-O-CF₂H H2O:e->Product:w OH_minus - OH⁻

Sources

Application in the synthesis of potential therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Synthetic Chemistry in the Pursuit of Therapeutic Agents

Authored by: A Senior Application Scientist

Preamble: The Synthetic Imperative in Modern Medicine

In the intricate tapestry of drug discovery and development, synthetic chemistry is the master weaver. It is the discipline that translates biological hypotheses and molecular designs into tangible compounds that can be tested, optimized, and ultimately administered to combat disease.[1][2] Far from being a mere service discipline, innovation in synthesis directly drives the discovery of novel therapeutics, enabling the creation of molecular architectures once deemed impossible.[1][3] This guide delves into the core synthetic strategies that are pivotal in the contemporary pharmaceutical landscape, providing not only detailed protocols but also the underlying rationale—the "why"—that governs experimental design. We will explore cornerstone reactions and their application within cutting-edge discovery paradigms, equipping researchers with the knowledge to navigate the synthetic challenges on the path to new medicines.

The Centrality of Chirality: Asymmetric Synthesis

A vast number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause harmful side effects.[4][5] Consequently, the ability to selectively synthesize a single enantiomer is not a procedural nicety but a regulatory and safety necessity. Asymmetric synthesis provides the tools to achieve this stereocontrol.[6][7][8]

Causality in Stereocontrol: The goal is to create a chiral environment during the reaction that energetically favors the formation of one enantiomer over the other. This is achieved through several primary strategies.[4][7]

  • Chiral Pool Synthesis: Utilizes naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials.

  • Chiral Auxiliaries: A chiral group is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[9] It is then cleaved off.

  • Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) generates large quantities of the desired chiral product.[3][7][8][10] This is the most efficient and widely adopted method in industry.

Caption: Core strategies for achieving enantioselectivity in chemical synthesis.

Architecting Molecular Scaffolds: Transition Metal Cross-Coupling

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the bedrock of pharmaceutical synthesis. Transition metal-catalyzed cross-coupling reactions have revolutionized this field, providing reliable and versatile methods for connecting molecular fragments.[3][11] Among these, the Suzuki-Miyaura coupling is arguably the most frequently used C-C bond-forming reaction in the pharmaceutical industry, prized for its functional group tolerance and the relatively low toxicity of its reagents.[12]

Focus: The Suzuki-Miyaura Coupling

This reaction forges a C(sp²)–C(sp²) bond between an organoboron species (e.g., a boronic acid or ester) and an organohalide, a process essential for synthesizing biaryl motifs common in kinase inhibitors and other drug classes.[12]

The "Why" Behind the Components: The success of a Suzuki coupling hinges on the interplay between the palladium catalyst, a stabilizing ligand, a base, and the solvent.

  • Palladium Catalyst: The active catalytic species is Pd(0). It can be added directly or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).

  • Ligand: The ligand stabilizes the Pd(0) center, prevents its aggregation into inactive palladium black, and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior as they accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the organoboron species, forming a more nucleophilic "ate" complex. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect reaction rate and yield.[12]

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex LₙPd(II)(Ar¹)(X) oxidative_addition->pd_complex transmetalation Transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination LₙPd(II)(Ar¹)(Ar²) reductive_elimination->pd0 Ar¹-Ar² (Product) pd_complex->transmetalation Ar²-B(OR)₂ + Base

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Connecting the Pieces: Modern Amide & Peptide Bond Formation

The amide bond is a ubiquitous functional group in pharmaceuticals, including being the defining linkage in peptide-based drugs.[13] While seemingly simple, its formation requires the "activation" of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[14] Modern coupling reagents are designed to perform this activation efficiently, rapidly, and with minimal side reactions, most critically, the suppression of racemization at the adjacent stereocenter in amino acids.[14][15]

Causality in Coupling: Coupling reagents like COMU, HATU, or HBTU convert the carboxylic acid's hydroxyl group into a better leaving group.[15] This in situ formation of a highly reactive ester or acylphosphonium species is then readily displaced by the amine nucleophile. The inclusion of additives like HOBt or Oxyma Pure® further enhances efficiency and prevents racemization by forming an intermediate active ester that is more stable towards racemization but still highly reactive towards the amine.[15]

Application in Modern Drug Discovery: Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[16] Instead of screening millions of large, drug-like molecules, FBDD identifies very small, low-molecular-weight "fragments" (typically < 300 Da) that bind weakly but efficiently to the biological target.[17][18] The synthetic challenge then lies in evolving these low-affinity fragments into potent lead compounds through a process of growing, linking, or merging.[16][19][20]

This is where the previously discussed synthetic strategies become critical.

  • Fragment Growing: A confirmed fragment hit is extended into an adjacent pocket of the protein target. This requires versatile and predictable chemistry, such as Suzuki couplings to add new aryl groups or amide bond formations to introduce new interaction points.[19]

  • Fragment Linking: Two or more fragments that bind to distinct but nearby sites are connected with a chemical linker. "Click chemistry" is exceptionally well-suited for this, offering a highly reliable and bio-orthogonal way to connect fragments without altering their core binding motifs.[21]

FBDD_Workflow Synthetic Chemistry's Role in the FBDD Workflow cluster_screening Hit Identification cluster_synthesis Hit-to-Lead (Synthesis-Driven) lib Fragment Library (~10³ compounds) screen Biophysical Screening (NMR, X-ray, SPR) lib->screen hits Fragment Hits (Weak Binders) screen->hits grow Fragment Growing hits->grow Synthetic Elaboration link Fragment Linking hits->link Synthetic Elaboration merge Fragment Merging hits->merge Synthetic Elaboration opt Lead Optimization (High Affinity) grow->opt link->opt merge->opt Preclinical Candidate Preclinical Candidate opt->Preclinical Candidate

Caption: The central role of synthesis in evolving low-affinity fragments into potent leads.

Protocols: A Practical Guide

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid, a common transformation in the synthesis of kinase inhibitors.

Materials & Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Degassed Toluene/Water mixture (e.g., 10:1 ratio, 5 mL total)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality Check: Adding the solids first prevents premature reaction with solvent. The catalyst and ligand are sensitive to air, and K₃PO₄ is hygroscopic.

    • Seal the flask with a rubber septum.

    • Evacuate the flask atmosphere using a vacuum pump and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture (e.g., 4.5 mL toluene, 0.5 mL water) to the flask.

    • Causality Check: Solvents must be degassed (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The water is essential for the activity of many inorganic bases like K₃PO₄.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the mixture vigorously. The reaction is often heterogeneous, and good mixing is required for efficient reaction.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Summary Table (Example)

EntryAryl HalideBoronic AcidYield (%)
14-BromoanisolePhenylboronic acid95
22-Chloropyridine3-Tolylboronic acid88
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid92
Protocol 2: Standard Peptide Coupling using HATU

This protocol describes the formation of a dipeptide bond in solution phase.

Materials & Reagents:

  • N-protected Amino Acid (e.g., Boc-Ala-OH) (1.0 mmol, 1.0 equiv)

  • C-protected Amino Acid Ester HCl salt (e.g., H-Gly-OMe·HCl) (1.0 mmol, 1.0 equiv)

  • HATU (Coupling Reagent) (1.05 mmol, 1.05 equiv)

  • DIPEA (Base) (2.5 mmol, 2.5 equiv)

  • Anhydrous DMF (Solvent, 5 mL)

Experimental Procedure:

  • Activation of Carboxylic Acid:

    • In a dry round-bottom flask, dissolve the N-protected amino acid and HATU in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.0 equiv) to the mixture and stir for 5-10 minutes. A color change (often to yellow) indicates the formation of the active ester.

    • Causality Check: This pre-activation step ensures the carboxylic acid is fully converted to its reactive form before the amine is introduced, maximizing yield and minimizing side reactions. HATU is an aminium-based reagent that requires a base to form the active OAt-ester.

  • Amine Addition and Coupling:

    • In a separate flask, suspend the amino acid ester hydrochloride salt in DMF and add DIPEA (1.5 equiv) to neutralize the salt and liberate the free amine.

    • Add this amine solution to the activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-4 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Causality Check: The acidic wash removes excess DIPEA, while the basic wash removes unreacted N-protected amino acid and byproducts from the coupling reagent (HOAt).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude dipeptide by flash chromatography.

The Moment of Truth: Characterization and Validation

A synthesis is only as good as its proof. Every protocol must be a self-validating system. The identity and purity of a potential therapeutic agent must be unambiguously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, connectivity, and stereochemistry of the synthesized compound. 1H and 13C NMR are standard for confirming the carbon-hydrogen framework.[22][23]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence of the correct molecular formula.[24]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A pure compound should show a single, sharp peak.

Conclusion

The synthesis of potential therapeutic agents is a dynamic and enabling science. Mastery of modern synthetic strategies, from stereocontrolled reactions like asymmetric catalysis to robust scaffold-forming reactions like the Suzuki-Miyaura coupling, is essential for progress. When these techniques are applied within intelligent discovery frameworks such as Fragment-Based Drug Discovery, the path from a biological target to a clinical candidate becomes more efficient and innovative. The protocols and principles outlined in this guide serve as a foundation for researchers dedicated to constructing the molecules that will define the future of medicine.

References

  • Vertex AI Search. (n.d.).
  • Wright, M. et al. (2020). Fragment-based drug discovery: opportunities for organic synthesis. PMC, NIH.
  • Singh, O. V., & Kumar, S. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Li, Y., & Zhang, W. (2025). Advances in click chemistry for drug discovery and development. PubMed.
  • Drug Discovery News. (n.d.). Explained: How is synthetic chemistry driving drug discovery today?.
  • Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis.
  • Sharma, A. et al. (2025). (PDF)
  • Sigma-Aldrich. (n.d.).
  • Singh, O. V., & Kumar, S. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020)
  • Moses, J. E., & Sharpless, K. B. (2019). Recent applications of click chemistry in drug discovery.
  • Moses, J. E., & Sharpless, K. B. (n.d.). What is the future of click chemistry in drug discovery and development?.
  • Yang, H. et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents.
  • Blaser, H. U. (n.d.). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Brown, D. G. (2023). New Synthetic Methodology for Drug-like Molecules. PMC, NIH.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Recent advances in anticancer drug discovery: A review.
  • Lipshutz, B. H. et al. (n.d.).
  • Kumar, S. et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. PMC.
  • Hilaris Publisher. (2024). Innovation in Synthetic Methods for Drug Discovery and Development.
  • Blakemore, D. C. et al. (2016). Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Greenwood, M. (2023). What is Fragment-Based Drug Discovery?. AZoLifeSciences.
  • El-Damasy, A. (n.d.). Design and synthesis of novel anticancer and antifibrosis compounds.
  • Si, Z. et al. (n.d.).
  • Blakemore, D. C. et al. (2016). Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Yang, H. et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents.
  • National Institutes of Health. (n.d.).
  • QYAOBIO. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • de Souza, R. O. M. A. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Nicolaou, K. C. (2025). Small Molecule Natural Products in the Discovery of Therapeutic Agents: The Synthesis Connection.
  • Bao, K. et al. (2024). A robotic system for automated chemical synthesis of therapeutic agents. RSC Publishing.
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Brogi, S. (2023).
  • AccessMedicine. (n.d.). Antiviral Agents. In Katzung's Basic & Clinical Pharmacology, 16th Edition.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • de Lira, B. F., & de Souza, R. O. M. A. (n.d.).
  • UniCA IRIS. (n.d.).
  • Chen, Y. L. et al. (2020).
  • National Institutes of Health. (n.d.).
  • Gauthier, M. A. et al. (2023).
  • Gauthier, M. A. et al. (2020).
  • National Institutes of Health. (2019).
  • Brogi, S. (Ed.). (2024).

Sources

Troubleshooting & Optimization

Optimization of 3-(Difluoromethoxy)-2-methylaniline synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Difluoromethoxy)-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic process. Here, we will address common challenges, answer frequently asked questions, and provide robust protocols to enhance your experimental success.

Overview of Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through a two-step process:

  • O-Difluoromethylation: Introduction of the difluoromethoxy group onto a phenolic precursor, most commonly 2-methyl-3-nitrophenol.

  • Nitro Group Reduction: Conversion of the nitro group to the target aniline.

Each of these steps presents unique challenges and opportunities for optimization. This guide will break down the troubleshooting process for each stage.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Nitro Reduction Start 2-Methyl-3-nitrophenol Product1 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene Start->Product1 Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, NMP) Heat (e.g., 95-120°C) Reagent1 ClCF2CO2Na (Sodium Chlorodifluoroacetate) Reagent1->Product1 Product2 This compound Product1->Product2 Solvent (e.g., EtOH, MeOH) Reagent2 H2, Pd/C Reagent2->Product2

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: O-Difluoromethylation of 2-Methyl-3-nitrophenol

Q1: My O-difluoromethylation reaction shows low or no yield. What are the most common causes?

A1: Low yield in this step is a frequent challenge and typically points to one of four areas: the difluorocarbene source, the base, reaction conditions, or starting material quality.

  • Difluorocarbene Source and Generation: The most common and cost-effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1] This salt thermally decarboxylates to generate the reactive difluorocarbene intermediate (:CF₂).[2]

    • Cause: Inefficient decarboxylation. This process requires sufficient heat (typically >90 °C) to proceed at a reasonable rate.[3]

    • Solution: Ensure your reaction temperature is consistently maintained between 95-120 °C. Use a temperature probe and a well-controlled heating mantle or oil bath.[4]

  • Base Selection: The base is critical for deprotonating the phenol, allowing it to act as a nucleophile and trap the difluorocarbene.[2]

    • Cause: The base may be too weak, not sufficiently soluble, or sterically hindered. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can vary.[5]

    • Solution: Consider using a stronger or more soluble base like cesium carbonate (Cs₂CO₃), which often improves yields in O-difluoromethylation reactions.[4] Also, ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Solvent and Moisture: This reaction is highly sensitive to the solvent environment.

    • Cause: Presence of water or protic solvents can consume the difluorocarbene. The starting materials and reagents may not be fully soluble.

    • Solution: Use a high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure all components are dissolved.[5] Ensure your solvent is anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Starting Material Purity: The purity of 2-methyl-3-nitrophenol is crucial.

    • Cause: Impurities can interfere with the reaction or lead to side products.

    • Solution: Use high-purity starting material. If necessary, recrystallize the 2-methyl-3-nitrophenol before use.

Q2: I'm observing significant byproduct formation. What are these byproducts and how can I prevent them?

A2: A common side reaction is the formylation of the starting phenol, which occurs when the initially formed aryl difluoromethyl ether intermediate reacts with another molecule of the phenoxide or residual moisture.[6]

  • Cause: Excess phenoxide or the presence of water in the reaction mixture.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the difluoromethylating agent (e.g., 2.5-3.0 equivalents of ClCF₂CO₂Na) to ensure the phenol is consumed.[2]

    • Strict Anhydrous Conditions: As mentioned above, rigorously dry all glassware, solvents, and run the reaction under an inert atmosphere to minimize water content.

Part 2: Reduction of the Nitro Group

Q3: My nitro group reduction is incomplete or has stalled. How can I drive it to completion?

A3: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be hampered by catalyst issues or improper reaction conditions. Catalytic hydrogenation is the most common and clean method.[7]

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the workhorse for this reaction.[8]

    • Cause: The catalyst may be old, deactivated, or poisoned. Aryl halides or sulfur-containing impurities are known catalyst poisons.[9]

    • Solution: Always use a fresh, high-quality catalyst. Ensure your intermediate, 1-(difluoromethoxy)-2-methyl-3-nitrobenzene, is purified to remove any potential poisons before the reduction step. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help.

  • Hydrogen Pressure & Agitation:

    • Cause: Insufficient hydrogen availability at the catalyst surface. This can be due to low pressure or poor mixing.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized (typically 1-4 atm of H₂ is sufficient). Vigorous stirring is essential to keep the solid catalyst suspended and facilitate mass transfer of hydrogen gas into the solution.

  • Solvent Choice:

    • Cause: Poor solubility of the starting material or product.

    • Solution: Use solvents like ethanol, methanol, or ethyl acetate, which are excellent for dissolving aromatic compounds and are compatible with catalytic hydrogenation.

Q4: I am concerned about the safety of catalytic hydrogenation. Are there alternative reduction methods?

A4: Yes, while catalytic hydrogenation is often preferred for its clean work-up, classical reduction methods using metals in acidic media are effective alternatives.[10]

  • Iron (Fe) or Tin (Sn) in Acid:

    • Method: Using iron powder or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a robust method for nitro group reduction.[7]

    • Advantages: This method is less sensitive to catalyst poisons.

    • Disadvantages: The work-up is more complex, requiring neutralization of the acid and removal of metal salts, which can sometimes complicate purification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckStep Which Step is Failing? Start->CheckStep Step1 O-Difluoromethylation CheckStep->Step1 Step 1 Step2 Nitro Reduction CheckStep->Step2 Step 2 CheckReagents1 CheckReagents1 Step1->CheckReagents1 CheckCatalyst CheckCatalyst Step2->CheckCatalyst OptimizeBase 2. Optimize Base (Try Cs2CO3) OptimizeConditions 3. Optimize Conditions (Anhydrous Solvent, 100-120°C, Inert Atm.) OptimizeBase->OptimizeConditions MonitorByproducts 4. Check for Formylation (Adjust Stoichiometry) OptimizeConditions->MonitorByproducts Success Reaction Optimized MonitorByproducts->Success CheckPressure 2. Ensure Adequate H2 Pressure & Vigorous Stirring CheckPurity2 3. Purify Nitro Intermediate (Remove poisons) CheckPressure->CheckPurity2 AlternativeMethod 4. Consider Alternative (e.g., Fe/HCl) CheckPurity2->AlternativeMethod AlternativeMethod->Success CheckReagents1->OptimizeBase CheckCatalyst->CheckPressure

Caption: A systematic workflow for troubleshooting the synthesis.

Optimized Experimental Protocols

The following protocols are based on established methodologies and best practices.

Protocol 1: Synthesis of 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene
ParameterRecommended ConditionNotes
Starting Material 2-Methyl-3-nitrophenol1.0 equiv.
Difluoromethylating Agent Sodium Chlorodifluoroacetate2.8 equiv.[2]
Base Cesium Carbonate (Cs₂CO₃)1.5 equiv.[4]
Solvent Anhydrous DMF~6 mL / g of phenol
Temperature 120 °C[4]Maintain consistent heat.
Reaction Time 2-4 hoursMonitor by TLC or GC-MS.
Atmosphere Nitrogen or ArgonEssential to prevent side reactions.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-methyl-3-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous DMF via syringe. Stir the resulting suspension.

  • Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

  • Lower the flask into a preheated oil bath at 120 °C.

  • Stir the reaction vigorously for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of this compound
ParameterRecommended ConditionNotes
Starting Material 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene1.0 equiv.
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol%
Solvent Ethanol (EtOH) or Methanol (MeOH)~10 mL / g of substrate
Hydrogen Source Hydrogen Gas (H₂)1-4 atm (balloon or Parr shaker)
Temperature Room Temperature (20-25 °C)Reaction is typically exothermic.
Reaction Time 3-6 hoursMonitor by TLC or GC-MS.

Step-by-Step Procedure:

  • To a hydrogenation flask, add 1-(difluoromethoxy)-2-methyl-3-nitrobenzene (1.0 equiv) and the solvent (e.g., ethanol).

  • Carefully add 10% Pd/C (5-10 mol%) under a stream of nitrogen.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (3-6 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used directly or purified further if necessary.

References

  • Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses.
  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
  • BenchChem. (2025). Side reactions and byproduct formation in difluoromethylation.
  • Sassykova, L. R. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate.
  • Paquin, J. F., et al. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. NIH.
  • Sassykova, L. R. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters.
  • Smolecule. (n.d.). 2-Methyl-3-nitrophenol.
  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme.
  • Request PDF. (2025). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate.
  • Lee, J., Hojczyk, K. N., & Ngai, M. Y. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Difluoromethylarsine Derivatives.
  • Request PDF. (n.d.). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. ResearchGate.
  • Gilligan, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Organic Syntheses. (2024). Difluoromethylation of Phenols.
  • Zhang, S. L., et al. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones.
  • ChemicalBook. (n.d.). 3-Methoxy-2-methylaniline synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • ECHEMI. (n.d.). Synthesis of 2-methyl-4-nitrophenol from benzene?
  • PubChemLite. (n.d.). This compound (C8H9F2NO).
  • Sciencemadness Discussion Board. (2013). 2-methyl-3-nitrophenol.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol.
  • ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions.

Sources

Technical Support Center: Purification of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(Difluoromethoxy)-2-methylaniline (CAS No. 1154695-47-2).[1] This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile fluorinated building block. The presence of the aniline moiety, a difluoromethoxy group, and a methyl substituent creates a unique chemical profile that, while valuable, presents specific purification challenges.[2] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My isolated this compound is a dark yellow or brown oil. How can I remove these colored impurities?

A1: The appearance of color in anilines is almost always due to oxidation and polymerization upon exposure to air and light, forming highly conjugated, intensely colored byproducts. Freshly purified anilines are typically colorless to pale yellow. To remove these non-volatile "gunk" impurities, vacuum distillation is the most effective method.

  • Causality: The target compound is volatile, while the polymeric impurities are not. Vacuum distillation lowers the boiling point of the aniline, allowing it to distill at a temperature low enough to prevent thermal decomposition, leaving the colored residue behind. For example, lowering the pressure to 20 mmHg can reduce the boiling point of aniline from 184°C to approximately 72°C.

  • Alternative Method: If distillation is not feasible, treatment with activated carbon can be effective. Dissolving the crude product in a suitable organic solvent, adding a small amount of activated carbon, stirring, and then filtering through celite can adsorb many of the colored impurities.

Q2: I am struggling to separate my product from a closely-related impurity using standard silica gel column chromatography. The spots are overlapping or streaking on the TLC plate.

A2: Aromatic amines are basic and prone to strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and significant tailing of peaks.[3]

  • Expert Insight & Solution: To mitigate this, the silica gel's activity must be neutralized. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase (eluent). A common practice is to use an eluent system containing 0.5-1% triethylamine.[4] For example, a hexane/ethyl acetate mixture could be modified to Hexane/Ethyl Acetate/Et₃N (e.g., 80:19:1). This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation.

  • Alternative Approaches:

    • Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18) chromatography can be an effective alternative for separating compounds with different polarities.

    • Specialized GC Columns: For analytical separation and method development, specialized gas chromatography (GC) columns designed for amines, which are deactivated with a base, can provide excellent resolution for aromatic amine isomers.[3][5]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is common when the melting point of the compound is lower than the boiling point of the chosen solvent or if the solution is too supersaturated. The resulting oil often traps impurities, defeating the purpose of recrystallization.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is using too little solvent, leading to excessive supersaturation upon cooling. Re-heat the solution to dissolve the oil, then add more of the hot solvent until the solution is just saturated.

    • Lower the Cooling Rate: Cool the solution very slowly. Allow it to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution. This "seed" crystal acts as a template for crystallization.

    • Change Solvents: If the problem persists, the solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Q4: I suspect my product is contaminated with unreacted starting materials or synthetic byproducts. What are the likely culprits?

A4: The impurities present will depend heavily on the synthetic route. A common synthesis for fluorinated anilines involves the reduction of a corresponding nitroaromatic compound.[6]

  • Plausible Synthetic Route: A likely pathway to this compound involves the difluoromethylation of 2-methyl-3-nitrophenol, followed by the reduction of the nitro group.

  • Potential Impurities:

    • Unreacted Starting Material: 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene.

    • Incomplete Reduction: Intermediates from the nitro reduction, such as nitroso or hydroxylamine species.

    • Side-Reaction Products: Impurities can arise from side reactions during either the difluoromethylation or reduction steps.[7][8]

The table below summarizes potential impurities and suggested purification methods.

Impurity TypeLikely SourceRecommended Primary Purification Method
Colored Polymers Air/light oxidation of the aniline productVacuum Distillation
Starting Nitro Compound Incomplete nitro group reductionFlash Column Chromatography
Other Isomers Non-specific synthesis stepsFlash Column Chromatography or Recrystallization
Inorganic Salts Work-up steps (e.g., from a base or reducing agent)Aqueous Wash / Acid-Base Extraction

Frequently Asked Questions (FAQs)

Q1: What is the most robust, all-around purification method for achieving high purity this compound?

A1: For general-purpose, high-purity isolation, a multi-step approach is often best.

  • Initial Work-up: An initial acid-base extraction is excellent for removing non-basic organic impurities and inorganic salts.[4]

  • Primary Purification: Flash column chromatography on deactivated silica (using an eluent containing ~1% triethylamine) is highly effective for separating the target compound from closely related organic impurities like starting materials or isomers.[4]

  • Final Polishing: If the product is colored or if very high purity is required, a final vacuum distillation will remove non-volatile polymers and can also serve to remove residual chromatography solvents.

Q2: How should I store the purified compound to maintain its purity over time?

A2: To prevent the oxidative degradation that causes discoloration, proper storage is critical.

  • Inert Atmosphere: Store the container under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

  • Light Protection: Use an amber glass vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Store at a low temperature, such as in a refrigerator (e.g., 4°C), to slow the rate of degradation.

  • Proper Sealing: Ensure the container is tightly sealed to prevent exposure to both air and moisture.

Q3: Is acid-base extraction a viable purification technique? What are the key considerations?

A3: Yes, acid-base extraction is a very effective technique for separating basic anilines from neutral or acidic impurities.[4]

  • Mechanism: The process relies on the basicity of the aniline's amino group. By washing an organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the aniline is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is water-soluble and will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then collected, and the pH is raised by adding a base (e.g., NaOH), which deprotonates the ammonium salt, regenerating the free aniline. The purified aniline can then be extracted back into an organic solvent.

  • Key Considerations:

    • Product Stability: Ensure your target molecule is stable to both acidic and basic conditions.

    • Emulsions: Emulsions can sometimes form at the interface of the organic and aqueous layers. They can often be broken by adding brine (saturated NaCl solution).

    • Complete Extraction: Perform multiple extractions with the acid and then with the organic solvent to ensure a good recovery.

Experimental Protocols & Workflows

Workflow for Selecting a Purification Method

The choice of purification technique depends on the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Workflow start Assess Crude Product (TLC, GC-MS, NMR) is_colored Is the product darkly colored? start->is_colored is_polar Are there polar (baseline) impurities? is_colored->is_polar No / Minor distill Vacuum Distillation is_colored->distill Yes is_nonpolar Are there non-polar or isomeric impurities? is_polar->is_nonpolar No / Minor acid_base Acid-Base Extraction is_polar->acid_base Yes (Inorganic Salts) chromatography Flash Column Chromatography (Amine-modified eluent) is_nonpolar->chromatography Yes recrystallize Recrystallization is_nonpolar->recrystallize No / Crystalline Solid distill->is_polar acid_base->is_nonpolar final_purity Assess Final Purity chromatography->final_purity recrystallize->final_purity

Caption: Decision tree for purification of this compound.

Protocol 1: Vacuum Distillation

This protocol is adapted from standard procedures for purifying anilines.

  • Setup: Assemble a vacuum distillation apparatus using well-greased ground glass joints. Place the crude this compound (up to 2/3 full) and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The crude material may bubble as dissolved gases and volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the contents to ensure smooth boiling.

  • Collection: The product will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature. The first fraction may contain more volatile impurities and should be discarded.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to release the vacuum. Store the purified, colorless product under an inert atmosphere as described in the FAQ.

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95% Hexane / 5% Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a mobile phase containing a basic modifier. Prepare an eluent system such as Hexane/Ethyl Acetate with 0.5-1% triethylamine.[4]

  • Gradient (Optional): Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

References

  • Technical Support Center: Purification of Substituted Anilines - Benchchem. (n.d.).
  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.).
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. (2022). ACS Publications. Retrieved from

  • Separations of aromatic amine isomers on the C4A-C10 column in... (n.d.). ResearchGate.
  • US4145364A - Preparation of fluorinated anilines. (n.d.). Google Patents.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC - NIH.
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • What type of GCMS column is best for a total resolution of aromatic amines? (2017). ResearchGate.
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • How do I remove aniline from the reaction mixture? (2014). ResearchGate.
  • 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 - Benchchem. (n.d.).
  • 1154695-47-2|this compound|BLD Pharm. (n.d.).
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.).
  • Vacuum Distillation of Aniline - Texium. (2020).
  • 443-86-7 | 3-Fluoro-2-methylaniline. (n.d.).
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.).

Sources

Troubleshooting common side reactions in aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis of aniline and its derivatives. As practicing scientists, we understand that even well-established reactions can present challenges. This resource provides in-depth, field-proven insights and actionable protocols to help you optimize your synthetic routes, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (General Troubleshooting)

This section addresses overarching issues that can manifest across various aniline synthesis methodologies.

Q1: My purified aniline is colorless initially but turns dark brown or black upon standing. What is causing this discoloration and how can I prevent it?

A: This is a classic problem caused by the oxidation of aniline . Aniline is highly susceptible to oxidation by atmospheric oxygen, light, and trace metal impurities. The initial oxidation products, such as nitrosobenzene and azoxybenzene, are colored. These can further polymerize to form complex, deeply colored structures often referred to as "aniline black".[1][2]

Causality & Prevention:

  • Mechanism: The amino group makes the aromatic ring electron-rich and thus easily oxidized. The reaction proceeds through radical intermediates, which are highly reactive and prone to polymerization.

  • Prevention During Workup & Storage:

    • Inert Atmosphere: Handle and store purified aniline under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Amber Glassware: Store in amber or foil-wrapped vials to protect it from light, which can catalyze oxidation.

    • Antioxidants: For bulk storage, consider adding a small amount of a reducing agent or antioxidant, such as sodium sulfite or a hindered phenol like BHT.

    • Purification: If your aniline has already discolored, it can often be purified by distillation under reduced pressure.

Q2: I'm attempting an electrophilic substitution on aniline (e.g., halogenation or nitration) and getting a mixture of di- and tri-substituted products, not the mono-substituted product I want. How can I control the reaction's selectivity?

A: This is a direct consequence of the powerful activating nature of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, making the ortho and para positions extremely electron-rich and highly reactive towards electrophiles.[3] This often leads to polysubstitution.

Troubleshooting & Control Protocol:

The most reliable strategy is to temporarily "tame" the activating power of the amino group by converting it into an amide via acetylation .[3] The resulting acetamido group is still an ortho, para-director but is significantly less activating because the nitrogen lone pair is now also in resonance with the adjacent carbonyl group.

Experimental Protocol: Acetyl Protection for Selective Bromination

  • Protection Step (Acylation):

    • Dissolve 1.0 equivalent of aniline in glacial acetic acid.

    • Add 1.1 equivalents of acetic anhydride slowly while stirring.

    • Gently warm the mixture for 30 minutes to form N-phenylacetamide (acetanilide).

    • Pour the reaction mixture into cold water to precipitate the acetanilide, which can be collected by filtration.

  • Electrophilic Substitution (Bromination):

    • Dissolve the dried acetanilide in a suitable solvent (e.g., acetic acid).

    • Slowly add 1.0 equivalent of bromine (Br₂). The steric bulk of the acetyl group favors substitution at the para position.[3]

    • Stir until the reaction is complete (monitor by TLC).

  • Deprotection Step (Hydrolysis):

    • Add the reaction mixture to an aqueous solution of hydrochloric acid (HCl).

    • Heat the mixture under reflux to hydrolyze the amide back to the amino group.

    • Neutralize with a base (e.g., NaOH) to liberate the free p-bromoaniline product.

Below is a workflow diagram illustrating this control strategy.

G cluster_main Troubleshooting Polysubstitution Aniline Aniline (Highly Activated) EAS Direct EAS (e.g., Br2) Aniline->EAS Protect Protect: Acetic Anhydride Aniline->Protect Step 1 Polysub Polysubstituted Product (e.g., 2,4,6-tribromoaniline) EAS->Polysub Acetanilide Acetanilide (Moderately Activated) Protect->Acetanilide EAS_Controlled Controlled EAS (Br2) Acetanilide->EAS_Controlled Step 2 Para_Product p-Bromoacetanilide EAS_Controlled->Para_Product Deprotect Deprotect: Acid Hydrolysis (H3O+) Para_Product->Deprotect Step 3 Final_Product Desired Mono-Product (p-bromoaniline) Deprotect->Final_Product

Caption: Workflow for controlling electrophilic aromatic substitution (EAS) on aniline.

Method-Specific Troubleshooting Guides

Route 1: Reduction of Nitroarenes

The reduction of nitrobenzene and its derivatives is one of the most common methods for synthesizing anilines.[4]

Q: I'm reducing nitrobenzene with Sn/HCl, but my yield is low and I have a complex mixture of byproducts. What could be the issue?

A: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates, including nitrosobenzene and N-phenylhydroxylamine.[5] If the reaction conditions are not optimal, these intermediates can accumulate or react further to form undesired dimers like azoxybenzene and azobenzene.

Troubleshooting Protocol:

  • Ensure Sufficient Reductant and Acid: The reaction requires a significant amount of acid and a metallic reducing agent (like Tin or Iron).[4][6] The acid protonates the oxygen atoms of the nitro group, facilitating their removal as water, and also dissolves the metal. Inadequate acid can stall the reduction at intermediate stages.

  • Maintain Reaction Temperature: The reaction is often exothermic.[6] It's crucial to control the initial temperature with cooling but ensure it proceeds to completion, sometimes with gentle heating under reflux.[4] A temperature that is too low may result in an incomplete reaction.

  • Complete the Final Basification Step: After the reduction is complete, the product exists as the anilinium salt (e.g., phenylammonium chloride).[4] A strong base (e.g., concentrated NaOH) must be added to deprotonate this salt and liberate the free aniline base, which can then be extracted or steam-distilled.[6] Incomplete basification will leave the product in the aqueous layer, drastically reducing the isolated yield.

ParameterRecommended ConditionRationale
Reductant Sn, Fe, or Zn in excessDrives the multi-step reduction to completion.[7]
Acid Concentrated HClProtonates intermediates and dissolves the metal reductant.[6]
Temperature Initial cooling, then refluxControls initial exotherm, then ensures reaction completion.[4]
Final pH Strongly basic (pH > 10)Decomposes tin salts and liberates free aniline for extraction.[6]
Caption: Key parameters for nitrobenzene reduction.
Route 2: Hofmann Rearrangement of Benzamides

The Hofmann rearrangement converts a primary amide (like benzamide) into a primary amine (aniline) with one fewer carbon atom.[8]

Q: My Hofmann rearrangement of benzamide is giving me N-phenylurea as a major byproduct. What is happening?

A: The key intermediate in the Hofmann rearrangement is an isocyanate (phenyl isocyanate in this case).[9][10] This intermediate is highly electrophilic. While the desired reaction is the hydrolysis of the isocyanate by water to a carbamic acid (which then decarboxylates to aniline), it can also be attacked by other nucleophiles.[9] If some aniline product has already formed, it can act as a nucleophile, attacking the isocyanate to form N,N'-diphenylurea.

G cluster_hofmann Isocyanate Intermediate Reactivity Isocyanate Phenyl Isocyanate (Key Intermediate) Water H2O (Solvent) Isocyanate->Water Desired Path (Hydrolysis) Aniline_Product Aniline (Product) Isocyanate->Aniline_Product Side Reaction (Nucleophilic Attack) Desired_Path Desired Product: Aniline Water->Desired_Path Side_Product Side Product: N,N'-Diphenylurea Aniline_Product->Side_Product

Caption: Competing reaction pathways for the isocyanate intermediate.

Troubleshooting Protocol:

  • Control Temperature: The initial formation of the N-bromoamide intermediate requires low temperatures (often an ice bath).[9] Allowing the temperature to rise prematurely can lead to side reactions.

  • Ensure Rapid Hydrolysis: Once the isocyanate is formed (typically upon warming), ensure a sufficient amount of water and base are present to promote rapid hydrolysis to the carbamic acid, outcompeting the reaction with aniline.

  • Reagent Purity: Ensure the starting benzamide is a primary amide. Secondary amides cannot undergo this rearrangement.

Route 3: Ammonolysis of Phenol

This industrial process involves the high-temperature, high-pressure reaction of phenol with ammonia over a catalyst to produce aniline.[11][12]

Q: The main impurity in my aniline from phenol ammonolysis is diphenylamine. How can I improve the selectivity for aniline?

A: Diphenylamine is formed when the aniline product, acting as a nucleophile, attacks another molecule of phenol. This is a common side reaction in this process.[13]

Troubleshooting Protocol:

  • Molar Ratio of Reactants: Using a large excess of ammonia relative to phenol shifts the equilibrium towards the formation of the primary amine (aniline) and minimizes the opportunity for aniline to react with the limited phenol. Molar ratios of ammonia to phenol can be as high as 40:1.[14]

  • Catalyst Selection: The choice of catalyst is critical. Catalysts like silica-alumina (zeolites) or various metal oxides are used.[13] The catalyst's acidity and pore structure can influence the selectivity. Experimenting with different catalysts or catalyst preparations can reduce diphenylamine formation.

  • Temperature and Pressure Optimization: While high temperatures (e.g., 300-425 °C) and pressures (up to 200 bar) are necessary for the reaction to proceed, fine-tuning these parameters can affect selectivity.[11][12] Often, there is an optimal temperature window beyond which the formation of byproducts like diphenylamine increases.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • GeeksforGeeks. (2024, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Catalysed. (2022, October 18). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! [Video]. YouTube. Retrieved from [Link]

  • WheelerScientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. Retrieved from [Link]

  • Unknown Author. (2023, December 17). Aniline one shot /Preparation & chemical reactions/Flowchart [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020, July 26). (PDF) PRODUCTION OF ANILINE BY AMMONOLYSIS. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • Scribd. (n.d.). 3-Synthesis of Aniline by Reduction of Nitrobenzene. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • Scribd. (n.d.). Production of Aniline From Ammonolysis of Phenol. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of phenylamine (aniline). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • Google Patents. (n.d.). US3578714A - Process for preparing aniline from phenol.
  • Britannica. (2024, December 5). Aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangements of Anilines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible oxidation products of aniline. Retrieved from [Link]

  • ACS Publications. (2022, May 16). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hofmann Reaction. Retrieved from [Link]

  • YouTube. (2023, June 24). Ammonolysis reaction of alcohols | Preparation of Aniline from Phenol | Organic Chemistry Class 12. Retrieved from [Link]

  • Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • Reddit. (2023, August 2). How can you turn benzylamine into aniline using Hoffman elimination and nucleophilic aromatic substitution in 3 steps?. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline production from nitrobenzene. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Difluoromethoxy)-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our focus is on the practical identification and mitigation of by-products to ensure high purity and yield of the target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in pharmaceuticals, typically follows a two-step pathway: the O-difluoromethoxylation of a phenolic precursor followed by the reduction of a nitro group. While seemingly straightforward, each step presents unique challenges, from controlling the reactive difluorocarbene intermediate to ensuring the complete and clean reduction of the nitro moiety. This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Overall Synthetic Workflow

The primary route involves the O-difluoromethoxylation of 2-methyl-3-nitrophenol to form 1-(difluoromethoxy)-2-methyl-3-nitrobenzene, followed by the reduction of the nitro group to yield the final aniline product.

G cluster_0 Step 1: O-Difluoromethoxylation cluster_1 Step 2: Nitro Group Reduction 2-methyl-3-nitrophenol 2-methyl-3-nitrophenol Reagents CS₂CO₃, ClCF₂COONa (or other :CF₂ source) DMF, Heat 2-methyl-3-nitrophenol->Reagents Intermediate 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene Reagents->Intermediate Reduction H₂, Pd/C (or Fe/HCl, SnCl₂) Ethanol/Methanol Intermediate->Reduction Product This compound Reduction->Product

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the O-Difluoromethoxylation Step

This step involves the reaction of an oxygen nucleophile (the phenol) with difluorocarbene (:CF₂), a highly reactive intermediate. The choice of carbene source and reaction conditions is critical to minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Question: My difluoromethoxylation reaction shows low conversion of the starting 2-methyl-3-nitrophenol. What are the primary causes?

Answer: Low conversion is a common issue that can typically be traced back to three main areas: reagent quality, reaction conditions, or the difluorocarbene source itself.

  • Reagent & Solvent Purity:

    • Moisture: The presence of water can consume the base (e.g., Cesium Carbonate) and react with the difluorocarbene source. Ensure all reagents are anhydrous and solvents like DMF are of a high grade and dry.[2]

    • Base Quality: The base is critical for deprotonating the phenol. Use a high-purity, finely ground base like Cs₂CO₃ or K₂CO₃ to ensure sufficient reactivity. Cesium carbonate is often favored for its solubility in organic solvents.[3]

  • Reaction Temperature:

    • Difluorocarbene generation often requires elevated temperatures (e.g., 80-120 °C). Insufficient temperature will lead to slow or no reaction. Conversely, excessively high temperatures can lead to the decomposition of the solvent (especially DMF) and the desired product, resulting in complex impurity profiles.[4] Monitor the internal reaction temperature closely.

  • Difluorocarbene Source & Generation:

    • The most common sources generate difluorocarbene via decarboxylation, such as sodium chlorodifluoroacetate (ClCF₂COONa).[1] This reagent must be of high quality. An alternative is using reagents like diethyl bromodifluoromethylphosphonate.[1]

    • Ensure vigorous stirring to maintain a homogenous mixture, as many components are solids.

Question: I'm observing a significant by-product with a mass of [M+18] relative to my starting material. What is it and how can I avoid it?

Answer: This observation strongly suggests the formation of a formate ester by-product. This occurs when the difluorocarbene intermediate is hydrolyzed.

  • Mechanism of Formation: Difluorocarbene (:CF₂) can react with residual water or hydroxide ions to form a difluoromethyl alcoholate, which rapidly eliminates fluoride to generate a formyl fluoride intermediate. This highly reactive species can then acylate the starting phenol, especially under basic conditions, to yield a formate ester of 2-methyl-3-nitrophenol.

G :CF₂ :CF₂ H₂O H₂O :CF₂->H₂O Hydrolysis Phenol_Anion Ar-O⁻ :CF₂->Phenol_Anion Desired Reaction Byproduct Ar-O-CHO (Formate Ester) H₂O->Byproduct Acylation of Phenol Product Ar-OCF₂H Phenol_Anion->Product

Caption: Competing pathways for difluorocarbene leading to product vs. by-product.

  • Mitigation Strategy: The most effective solution is to rigorously exclude water from the reaction. Use anhydrous solvents, dry reagents thoroughly before use, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Part 2: Troubleshooting the Nitro Group Reduction Step

The reduction of an aromatic nitro group is a robust transformation, but it can be plagued by impurities from incomplete reduction or side reactions, especially when other functional groups are present.

Frequently Asked Questions (FAQs)

Question: My reduction reaction is stalled, leaving a mixture of starting material and product. How can I drive it to completion?

Answer: Incomplete reduction is often due to catalyst deactivation or insufficient reductant.

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Poisoning: The difluoromethoxy group is generally stable, but impurities in the starting material (e.g., sulfur-containing compounds) can poison the Palladium catalyst. Filtering the starting material through a small plug of silica gel can sometimes help.

    • Catalyst Loading & Activity: Ensure you are using a sufficient loading of a fresh, active catalyst (typically 5-10 mol% of 10% Pd/C). If the catalyst is old, its activity may be compromised.

    • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly increase the reaction rate and drive it to completion.[6]

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl):

    • Stoichiometry: Ensure a sufficient excess of the metal reductant is used (typically 3-5 equivalents).

    • Activation: The surface of the metal powder can oxidize over time. Pre-washing iron powder with dilute HCl to activate the surface can be beneficial.

    • pH Control: The reaction is highly pH-dependent. Maintain acidic conditions throughout the addition and reaction time to ensure the reduction proceeds efficiently.

Question: After the reduction, my crude product has a distinct color (e.g., orange, red, or brown), and TLC/LCMS shows multiple new spots. What are these impurities?

Answer: Colored impurities in nitro reductions are classic signs of condensation by-products formed from partially reduced intermediates.

  • Mechanism of Formation: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If these reactive intermediates accumulate due to sub-optimal reaction conditions, they can condense with each other to form colored azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.

Impurity Type Structure Typical Appearance Cause
Nitroso IntermediateAr-NOGreen/Blue (transient)Incomplete reduction
HydroxylamineAr-NHOHColorlessIncomplete reduction
Azoxy CompoundAr-N=N(O)-ArPale Yellow / OrangeCondensation of intermediates
Azo CompoundAr-N=N-ArRed / OrangeCondensation of intermediates
  • Mitigation Strategy:

    • Maintain a High Concentration of Reductant: Ensure the reaction medium is always rich in the reducing agent to quickly convert the nitroso and hydroxylamine intermediates to the final amine.

    • Control Temperature: Exothermic reactions can lead to localized temperature spikes, promoting side reactions. Use an ice bath during the initial addition of reagents if necessary.

    • Optimize Solvent: Using a solvent that solubilizes all components well, such as ethanol or methanol, helps ensure a homogeneous reaction environment.[7]

Part 3: By-Product Identification and Analytical Protocols

A systematic approach to identifying impurities is crucial for process optimization.

Table of Potential By-Products and Their Identification
Compound NameMolecular FormulaMolecular Weight ( g/mol )Identification Method & Key Signature
Starting Material C₇H₅F₂NO₃201.12LC-MS: Correct mass peak. TLC: Matches starting material Rf.
2-methyl-3-nitrophenolC₇H₇NO₃153.14LC-MS: Mass peak corresponding to unreacted phenol.
Target Product C₈H₉F₂NO173.16LC-MS: Correct mass peak.[8] ¹H NMR: Appearance of Ar-NH₂ protons.
By-Products
Formate Ester of SMC₈H₇NO₄181.15LC-MS: [M+28] of phenol SM. IR: Strong C=O stretch (~1720 cm⁻¹).
Hydroxylamine intermediateC₈H₉F₂NO₂189.16LC-MS: [M+16] of final product. Generally unstable.
Azoxy DimerC₁₆H₁₄F₄N₂O₃386.30LC-MS: Mass peak at ~386.30. UV-Vis: Yellow/orange color.
Azo DimerC₁₆H₁₄F₄N₂O₂370.30LC-MS: Mass peak at ~370.30. UV-Vis: Red/orange color.
Protocol: HPLC Method for In-Process Control

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress and identifying impurities.[9]

Objective: To resolve the starting material, final product, and key by-products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: Generally, more polar compounds will elute first. Expect 2-methyl-3-nitrophenol to elute earlier than its difluoromethoxylated counterpart. The final aniline product will have a different retention time based on the pH of the mobile phase. Dimeric impurities (azo/azoxy) will be much less polar and have significantly longer retention times.

Part 4: General Troubleshooting Workflow

When a reaction fails, a logical, step-by-step diagnosis is more effective than random changes.[10]

Caption: A systematic workflow for troubleshooting synthetic chemistry problems.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in difluoromethylation. Retrieved from BenchChem Technical Support.

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[5][10]

  • Google Patents. (2019). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.[11]

  • MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Pharmaceuticals, 15(12), 1552.[12]

  • ChemicalBook. (n.d.). 3-Methoxy-2-methylaniline synthesis.[7]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols.[2]

  • PubChem. (n.d.). This compound.[8]

  • Gouverneur, V. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7485-7557.[13][14]

  • PubChem. (n.d.). CID 177811538 | C8H7F2NO3.[15]

  • Toste, F. D. et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(1), 171-180.[1]

  • ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 10–12.[16]

  • BLD Pharm. (n.d.). 1154695-47-2|this compound.[17]

  • Oakwood Chemical. (n.d.). 3-(Difluoromethoxy)-N-methylaniline.[18]

  • Fluorochem. (n.d.). 3-(Difluoromethoxy)-N-methylaniline.[19]

  • Royal Society of Chemistry. (2025). Analytical Methods.[20]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol.[21]

  • Aladdin Scientific. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg.[22]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.[3]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2546-2553.[4]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.[9]

  • Arkivoc. (2006). Identification and synthesis of impurities formed during sertindole preparation.[23]

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.[24]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.[6]

Sources

Technical Support Center: Strategies for Regioselective Aniline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline functionalization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in aniline derivatization. Aniline and its derivatives are cornerstone building blocks in pharmaceuticals, materials science, and agrochemicals, making the precise control of their functionalization a critical challenge in modern synthesis.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, explaining the causality behind experimental choices to empower you to overcome common hurdles in the lab.

Section 1: Mastering Ortho-Selectivity

Achieving ortho-functionalization is often accomplished through the use of directing groups, which position a catalyst in proximity to the target C-H bond. However, challenges such as steric hindrance, directing group compatibility, and catalyst deactivation are common.

Frequently Asked Questions & Troubleshooting

Question 1: My ortho-C–H functionalization reaction is giving low yields and a mixture of isomers. What are the likely causes and how can I improve selectivity?

Answer: This is a classic challenge. Poor regioselectivity and yield in directed ortho-functionalization often stem from several factors:

  • Inefficient Directing Group Coordination: The primary role of the directing group is to form a stable cyclometalated intermediate with the transition metal catalyst, positioning it for C-H activation at the ortho position. If the directing group's coordination is weak or reversible, the catalyst may dissociate and react at other sites, leading to a loss of selectivity.

  • Steric Hindrance: While necessary for directing, bulky directing groups or substituents on the aniline ring can sterically block the ortho C-H bond, preventing the catalyst from accessing it. This can lead to reactions at the less hindered meta or para positions.[1][2]

  • Electronic Effects: The inherent electronic properties of the aniline derivative can influence the reactivity of the C-H bonds. Electron-donating groups can activate the para position, competing with the directed ortho-functionalization.[3]

Troubleshooting Strategies:

  • Re-evaluate Your Directing Group: The choice of directing group is paramount. Pyrimidine and picolinamide are highly effective for various transformations like nitration and alkylation because they form robust five- or six-membered cyclometalated intermediates with catalysts like rhodium and palladium.[4] For borylation reactions, modifying the boron reagent itself (e.g., using B2eg2 instead of B2pin2) can dramatically improve ortho selectivity without the need for a permanent directing group.[5]

  • Optimize Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can impact the stability of the catalytic species. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMA, DMF).

    • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable ortho-isomer and minimize side reactions.

    • Additives: The addition of a base or other additives can be crucial. For instance, in some Ir-catalyzed borylations, a specific amount of a tertiary amine base like triethylamine was found to be optimal for conversion.[6]

  • Catalyst and Ligand Screening: The catalyst-ligand combination is key. For palladium-catalyzed arylations of unprotected anilines, a cooperating ligand like [2,2′-bipyridin]-6(1H)-one has been shown to enable high ortho selectivity by preventing the competing Buchwald-Hartwig amination.[7]

Visualizing the Ortho-Directing Mechanism

The following diagram illustrates the fundamental principle of chelation-assisted ortho-C-H activation, which is central to many of these strategies.

Ortho_Activation cluster_0 Chelation & Activation cluster_1 Result Aniline_DG Aniline with Directing Group (DG) Intermediate Cyclometalated Intermediate Aniline_DG->Intermediate Coordination Catalyst Pd(II) or Rh(III) Catalyst Catalyst->Intermediate Ortho_Product Ortho-Functionalized Product Intermediate->Ortho_Product C-H Activation & Functionalization Selectivity High Ortho-Selectivity Ortho_Product->Selectivity

Caption: Chelation-assisted C-H activation for ortho-selectivity.

Section 2: Navigating the Challenge of Meta-Selectivity

Meta-functionalization of anilines is particularly challenging because the amino group is a strong ortho-, para-director in electrophilic aromatic substitution.[3][8][9] Achieving meta-selectivity requires overcoming this inherent electronic preference.

Frequently Asked Questions & Troubleshooting

Question 2: How can I achieve meta-substitution on an aniline derivative when the amino group directs ortho/para?

Answer: Direct meta-substitution is a significant synthetic hurdle. Two primary strategies have emerged:

  • Inverting Electronic Demand (Anilinium Ion Formation): Under strongly acidic conditions, the aniline's amino group is protonated to form an anilinium ion (-NH3+). This protonated group is electron-withdrawing and deactivating, transforming it into a meta-director for electrophilic substitution.

    • Troubleshooting: This method can be problematic. The strongly acidic conditions are often harsh and incompatible with sensitive functional groups. Furthermore, the deactivating nature of the anilinium ion can lead to sluggish reactions requiring forcing conditions.

  • Transition-Metal Catalyzed C-H Functionalization: This is the more modern and versatile approach. It relies on a directing group and a catalyst system designed to position the functionalization at the meta position. These systems often use a "transient mediator" like norbornene, which acts as a scaffold to bridge the catalyst and the substrate over a longer distance.[8][10]

    • Troubleshooting: Success in this area is highly dependent on the ligand. For Pd-catalyzed meta-C-H chlorination and arylation, specialized pyridone-based ligands have been developed that are crucial for achieving high selectivity.[8][10] If you are experiencing low yields or poor selectivity, screening different ligands is the most critical step.

Data Summary: Directing Groups for Meta-Arylation
Directing Group TypeExampleRemovabilityKey Considerations
Benzylic Pyridine2-(aminomethyl)pyridineProblematicInitial success, but deprotection can be difficult.[8]
Lutidine-derived2-amino-2,3-lutidineHydrogenolysis (Pd/C, H2)Developed to overcome deprotection issues; more robust.[8]
Aliphatic Nitrile-YesUsed for microwave-assisted meta-C-H olefination.[11]
Experimental Protocol: Meta-Selective C-H Arylation (Conceptual)

This protocol is based on the principles described in norbornene-mediated meta-C-H functionalization.[8]

  • Substrate Preparation: Synthesize the aniline substrate bearing a removable directing group (e.g., a 2,3-lutidine derived group).

  • Reaction Setup: In a glovebox, charge a reaction vial with the aniline substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)2 (10 mol %), the specialized ligand (e.g., 3-acetylamino-2-hydroxypyridine, 20 mol %), Ag2CO3 (2.0 equiv), and norbornene mediator (2.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for 12-24 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through celite, concentrate, and purify by column chromatography.

  • Directing Group Removal: Subject the purified product to the appropriate deprotection conditions (e.g., hydrogenolysis) to yield the final meta-arylated aniline.

Section 3: Strategies for Para-Selective Functionalization

While the para position is electronically favored along with the ortho position, achieving exclusive para-selectivity requires suppressing the competing ortho reaction.

Frequently Asked Questions & Troubleshooting

Question 3: I am trying to achieve a para-selective reaction, but I keep getting a significant amount of the ortho-isomer. How can I improve the para:ortho ratio?

Answer: This is a common selectivity issue governed by a competition between sterics and electronics. The amino group activates both ortho and para positions, but the ortho positions are sterically more hindered.[2] You can leverage this to favor the para product.

Troubleshooting Strategies:

  • Steric Hindrance (Protecting Group Strategy): The most reliable method is to protect the amino group, typically as an amide (e.g., acetanilide). The bulky protecting group sterically shields the ortho positions, making the para position the primary site for electrophilic attack.

    • Choosing a Protecting Group: An acetyl group is common. For even greater steric bulk and higher para-selectivity, consider a pivaloyl or benzoyl group.

  • Catalyst/Ligand Control: In transition metal-catalyzed C-H functionalization, the ligand plays a crucial role. For Pd-catalyzed para-selective olefination of anilines, an S,O-ligand was found to be critical for high selectivity and broad substrate scope, even with unprotected anilines.[12][13] This avoids the need for protection/deprotection steps.

  • Reaction Conditions:

    • Temperature: Lower reaction temperatures often favor the thermodynamically more stable para product.

    • Solvent: The choice of solvent can influence the isomer distribution. For example, in some Friedel-Crafts acylations, changing the solvent can alter the ortho/para ratio.

Decision Workflow for Enhancing Regioselectivity

Use this workflow to decide on the best strategy for your desired aniline functionalization.

Selectivity_Workflow Start Desired Regioselectivity? Ortho Ortho Start->Ortho Ortho Meta Meta Start->Meta Meta Para Para Start->Para Para Ortho_Strategy Use Chelation-Assisted C-H Activation with a Directing Group (e.g., Pyrimidine) Ortho->Ortho_Strategy Meta_Strategy1 Use Strongly Acidic Conditions to form Anilinium Ion (-NH3+) Meta->Meta_Strategy1 Meta_Strategy2 Use Template-Assisted C-H Activation (e.g., Norbornene Mediator) Meta->Meta_Strategy2 Para_Strategy1 Protect Amine (e.g., Acetanilide) to add Steric Bulk Para->Para_Strategy1 Para_Strategy2 Use Ligand-Controlled C-H Functionalization (e.g., Pd/S,O-Ligand) Para->Para_Strategy2 Troubleshoot_Ortho Troubleshoot: - Optimize DG/Catalyst - Vary Temp/Solvent Ortho_Strategy->Troubleshoot_Ortho Troubleshoot_Meta Troubleshoot: - Screen Ligands - Check Substrate Stability Meta_Strategy2->Troubleshoot_Meta Troubleshoot_Para Troubleshoot: - Use Bulkier Protecting Group - Lower Temperature Para_Strategy1->Troubleshoot_Para

Caption: Decision workflow for aniline functionalization strategies.

Section 4: General Troubleshooting

Question 4: My Friedel-Crafts reaction on aniline is failing completely. What is happening?

Answer: This is a classic textbook case. Aniline is a Lewis base and reacts directly with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts reactions. This acid-base reaction forms a complex that deactivates the aromatic ring, preventing the desired alkylation or acylation from occurring. The solution is to protect the amino group as an acetanilide before performing the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be removed via hydrolysis afterward.

Question 5: Why does direct nitration of aniline produce a significant amount of meta-nitroaniline along with tar-like byproducts?

Answer: Direct nitration is performed in a mixture of concentrated nitric and sulfuric acids.[14] In this highly acidic medium, a significant portion of the aniline is protonated to the anilinium ion. As discussed, the anilinium ion is a meta-director.[9] Therefore, you get a mixture of the para (and some ortho) product from the remaining unprotonated aniline and the meta product from the anilinium ion. The strong oxidizing nature of the acid mixture also leads to oxidation of the aniline ring, creating polymeric, tarry byproducts. The standard solution is to first protect the aniline as acetanilide, perform the nitration (which will now be highly para-selective), and then hydrolyze the amide to get the desired p-nitroaniline.

References

  • Maiti, D. et al. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. CHEM-EUR J. Available at: [Link]

  • Fernández-Ibáñez, M. A. et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Pérez, P. J. et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at: [Link]

  • Wikipedia. Bioconjugation. Available at: [Link]

  • Smith III, M. R. & Maleczka Jr, R. E. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. National Institutes of Health. Available at: [Link]

  • Chen, G. et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. National Institutes of Health. Available at: [Link]

  • Fernández-Ibáñez, M. A. et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. National Institutes of Health. Available at: [Link]

  • Nogi, K. & Yorimitsu, H. (2022). Meta-Selective C–H Functionalization of Arylsilanes Using a Silicon Tethered Directing Group. Organic Letters. Available at: [Link]

  • Trauner, D. et al. (2019). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. ResearchGate. Available at: [Link]

  • Meo, A. et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • Hartwig, J. F. & Smith III, M. R. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. National Institutes of Health. Available at: [Link]

  • Mustafin, A. G. et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2023). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Maiti, D. et al. (2019). Palladium catalyzed remote-meta-C–H functionalization of aniline scaffolds. Organic Chemistry Frontiers. Available at: [Link]

  • Ashenhurst, J. (2023). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Gan, X. et al. (2022). Steric Effects of Polyaniline Determining Surface/Interface Functionalization of Defective 1t-Mos2 Nanosheets for Improved Electron and Mass Transfer Processes of Electrochemical Copper Sensors. ResearchGate. Available at: [Link]

  • Chen, G. et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. National Institutes of Health. Available at: [Link]

  • The Journal of Organic Chemistry. (2026). ACS Publications. Available at: [Link]

  • Khan Academy. (2022). Nitration of Aniline. YouTube. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to selecting catalysts for reactions involving the sterically hindered and electron-rich substrate, 3-(Difluoromethoxy)-2-methylaniline.

Welcome to the technical support center for synthetic strategies involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this unique substrate. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The structure of this compound presents a distinct challenge in cross-coupling reactions. The presence of an ortho-methyl group introduces significant steric hindrance around the amine functionality, while the electron-donating nature of the aniline moiety influences its reactivity. Furthermore, the difluoromethoxy group modulates the electronic properties of the aromatic ring. Consequently, successful C-N and C-C bond formations hinge critically on the rational selection of a suitable catalyst system. This guide will focus primarily on palladium-catalyzed reactions, which are the cornerstone of modern cross-coupling chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for this compound?

A1: The substrate's structure combines two key features that challenge standard cross-coupling protocols:

  • Steric Hindrance: The methyl group at the ortho-position physically obstructs the approach of the metal catalyst to the nitrogen atom (for C-N coupling) or the adjacent carbon (if the aniline is derivatized for C-C coupling). This slows down crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.[4][5]

  • Electronic Properties: As an aniline derivative, the substrate is electron-rich. This can affect the rates of the catalytic steps. The difluoromethoxy group, while electron-withdrawing, influences the overall electron density of the aryl ring.

A successful catalyst system must feature a ligand that is bulky enough to create a coordinatively unsaturated, reactive palladium center but also flexible enough to accommodate the sterically demanding aniline.[4][6]

Q2: I want to perform a Buchwald-Hartwig amination. What is the best starting point for a catalyst system?

A2: For Buchwald-Hartwig C-N couplings with this substrate, the most robust systems typically involve a palladium(II) precatalyst and a bulky, electron-rich biaryl monophosphine ligand.[7][8] These ligands are designed to accelerate the rate-limiting reductive elimination step for hindered substrates.[4]

A recommended starting point is:

  • Palladium Source: A palladium(II) precatalyst like a Buchwald G3 or G4 palladacycle is highly recommended for reliable and efficient generation of the active Pd(0) species.[2][7] Using simple salts like Pd(OAc)₂ or Pd₂(dba)₃ is also feasible but may require more optimization.

  • Ligand: Start with a sterically demanding biarylphosphine ligand such as XPhos or RuPhos .[9][10] These have proven effective for coupling hindered anilines.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are common choices.

  • Solvent: Anhydrous toluene or dioxane are standard solvents for these reactions.

Q3: Can I use this compound directly in a Suzuki-Miyaura or Sonogashira reaction?

A3: No, these reactions are designed for coupling aryl halides or pseudohalides (like triflates) with organoboron or alkyne reagents, respectively.[11][12] To perform these C-C bond-forming reactions, you must first convert the aniline into a suitable electrophile. This typically involves:

  • A Sandmeyer reaction to convert the amine to a diazonium salt, which can then be substituted with a halide (e.g., Br or I).

  • Conversion of the amine to a triflate or nonaflate, although this is less common for anilines.

Once you have the corresponding aryl halide, you can proceed with standard Suzuki-Miyaura or Sonogashira conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Scenario 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: "I've set up my Buchwald-Hartwig reaction with this compound and an aryl bromide, but I'm seeing very low conversion to the desired product after 24 hours. What should I check first?"

Answer: Low yield in this challenging coupling is a common issue. A systematic approach to troubleshooting is essential.

G start Low Yield Observed cat_check Is the Catalyst Active? start->cat_check ligand_check Is the Ligand Optimal? cat_check->ligand_check No (e.g., Pd black) cat_sol Use a Pd(II) Precatalyst (e.g., G3/G4). Ensure strict anaerobic conditions. Verify Pd source/ligand quality. cat_check->cat_sol Yes base_check Is the Base/Solvent Correct? ligand_check->base_check No ligand_sol Screen bulky biarylphosphine ligands: XPhos, RuPhos, BrettPhos. Consider an N-Heterocyclic Carbene (NHC) ligand. ligand_check->ligand_sol Yes reagent_check Are Reagents Pure? base_check->reagent_check No base_sol Switch to a stronger base (e.g., LHMDS). Ensure solvent is anhydrous and degassed. Check solubility of all components. base_check->base_sol Yes reagent_sol Purify aniline substrate (e.g., distillation or filtration). Check purity of coupling partner. reagent_check->reagent_sol Yes end Reaction Optimized reagent_check->end No cat_sol->ligand_check ligand_sol->base_check base_sol->reagent_check reagent_sol->end

Caption: Troubleshooting flowchart for low yield.

Detailed Breakdown:

  • Catalyst Inactivation: The most common failure mode is the inability to generate or maintain the active Pd(0) catalytic species.[13]

    • Cause: Using Pd(II) sources like Pd(OAc)₂ with certain ligands can lead to inefficient reduction to Pd(0), or the resulting Pd(0) complex may be unstable and decompose into palladium black.

    • Solution: Employ a well-defined, air-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 palladacycle.[2][7] These are designed for clean, rapid, and quantitative generation of the active L-Pd(0) species under the reaction conditions. Also, ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the catalyst.

  • Suboptimal Ligand Choice: The "lock-and-key" relationship between the substrate and the ligand is paramount.

    • Cause: A ligand that is not bulky enough will fail to promote the crucial, often rate-limiting, reductive elimination step required to form the C-N bond with a sterically hindered aniline.[4]

    • Solution: If a first-generation ligand like P(o-tolyl)₃ fails, screen a panel of modern, sterically demanding biarylphosphine ligands.[8] Excellent candidates include XPhos, RuPhos, and BrettPhos. N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for challenging couplings.[6][14]

Scenario 2: Side Reactions are Consuming Starting Material

Question: "My starting aryl halide is being consumed, but I'm seeing significant formation of a hydrodehalogenated arene instead of my desired product. How can I suppress this?"

Answer: Hydrodehalogenation is a known side reaction in palladium catalysis, where the aryl halide is reduced to the corresponding arene.

  • Cause: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the base's alkoxide or reaction with trace water. The steric hindrance of this compound can make reductive elimination particularly sluggish.

  • Solution:

    • Optimize the Ligand: Bulky, electron-rich ligands are known to accelerate reductive elimination relative to side reactions. This should be your first line of defense.

    • Choice of Base: Switch to a base less prone to β-hydride elimination. For example, if you are using NaOt-Bu, consider switching to a carbonate base like Cs₂CO₃ or a phosphate base like K₃PO₄, though this may require higher temperatures.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a proton source for the hydrodehalogenation pathway.

Catalyst System Selection Table

The table below summarizes recommended starting conditions for common cross-coupling reactions. Note that for C-C coupling, the aniline must first be converted to the corresponding aryl halide (Ar-X).

Reaction TypePalladium SourceRecommended Ligand(s)BaseSolventKey Considerations
Buchwald-Hartwig Amination Pd₂(dba)₃ or G3/G4 PrecatalystXPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄Toluene, DioxaneSterically demanding ligands are crucial for success.[4][9][10] Precatalysts improve reliability.[2][7]
Suzuki-Miyaura Coupling (from Ar-X)Pd(PPh₃)₄ or Pd(OAc)₂SPhos, XPhos, P(t-Bu)₃K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂OBiphasic solvent system is common.[12][15] Ligand choice can be critical for hindered substrates.[5]
Sonogashira Coupling (from Ar-X)PdCl₂(PPh₃)₂PPh₃ (often part of the Pd source)Et₃N, i-Pr₂NHTHF, DMFRequires a Cu(I) co-catalyst (e.g., CuI).[11][16] Copper-free variants exist and can prevent alkyne homocoupling.[11]

Core Mechanism & Experimental Protocol

General Catalytic Cycle for Palladium Cross-Coupling

Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[1][17]

G cluster_cycle Catalytic Cycle OA Oxidative Addition Pd_II_Intermediate1 L-Pd(II)(Ar)(X) RE Reductive Elimination L_Pd_0 L-Pd(0) (Active Catalyst) TM Transmetalation (Suzuki) or Amine Coordination (Buchwald) Pd_II_Intermediate2 L-Pd(II)(Ar)(Nu) L_Pd_0->OA Ar-X L_Pd_0->Pd_II_Intermediate1  Ar-X p1 Pd_II_Intermediate1->TM R-M (Suzuki) or R₂NH/Base (Buchwald) Pd_II_Intermediate1->Pd_II_Intermediate2  R-M or R₂NH p2 Pd_II_Intermediate2->RE Forms Ar-Nu bond Pd_II_Intermediate2->L_Pd_0  Product (Ar-R) p3 p4

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

  • Transmetalation / Amine Coordination:

    • In Suzuki coupling , the organoboron reagent transfers its organic group to the palladium center.

    • In Buchwald-Hartwig amination , the amine coordinates to the palladium, and deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active L-Pd(0) catalyst. For sterically hindered substrates like ours, this is often the slowest step.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and must be adapted and optimized for specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide, XPhos G3 Precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the this compound.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • ResearchGate.

  • National Center for Biotechnology Information.

  • YouTube.

  • Wikipedia.

  • ResearchGate.

  • ACS Publications.

  • ResearchGate.

  • TCI Chemicals.

  • MDPI.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information.

  • ACS Publications.

  • Royal Society of Chemistry.

  • ACS Publications.

  • Benchchem.

  • Wikipedia.

  • ResearchGate.

  • Royal Society of Chemistry.

  • ACS Publications.

  • Royal Society of Chemistry.

  • Scite.ai.

  • PubMed.

  • MDPI.

  • Chemistry LibreTexts.

  • University of Southampton.

  • National Center for Biotechnology Information.

  • Organic Chemistry Portal.

  • National Center for Biotechnology Information.

  • ACS Publications.

  • SpringerLink.

  • MDPI.

  • PubChem.

Sources

Technical Support Center: Isolating 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of 3-(Difluoromethoxy)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this valuable compound.

Introduction

This compound is an important building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug design.[1][2] However, the successful isolation of this compound requires careful consideration of its properties and potential impurities. This guide provides practical advice to navigate the challenges of its purification.

Physicochemical Properties

Understanding the physical and chemical properties of this compound and related compounds is crucial for designing an effective work-up procedure.

PropertyValueSource
Molecular Formula C₈H₉F₂NOPubChem
Molecular Weight 173.16 g/mol PubChem
Appearance Expected to be a liquid or low-melting solidGeneral observation for similar anilines
Boiling Point Not available for the target compound. For 3-(Difluoromethoxy)aniline: 201-202 °CChemBK
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ether)General knowledge of anilines
pKa (of the anilinium ion) Expected to be around 3-4General knowledge of substituted anilines

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the likely impurities?

A1: A common and effective method for synthesizing substituted anilines is the reduction of the corresponding nitroarene.[3] In this case, this compound would likely be synthesized by the reduction of 1-(difluoromethoxy)-2-methyl-3-nitrobenzene.

  • Common Impurities:

    • Unreacted Starting Material: 1-(difluoromethoxy)-2-methyl-3-nitrobenzene.

    • Intermediates from Incomplete Reduction: Such as nitroso and hydroxylamine derivatives.

    • Side-Products: Over-reduction products or products from side reactions of the reducing agent.

    • Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Q2: How stable is the difluoromethoxy group during the work-up?

A2: The difluoromethoxy group is generally stable under mild acidic and basic conditions typically used in a standard aqueous work-up.[4] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis. It is advisable to perform the work-up at room temperature and avoid lengthy exposure to harsh pH conditions.

Q3: My crude product is a dark oil. How can I decolorize it?

A3: The dark color is likely due to oxidized aniline impurities. Several methods can be used for decolorization:

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.

  • Silica Gel Chromatography: This is often effective at removing polar, colored impurities.

  • Distillation: If the compound is thermally stable, vacuum distillation can be a very effective method for separating the desired aniline from non-volatile colored impurities.

Q4: What is the best way to remove non-basic organic impurities from my crude product?

A4: An acid-base extraction is a highly effective method for separating anilines from non-basic impurities.[5][6] The basic aniline is protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of isolated product - Incomplete reaction. - Product loss during aqueous work-up (e.g., formation of a stable emulsion). - Inefficient extraction.- Monitor the reaction by TLC or LC-MS to ensure completion. - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with smaller volumes of solvent.
Product is contaminated with starting material (nitro compound) - Incomplete reduction. - Insufficient amount of reducing agent.- Increase the reaction time or temperature (monitor for side reactions). - Add more reducing agent. - Purify by column chromatography.
Product is a salt (e.g., hydrochloride) - Incomplete neutralization after acid wash.- Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. - Wash the final organic extract with a saturated sodium bicarbonate solution.
Product degrades during purification - Oxidation of the aniline. - Thermal decomposition during distillation.- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store in an amber vial at low temperature. - Use vacuum distillation at the lowest possible temperature.

Experimental Protocol: General Work-up Procedure

This protocol describes a general work-up procedure for the isolation of this compound following its synthesis via the reduction of 1-(difluoromethoxy)-2-methyl-3-nitrobenzene.

1. Quenching the Reaction:

  • Rationale: To neutralize any remaining reducing agent and create a safe and manageable mixture for extraction.

  • Procedure:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute base (e.g., 1M NaOH) to quench the reaction until gas evolution ceases. Caution: Quenching can be exothermic.

2. Initial Extraction:

  • Rationale: To transfer the crude product from the reaction solvent into a suitable organic solvent for purification.

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add ethyl acetate and water.

    • Shake the funnel gently, venting frequently.

    • Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts.

3. Acid Wash (Purification):

  • Rationale: To separate the basic aniline from non-basic impurities.[5]

  • Procedure:

    • To the combined organic extracts, add 1M hydrochloric acid.

    • Shake the separatory funnel and allow the layers to separate.

    • The protonated aniline will move into the aqueous layer. Collect the aqueous layer.

    • Wash the organic layer with 1M HCl two more times to ensure complete extraction of the aniline.

    • Combine the acidic aqueous extracts. The non-basic impurities remain in the organic layer, which can be discarded.

4. Basification and Re-extraction:

  • Rationale: To deprotonate the aniline salt and extract the free base back into an organic solvent.

  • Procedure:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated base (e.g., 6M NaOH) until the solution is strongly basic (pH > 10, check with pH paper).

    • Extract the basified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts.

5. Final Washing and Drying:

  • Rationale: To remove any residual water and inorganic salts.

  • Procedure:

    • Wash the combined organic extracts with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

6. Concentration and Final Purification:

  • Rationale: To remove the solvent and obtain the purified product.

  • Procedure:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • For higher purity, the resulting crude product can be further purified by silica gel column chromatography or vacuum distillation.

Visualizing the Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Crude_Mixture Crude Reaction Mixture Quenching 1. Quenching (e.g., NaHCO₃) Crude_Mixture->Quenching Cooling Initial_Extraction 2. Initial Extraction (Ethyl Acetate) Quenching->Initial_Extraction Acid_Wash 3. Acid Wash (1M HCl) Initial_Extraction->Acid_Wash Organic_Impurities Organic_Impurities Initial_Extraction->Organic_Impurities Organic Layer (Discard) Basification 4. Basification (NaOH) Acid_Wash->Basification Aqueous Layer Final_Extraction 5. Final Extraction (Ethyl Acetate) Basification->Final_Extraction Drying 6. Drying (Na₂SO₄) Final_Extraction->Drying Concentration 7. Concentration Drying->Concentration Final_Product Purified Product Concentration->Final_Product

Caption: A generalized workflow for the isolation and purification of this compound.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(8), 2092-2095. [Link]

  • Singla, R. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7097. [Link]

  • Anonymous. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Stack Exchange. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Wheeler Scientific. (2023, December 31). Make aniline by reduction nitrobencene with NaCl and Fe. YouTube. [Link]

  • NileRed. (2025, November 13). reaction to Chemiolis video - synthesis of an aniline-based sweetener. YouTube. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Pannecoucke, X., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1879-1889. [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

  • The Hartwig Group. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. [Link]

  • Fernandez, P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12195-12204. [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • Fernandez, P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. [Link]

  • Scott, J. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Phys.org. [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Kumar, R., & Singh, V. K. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 22(34), 6841-6861. [Link]

  • Tokunaga, E., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry, 28(55), e202201601. [Link]

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-(Difluoromethoxy)-2-methylaniline: A Comparative Approach

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous analytical scrutiny. Intermediate compounds, such as this compound, form the foundational building blocks of many active pharmaceutical ingredients (APIs). The incorporation of fluorinated motifs like the difluoromethoxy group is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the unambiguous characterization and quality control of this intermediate are not merely procedural formalities; they are critical checkpoints that ensure the safety, efficacy, and consistency of the final drug product.

This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each method presented is part of a self-validating system, where orthogonal techniques converge to create a complete and trustworthy analytical profile of the molecule.

For routine quality control in the pharmaceutical industry, High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse. Its strength lies in its ability to separate, identify, and quantify non-volatile and thermally labile compounds with high precision and robustness, making it ideal for determining the purity and assay of this compound.

Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target aniline. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase. This allows for the effective separation of closely related structural isomers and potential process impurities.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[2]

  • Analysis & Calculation: Inject the sample solution. Purity is typically calculated using the area percent method. The assay is determined by comparing the peak area of the sample to that of the reference standard.

Data Presentation: HPLC Method Validation Parameters

The reliability of any analytical method hinges on its validation, a documented process demonstrating its suitability for the intended purpose.[3][4] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]

Parameter Purpose Acceptance Criteria
Specificity To ensure the method measures only the analyte, free from interference from impurities or degradants.[2][9]Peak purity index > 0.995 (using DAD), baseline resolution between analyte and known impurities.
Linearity To demonstrate a direct relationship between analyte concentration and detector response.[9]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.[7]For assay: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value, assessed by spike recovery.[2]98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurities.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[2]RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the limit of quantitation.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.[9]Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, pH, column temperature).System suitability parameters must be met under all varied conditions.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dilution in Acetonitrile/Water Autosampler Autosampler Injection (10 µL) Prep->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (ACN/H2O) Detector DAD/UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Calculation Purity (Area %) Assay Calculation Integration->Calculation Report Final Report Calculation->Report

HPLC analysis workflow from sample preparation to final report.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identity Confirmation

While HPLC is excellent for non-volatile compounds, GC-MS provides a complementary and orthogonal approach, excelling at the analysis of volatile and semi-volatile substances. It is the method of choice for identifying residual solvents, starting materials, or volatile by-products that may be present in the this compound sample.

Causality of Method Choice: The combination of gas chromatography's high-efficiency separation with the definitive identification power of mass spectrometry makes GC-MS an invaluable tool. The mass spectrometer bombards molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries like the NIST database.[10]

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 280 °C.

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 8 °C/min to 150 °C, then ramp at 30 °C/min to 280 °C (hold 5 min).[11]

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like Ethyl Acetate or Dichloromethane.

  • Analysis & Interpretation: Inject the sample. Identify peaks in the Total Ion Chromatogram (TIC). For each peak, extract the mass spectrum and compare it against a reference library (e.g., NIST) for identification. The mass spectrum for the parent compound is expected to show a molecular ion [M]⁺ at m/z 173.[12]

Comparative Insight: HPLC vs. GC-MS
Feature HPLC GC-MS
Primary Use Case Purity, AssayVolatile Impurities, Identity Confirmation
Analyte Suitability Non-volatile, thermally labileVolatile, thermally stable
Separation Principle Partitioning between liquid/solid phasesPartitioning between gas/solid phases
Detection UV/Vis Absorbance (less specific)Mass Spectrometry (highly specific)
Quantitation Excellent, high precisionGood, requires internal standards
Structural Info Limited (retention time, UV spectrum)Definitive (fragmentation pattern)
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent Injector GC Injector (Splitless, 280°C) Prep->Injector Column GC Column (Temperature Program) Injector->Column IonSource MS Ion Source (EI, 70 eV) Column->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer TIC Total Ion Chromatogram (TIC) Analyzer->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Library Library Search (e.g., NIST) Spectrum->Library Identification Impurity Identification Library->Identification

GC-MS workflow for the identification of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatographic techniques separate and quantify, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural confirmation of this compound. It is the most powerful tool for confirming atomic connectivity and distinguishing between isomers, which is crucial for a molecule where the relative positions of the substituents define its identity.

Causality of Method Choice: ¹H and ¹³C NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework. The chemical shift of each nucleus reveals its electronic environment, the integration of ¹H signals gives the relative number of protons, and the spin-spin coupling patterns unveil which atoms are connected to each other. This rich dataset allows for a full structural assignment.

Expected Spectral Features
  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.2 ppm.

    • Difluoromethoxy Proton (1H): A characteristic triplet around δ 6.5 ppm due to coupling with the two fluorine atoms (²JHF).

    • Amine Protons (2H): A broad singlet around δ 3.7 ppm, which can exchange with D₂O.[13][14]

    • Methyl Protons (3H): A singlet around δ 2.2 ppm.[15]

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Aromatic Carbons (6C): Signals between δ 110-155 ppm. The carbon attached to the difluoromethoxy group will show a triplet due to C-F coupling.

    • Difluoromethoxy Carbon (1C): A triplet around δ 116 ppm (¹JCF).

    • Methyl Carbon (1C): A signal around δ 17 ppm.

Visualization: Logic of Structural Confirmation by NMR

NMR_Logic cluster_H ¹H Interpretation cluster_C ¹³C Interpretation Data NMR Data (¹H, ¹³C, Coupling) H_NMR ¹H NMR: - Chemical Shifts - Integration (Proton Count) - Splitting Patterns Data->H_NMR C_NMR ¹³C NMR: - Chemical Shifts - C-F Coupling Data->C_NMR Aromatic Aromatic signals (3H) OCHF2 Triplet (1H, OCHF₂) NH2 Broad Singlet (2H, NH₂) CH3 Singlet (3H, CH₃) Arom_C Aromatic Carbons (6C) OCHF2_C Triplet (¹JCF) CH3_C Methyl Carbon (1C) Structure Confirmed Structure: 3-(Difluoromethoxy) -2-methylaniline Aromatic->Structure OCHF2->Structure NH2->Structure CH3->Structure Arom_C->Structure OCHF2_C->Structure CH3_C->Structure

Logical flow from NMR spectral data to structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR spectroscopy is a rapid, simple, and non-destructive technique used to identify the functional groups present in a molecule.[16] It serves as an excellent tool for a quick identity confirmation or raw material check by matching the sample's "fingerprint" spectrum to that of a known reference standard.

Causality of Method Choice: Every chemical bond vibrates at a characteristic frequency. FTIR measures the absorption of infrared light by the sample, producing a spectrum that reveals these vibrational frequencies. The presence of specific peaks confirms the existence of key functional groups, providing strong evidence of the compound's identity.[17][18]

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)[13][15]
3100 - 3000C-H StretchAromatic Ring
2950 - 2850C-H StretchMethyl Group (-CH₃)
1620 - 1580N-H BendPrimary Amine (-NH₂)[13]
1550 - 1450C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine[13]
1200 - 1000C-F Stretch (Strong)Difluoro Group (-CF₂)
1150 - 1085C-O-C StretchAryl Ether
Visualization: FTIR Analysis Workflow

FTIR_Workflow Sample Place Sample on ATR Crystal Scan Acquire IR Scan (FTIR Spectrometer) Sample->Scan Spectrum Generate IR Spectrum Scan->Spectrum Compare Compare to Reference Spectrum Spectrum->Compare Result Identity Confirmed/Rejected Compare->Result

A simplified workflow for identity confirmation via FTIR.

Conclusion: A Multi-faceted Approach to Analytical Assurance

The comprehensive characterization of this compound cannot be achieved by a single technique. Instead, it requires a synergistic and orthogonal approach where each method provides a unique and vital piece of the analytical puzzle.

  • HPLC stands as the primary tool for quantitative analysis, ensuring the purity and correct dosage (assay) of the intermediate.

  • GC-MS complements this by detecting and identifying volatile impurities that could be missed by HPLC, while also providing mass-based identity confirmation.

  • NMR serves as the ultimate arbiter of structure, providing an unambiguous confirmation of the molecular architecture and isomeric purity.

  • FTIR offers a rapid and reliable method for identity verification, ideal for incoming raw material checks and routine quality control.

By integrating these methods, researchers and developers can build a robust, self-validating analytical package. This ensures that this compound meets the stringent quality standards required for its use in pharmaceutical manufacturing, ultimately safeguarding the integrity of the final drug product and the well-being of patients.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Canadian Journal of Chemistry. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH. (2023).
  • Sartorius. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
  • MDPI. (n.d.).
  • Oregon State University. (2020). Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.).
  • Sciex. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • PubChem. (n.d.). This compound.
  • RTI Labor
  • Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • NIH. (2017).
  • NIH. (n.d.).
  • NIST. (n.d.). Aniline, N-methyl- - the NIST WebBook.

Sources

A Comparative Guide to Purity Analysis of 3-(Difluoromethoxy)-2-methylaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 3-(Difluoromethoxy)-2-methylaniline, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this specific compound.

This document moves beyond standard protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strengths, limitations, and optimal applications of each technique, supported by detailed experimental frameworks and validation principles that ensure trustworthy and reproducible results.

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is the critical first step in selecting and developing an appropriate analytical method.

  • Molecular Formula: C₈H₉F₂NO[1]

  • Molecular Weight: 173.16 g/mol [2]

  • Structure: An aromatic amine with a difluoromethoxy substituent.

  • Predicted XlogP: 2.5[1]

  • Analytical Considerations: The presence of the polar amine group (-NH₂) and the overall molecular structure makes it amenable to both HPLC and GC analysis. However, the primary amine is an active polar site, which can lead to poor peak shape (tailing) in GC if not addressed. Its aromatic nature ensures strong UV absorbance, making HPLC with UV detection a viable primary option.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Assays

HPLC is the default technique for the quantitative analysis of pharmaceutical products due to its high precision, robustness, and suitability for non-volatile and thermally sensitive compounds.[3] For the purity determination of this compound, a reversed-phase HPLC method with UV detection is the logical starting point.

Causality of Method Design (HPLC)

The choice of a reversed-phase C18 column is based on the analyte's moderate lipophilicity (XlogP of 2.5), which allows for effective retention and separation from more polar or less polar impurities.[4][5] The mobile phase, a gradient of acidified water and acetonitrile, serves two purposes: the organic gradient elutes compounds with varying polarities, while the acid (e.g., formic or phosphoric acid) protonates the amine group, minimizing secondary interactions with residual silanols on the stationary phase and thus ensuring sharp, symmetrical peaks.[5][6]

Experimental Protocol: HPLC-DAD Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Further dilute 1.0 mL of this stock solution to 100.0 mL with the diluent to achieve a final concentration of approximately 5 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 35% B to 95% B over 15 min; hold at 95% B for 3 min; return to 35% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Volume 5 µL

| Detection | DAD, 220 nm - 340 nm; Quantify at λmax |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 DAD Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC-DAD Purity Analysis.

Method Validation Framework (ICH Q2(R1))

A trustworthy protocol must be validated to prove it is fit for purpose.[7][8]

  • Specificity: Perform forced degradation (acid, base, peroxide, heat, light) to demonstrate that degradation products and impurities are separated from the main peak.[9]

  • Linearity: Analyze a minimum of five concentrations across a range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥0.999.[8]

  • Accuracy: Assessed by spiking known amounts of impurities into the sample and calculating the percent recovery (typically 98-102%).[10]

  • Precision:

    • Repeatability: At least six replicate injections of the same sample should yield a relative standard deviation (RSD) of ≤2.0%.[9]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or instrument to check for consistency.[7]

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy, often established at a signal-to-noise ratio of 10:1.[8] This is critical for quantifying low-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS offers unparalleled specificity and sensitivity, making it an exceptional tool for identifying and quantifying volatile impurities, even at trace levels. For aromatic amines, its application often requires a critical extra step: derivatization.

Causality of Method Design (GC-MS)

Direct injection of this compound onto a GC column can result in significant peak tailing and potential degradation due to the active primary amine group interacting with the column or inlet.[11] Derivatization, such as acylation with an agent like pentafluoropropionic anhydride (PFPA), is employed to cap this active site.[12] This process converts the polar amine into a less polar, more thermally stable amide, drastically improving chromatographic performance and ensuring reproducible results.[11][13] The mass spectrometer then provides definitive structural information, confirming the identity of the main component and any detected impurities based on their unique fragmentation patterns.

Experimental Protocol: GC-MS Impurity Profile

Instrumentation:

  • GC system with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).

Sample Preparation & Derivatization:

  • Accurately weigh approximately 10 mg of the sample into a vial and dissolve in 1 mL of Ethyl Acetate.

  • Transfer 100 µL of this solution to a clean autosampler vial.

  • Add 50 µL of the derivatizing agent, Pentafluoropropionic Anhydride (PFPA).

  • Cap the vial and heat at 70 °C for 30 minutes to complete the reaction.[12]

  • Cool to room temperature before injection.

Chromatographic & Spectrometric Conditions:

Parameter Condition
Column HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min constant flow
Inlet Mode Splitless, 280 °C
Oven Program 80 °C (hold 2 min), ramp at 8 °C/min to 150 °C, then ramp at 30 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | 50 - 500 m/z |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh & Dissolve p2 Add Derivatizing Agent (PFPA) p1->p2 p3 Heat (70°C, 30 min) p2->p3 a1 Inject into GC p3->a1 a2 Separation on HP-5MS Column a1->a2 a3 MS Detection (EI) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Identify via Mass Spectra d1->d2 d3 Calculate TIC Area % d2->d3

Caption: Workflow for GC-MS Purity Analysis with Derivatization.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is better suited for the specific analytical question. For a comprehensive purity assessment, the two methods are highly complementary.[14]

FeatureHPLC-DADGC-MS
Principle Liquid-solid partitioningGas-liquid partitioning & mass analysis
Analyte Volatility Not requiredRequired (or made volatile via derivatization)
Derivatization Not requiredOften mandatory for polar amines to ensure good chromatography.[11]
Identification Power Based on retention time and UV spectrum (less specific)Definitive identification via mass fragmentation patterns.
Quantitation Gold standard for API assays; highly precise and accurate.Very good, but can be influenced by derivatization efficiency and matrix effects.
Sensitivity Good (ng level)Excellent (pg-fg level)
Throughput Higher; direct injection and shorter run times.Lower; sample preparation includes a reaction step.
Primary Use Case Potency assay, routine QC, quantification of known impurities.Impurity identification, trace analysis, structural confirmation, orthogonal method.

Conclusion and Strategic Recommendations

For the complete purity analysis of this compound, a dual-technique approach provides the most robust and scientifically sound data package for regulatory submission and quality assurance.

  • Recommendation for Routine Quality Control & Potency: HPLC-DAD is the method of choice. Its high precision, robustness, and ease of implementation make it ideal for routine batch release testing and for accurately determining the main component's purity (assay).[10]

  • Recommendation for Impurity Profiling & Identification: GC-MS is indispensable. Its superior sensitivity and definitive identification capabilities are essential during process development to identify and characterize unknown impurities, even at trace levels. It serves as a powerful orthogonal method to confirm results obtained by HPLC.[14]

By strategically employing HPLC for its quantitative strength and GC-MS for its identification power, researchers and drug developers can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and safety of the downstream API.

References

  • ResolveMass Laboratories. (2025).
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Li, Z., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Stillwell, W. G., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry.
  • American Pharmaceutical Review. (n.d.).
  • Saito, Y., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Saito, Y., et al. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Hong, P., & Béchard, E. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Sharma, S., & Kumar, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Lin, D.-L., & Wang, S.-M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Rahman, M. M., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology.
  • Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.
  • Restek Corporation. (n.d.).
  • BLD Pharm. (n.d.). This compound.

Sources

A Tale of Two Fluorines: A Comparative Guide to 3-(Difluoromethoxy)-2-methylaniline and 3-fluoro-2-methylaniline in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the strategic incorporation of fluorine atoms can dramatically alter the properties of a lead compound, transforming a promising molecule into a viable drug candidate. Among the vast arsenal of fluorinated building blocks, substituted anilines are of particular interest due to their prevalence in kinase inhibitors and other targeted therapies. This guide provides an in-depth comparison of two closely related yet distinct aniline derivatives: 3-(Difluoromethoxy)-2-methylaniline and 3-fluoro-2-methylaniline . We will delve into their physicochemical properties, metabolic stability, and impact on biological activity, supported by experimental data and detailed protocols to empower researchers in making informed decisions in their drug design endeavors.

The Subtle Dance of Physicochemical Properties: Lipophilicity and Basicity

The introduction of a single fluorine atom versus a difluoromethoxy group imparts nuanced differences in a molecule's electronic and steric character, which in turn governs its lipophilicity (logP) and basicity (pKa). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The difluoromethoxy group, with its two highly electronegative fluorine atoms, exerts a significantly stronger electron-withdrawing inductive effect compared to a single fluorine atom. This has a profound impact on the basicity of the aniline nitrogen. The lone pair of electrons on the nitrogen is less available for protonation, rendering this compound less basic (lower pKa) than 3-fluoro-2-methylaniline. The ortho-methyl group in both molecules also plays a role in modulating basicity, potentially through a combination of electronic and steric effects.

Lipophilicity, a measure of a compound's solubility in lipids versus water, is another key differentiator. While fluorine is the most electronegative element, its effect on lipophilicity is not always straightforward. A single fluorine atom can subtly increase lipophilicity. The difluoromethoxy group, however, is considered a lipophilic hydrogen bond donor and generally imparts a greater increase in lipophilicity compared to a single fluorine atom.

PropertyThis compound3-fluoro-2-methylanilineRationale
Predicted XlogP 2.5[1]1.7[2]The OCF₂H group is more lipophilic than a single F atom.
Predicted pKa (Anilinium ion) ~2.8 - 3.2~3.5 - 3.9The stronger electron-withdrawing OCF₂H group reduces the basicity of the aniline nitrogen.
Molecular Weight ( g/mol ) 173.16125.14[3][4]Addition of the -OCF₂H group significantly increases molecular weight.
Boiling Point Not available89-91 °C at 15 mmHg[3]-
Melting Point Not available7 °C[3]-
Density Not available1.099 g/mL at 25 °C[3]-

The Shield of Metabolic Stability: Blocking P450's Path

A primary motivation for incorporating fluorinated groups in drug design is to enhance metabolic stability. Cytochrome P450 (CYP) enzymes, the workhorses of drug metabolism, often target electron-rich aromatic rings for oxidation. Both the fluoro and difluoromethoxy groups can act as metabolic shields, but they do so with differing efficacy.

The strong carbon-fluorine bond is highly resistant to enzymatic cleavage. Strategically placing a fluorine atom on an aromatic ring can block a potential site of hydroxylation, a common metabolic pathway. The difluoromethoxy group offers an even more robust shield. It is often used as a bioisosteric replacement for the metabolically labile methoxy group, effectively preventing O-demethylation. The electron-withdrawing nature of both groups also deactivates the aromatic ring, making it less susceptible to oxidative metabolism.

cluster_0 Metabolic Shielding Drug Candidate Drug Candidate Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Drug Candidate->Phase I Metabolism (CYP450) Oxidation Metabolite Metabolite Phase I Metabolism (CYP450)->Metabolite Hydroxylation, etc. Excretion Excretion Metabolite->Excretion 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline Blocks Hydroxylation Blocks Hydroxylation 3-fluoro-2-methylaniline->Blocks Hydroxylation Single F atom This compound This compound Blocks O-demethylation \n & Ring Oxidation Blocks O-demethylation & Ring Oxidation This compound->Blocks O-demethylation \n & Ring Oxidation OCF2H group

Figure 1: Conceptual diagram illustrating the metabolic shielding effects of the fluoro and difluoromethoxy groups.

Impact on Biological Activity: A Case Study Approach

The choice between a fluoro and a difluoromethoxy substituent can have a significant impact on a drug's interaction with its biological target. These groups can influence binding affinity through various mechanisms, including altering the conformation of the molecule, participating in hydrogen bonding, and modulating the electronic environment of the pharmacophore.

The difluoromethyl group, in particular, is considered a "lipophilic hydrogen bond donor," a unique property that can be exploited in drug design to form favorable interactions with protein targets.[5]

While no approved drugs explicitly contain the this compound fragment, the structurally related drug candidate Razpipadon (CVL-871), a dopamine and serotonin receptor modulator, features a [3-(difluoromethoxy)-2-pyridinyl]oxy moiety attached to a 2-methylphenyl group.[6] This highlights the utility of the difluoromethoxy group in optimizing the properties of CNS-active compounds.

3-Fluoro-2-methylaniline is a versatile intermediate used in the synthesis of a variety of biologically active compounds, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[7] For instance, it has been used in the synthesis of potent kinase inhibitors.[8]

G cluster_target Biological Target (e.g., Kinase) cluster_ligands Ligand Fragments Binding Pocket Binding Pocket F_aniline 3-fluoro-2-methylaniline F_aniline->Binding Pocket Alters electronics May form H-bonds OCF2H_aniline This compound OCF2H_aniline->Binding Pocket Alters electronics Lipophilic H-bond donor Increased steric bulk G compound Test Compound (1 µM) incubation Incubate at 37°C (0, 5, 15, 30, 45 min) compound->incubation microsomes Liver Microsomes (0.5 mg/mL protein) microsomes->incubation nadph NADPH (Cofactor) nadph->incubation quench Quench Reaction (Acetonitrile) incubation->quench analysis LC-MS/MS Analysis quench->analysis data Calculate Half-life (t½) and Intrinsic Clearance (Clint) analysis->data

Figure 3: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of the test compounds (containing either the 3-fluoro-2-methylaniline or this compound moiety) in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract or the blood-brain barrier.

Step-by-Step Protocol:

  • Donor Plate Preparation: Prepare solutions of the test compounds in a buffer at a relevant physiological pH (e.g., pH 7.4).

  • Membrane Coating: Coat the filter of a 96-well filter plate (the donor plate) with a lipid solution (e.g., lecithin in dodecane).

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [C_A]/[C_eq])) * (V_A * V_D) / ((V_A + V_D) * A * t)

    where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which can be used as an indicator of cell viability and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for general cytotoxicity) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Strategic Implications for Drug Design

The choice between incorporating a 3-fluoro-2-methylaniline or a this compound fragment into a drug candidate is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • Choose 3-fluoro-2-methylaniline when:

    • A modest increase in lipophilicity and metabolic stability is desired without a significant increase in molecular weight.

    • Maintaining a higher basicity is important for target engagement (e.g., forming a salt bridge).

    • Synthetic accessibility is a primary concern, as monofluorinated anilines are generally more readily available.

  • Choose this compound when:

    • A significant boost in metabolic stability is required to overcome rapid clearance.

    • A higher lipophilicity is needed to improve membrane permeability and access to lipophilic binding pockets.

    • The unique hydrogen bond donating capability of the OCF₂H group can be leveraged for enhanced target affinity.

    • A reduction in basicity is desirable to improve oral absorption or reduce off-target effects related to high basicity.

Conclusion

Both 3-fluoro-2-methylaniline and this compound are valuable building blocks in the medicinal chemist's toolbox. The single fluorine atom of 3-fluoro-2-methylaniline offers a subtle yet effective means to modulate physicochemical properties and block metabolic soft spots. In contrast, the difluoromethoxy group of this compound provides a more pronounced effect, significantly enhancing lipophilicity and metabolic stability while reducing basicity. The ultimate selection between these two fragments will depend on a careful consideration of the desired ADME properties and the specific requirements of the biological target. The experimental protocols outlined in this guide provide a robust framework for making data-driven decisions, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.

References

  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
  • ChemScene. (n.d.). 3-Fluoro-N-methylaniline, HCl.
  • Chem-Impex. (n.d.). 3-Fluoro-2-methylaniline.
  • BenchChem. (2025). The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties.
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applic
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Science (RSC Publishing). (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylaniline.
  • PubChem. (n.d.). 3-Fluoro-2-methylaniline.
  • MDPI. (n.d.).
  • ChemRxiv. (2024).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99%.
  • PubMed Central (PMC). (2022).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylaniline 99%.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Razpipadon.
  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 3-Fluoro-2-methylaniline.
  • BLD Pharm. (n.d.). 443-86-7|3-Fluoro-2-methylaniline.
  • Rowan Scientific. (n.d.). pKa Prediction.
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Global Substance Registration System (GSRS). (n.d.). 3-FLUORO-2-METHYLANILINE.
  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?.
  • PubMed Central (PMC). (n.d.).
  • Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubMed. (2015). The biodegradation vs.
  • Google Patents. (n.d.). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide.

  • Shaanxi Bloom Tech Co., Ltd. (2024). Is Aniline More Basic Than N-Methylaniline?.
  • Amines. (n.d.).
  • PubChemLite. (n.d.). This compound (C8H9F2NO).
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011).
  • ResearchGate. (2025).

Sources

A Comparative Guide for Medicinal Chemists: Difluoromethoxy vs. Trifluoromethoxy Anilines in SAR

Author: BenchChem Technical Support Team. Date: January 2026

In the modern drug discovery landscape, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.[1] Among the most utilized moieties are the trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2) groups, often deployed as bioisosteres for other functionalities. When appended to an aniline scaffold—a common building block in pharmaceuticals—these groups exert profound and distinct effects on a molecule's Structure-Activity Relationship (SAR).

This guide provides a comparative analysis of difluoromethoxy- and trifluoromethoxy-substituted anilines, offering researchers, scientists, and drug development professionals a clear perspective on how the choice between -OCHF2 and -OCF3 can critically influence a drug candidate's properties.

The Physicochemical Dichotomy: A Head-to-Head Comparison

The fundamental differences in SAR outcomes originate from the distinct physicochemical properties of the -OCHF2 and -OCF3 groups. While seemingly similar, the replacement of a single fluorine atom with hydrogen creates a cascade of effects.

Property4-(Difluoromethoxy)aniline4-(Trifluoromethoxy)anilineRationale & Implication for SAR
Molecular Weight 159.13 g/mol [2]177.12 g/mol [3]The ~18 Da difference can be significant for ligand efficiency calculations and overall molecular size.
Lipophilicity (XLogP3) 1.9[2]2.2[3]The -OCF3 group is more lipophilic, which can enhance membrane permeability but may also increase nonspecific binding or metabolic liability.[4][5][6] The lower lipophilicity of -OCHF2 can be advantageous for optimizing solubility.
Electronic Effect Strongly electron-withdrawingVery strongly electron-withdrawingBoth groups decrease the basicity of the aniline nitrogen. The -OCF3 group's superior electron-withdrawing power makes the corresponding aniline significantly less basic, impacting salt formation and interactions with targets.
Hydrogen Bonding C-H bond can act as a weak H-bond donor.No H-bond donor capability.This unique feature of the -OCHF2 group can enable additional, favorable interactions within a protein binding pocket, potentially increasing potency and selectivity.
Metabolic Stability C-H bond is a potential site for CYP450-mediated oxidation.Highly resistant to oxidative metabolism due to the absence of a C-H bond.[6]The -OCF3 group is generally considered a more robust metabolic blocker. However, metabolism at the -OCHF2 group is not always a liability and can be slow, while blocking one site may shift metabolism to another, less desirable position on the molecule.[7]
Visualizing the Core Differences

The choice between these two groups is a multi-parameter optimization problem.

G cluster_OCF3 Trifluoromethoxy (-OCF3) Group cluster_OCHF2 Difluoromethoxy (-OCHF2) Group OCF3_Lipophilicity Higher Lipophilicity OCF3_Metabolism Metabolically Robust OCF3_EWG Stronger EWG OCF3_NoHBD No H-Bond Donor OCHF2_Lipophilicity Lower Lipophilicity OCHF2_Metabolism Potential Metabolic Site OCHF2_EWG Weaker EWG OCHF2_HBD Weak H-Bond Donor Decision Medicinal Chemist's Choice Decision->OCF3_Lipophilicity Permeability Needed Decision->OCF3_Metabolism Block Metabolism Decision->OCHF2_Lipophilicity Solubility Needed Decision->OCHF2_HBD Seek New Interactions

Caption: Key decision drivers for selecting -OCHF2 vs. -OCF3.

Impact on Structure-Activity Relationship (SAR): A Case Study Perspective

While direct head-to-head comparisons of anilines are woven into broader SAR studies, the principles can be clearly illustrated. For instance, in the development of third-generation taxoids, both trifluoromethoxy and difluoromethoxy groups were incorporated into the C2-benzoyl moiety to probe their effects.[8]

The study found that both the -OCF3 and -OCHF2 groups were well-accommodated within a deep hydrophobic pocket of the β-tubulin binding site.[8] This led to enhanced binding and remarkable potency against various cancer cell lines, including multidrug-resistant (MDR) ones.[8] The key takeaway is that the specific topology of the binding pocket dictates which group is superior. If the pocket has a nearby hydrogen bond acceptor, the C-H of the difluoromethoxy group could provide a critical interaction that the trifluoromethoxy group cannot, leading to a significant boost in potency. Conversely, in a purely hydrophobic pocket, the greater lipophilicity of the -OCF3 group might confer an advantage.

Influence on ADME Properties: The Metabolic Stability Face-Off

A primary reason for incorporating these groups is to enhance metabolic stability by replacing metabolically labile groups like methoxy (-OCH3), which are prone to O-demethylation.

  • Trifluoromethoxy (-OCF3): This group is exceptionally stable. The strength of the C-F bonds and the absence of a C-H bond make it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[5] Its strong electron-withdrawing nature can also deactivate the attached aromatic ring, making it less susceptible to oxidative metabolism.

  • Difluoromethoxy (-OCHF2): While significantly more stable than a methoxy group, the C-H bond in the -OCHF2 group presents a potential site for oxidative metabolism. This is not inherently a disadvantage. The rate of this oxidation can be slow, and sometimes introducing a "soft spot" for metabolism can prevent more problematic metabolic pathways elsewhere in the molecule. However, if maximum metabolic stability is the goal, the -OCF3 group is generally the more conservative choice.

Experimental Protocols

To aid researchers in their own comparative studies, we provide established, step-by-step protocols for synthesis and evaluation.

Protocol 1: Synthesis of 4-(Difluoromethoxy)aniline

This protocol outlines a common industrial method starting from 4-nitrophenol, involving difluoromethoxylation followed by nitro group reduction.

Objective: To synthesize 4-(difluoromethoxy)aniline for use as a building block in SAR studies.

Methodology: (Based on the process described in CN103819349A[9])

  • Step 1: Difluoromethoxylation of 4-Nitrophenol

    • React 4-nitrophenol with a base such as sodium hydroxide (NaOH) in a suitable solvent to form the corresponding sodium phenoxide.

    • Under alkaline conditions, introduce a difluoromethylating agent like chlorodifluoromethane (CHClF2) to generate 4-(difluoromethoxy)nitrobenzene. This reaction is typically performed under pressure in an autoclave.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

    • Upon completion, perform an aqueous workup to isolate the crude 4-(difluoromethoxy)nitrobenzene. Purify via recrystallization or column chromatography.

  • Step 2: Reduction of the Nitro Group

    • Charge a reaction vessel with the 4-(difluoromethoxy)nitrobenzene from Step 1.

    • Add a catalyst system, such as a mixture of ferric oxide and activated carbon.[9]

    • Use a reducing agent like hydrazine hydrate in water to reduce the nitro group to an amine.[9] Alternative reduction methods, such as catalytic hydrogenation with H2/Pd-C, can also be employed.

    • Maintain the reaction at an appropriate temperature and monitor for completion.

    • After the reaction is complete, filter off the catalyst.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 4-(difluoromethoxy)aniline, by distillation or column chromatography to yield the desired building block.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This protocol describes a standard method to directly compare the metabolic stability of a difluoromethoxy-containing compound versus its trifluoromethoxy analog using liver microsomes.[7][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the two test compounds.[7]

Materials:

  • Human liver microsomes (pooled)[7]

  • Phosphate buffer (e.g., 100 mM KPO4, pH 7.4)[11]

  • NADPH regenerating system (or 1 mM NADPH)[7][10]

  • Test compounds (10 mM stock in DMSO)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[11][12]

  • Ice-cold acetonitrile with an internal standard for reaction termination[11][12]

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[7][11]

    • Prepare working solutions of the test compounds and positive controls by diluting the DMSO stock into the buffer to the desired starting concentration (e.g., 1 µM).[7][11]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Include control wells: a "minus cofactor" control (add buffer instead of NADPH) to check for non-enzymatic degradation, and a "blank" control (no test compound).[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.[11]

  • Time Points & Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[7][10] The "0 min" sample is terminated immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10-15 minutes to precipitate proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).[12]

Metabolic Stability Assay Workflow

Caption: Workflow for the comparative in vitro metabolic stability assay.

Conclusion and Strategic Recommendations

The choice between a difluoromethoxy and a trifluoromethoxy aniline is a strategic decision in drug design, not a simple substitution. Neither group is universally superior; their effectiveness is context-dependent.

  • Choose Trifluoromethoxy (-OCF3) Aniline when:

    • The primary goal is to block a known site of metabolic oxidation.

    • Maximizing lipophilicity is desired to enhance membrane permeability or fit into a hydrophobic pocket.

    • A strong electron-withdrawing effect is needed to significantly lower the basicity of the aniline.

  • Choose Difluoromethoxy (-OCHF2) Aniline when:

    • There is an opportunity to engage a hydrogen bond acceptor in the target's active site via the C-H bond.

    • Lower lipophilicity is required to improve the overall solubility or ADME profile of a compound.

    • A more moderate decrease in aniline basicity is sufficient.

    • Complete metabolic blockade is not required, or shifting metabolism elsewhere is a risk.

Ultimately, the best approach is empirical. Synthesizing and testing both analogs is the most reliable way to determine which substituent provides the optimal balance of potency, selectivity, and pharmacokinetic properties for a given chemical series and biological target.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. NIH National Library of Medicine. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH National Library of Medicine. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH National Library of Medicine. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed. [Link]

  • 4-(Difluoromethoxy)aniline. PubChem. [Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH National Library of Medicine. [Link]

  • 4-(Trifluoromethoxy)aniline. PubChem. [Link]

  • Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis | Request PDF. ResearchGate. [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

  • (18)F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [(18)F]Fluoride. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Impurity Profiling of 3-(Difluoromethoxy)-2-methylaniline Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

3-(Difluoromethoxy)-2-methylaniline is a critical intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals. Its unique substitution pattern imparts desirable physicochemical properties to target molecules. However, as with any synthetically derived active pharmaceutical ingredient (API) or intermediate, the purity of each batch is paramount. The presence of unwanted organic, inorganic, or solvent-related impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final product.[1]

Regulatory bodies worldwide, guided by the principles outlined in the International Conference on Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2][3] Specifically, ICH Q3A(R2) requires identification of any impurity present at a level of 0.10% or greater in a new drug substance.[4][5] This guide provides a comparative analysis of the two cornerstone analytical techniques for this task—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering field-proven insights and detailed protocols for researchers and drug development professionals tasked with ensuring the quality of this compound batches.

The Impurity Landscape: Anticipating Potential Contaminants

A robust impurity profiling strategy begins with a theoretical understanding of the potential impurities that may arise from the synthetic route and subsequent degradation. While multiple synthetic pathways exist, a common approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound.

Plausible Synthetic Route & Potential Process-Related Impurities:

  • Starting Material: 2-Methyl-3-nitrophenol.

  • Difluoromethylation: Reaction with a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions to form 1-(difluoromethoxy)-2-methyl-3-nitrobenzene.

  • Reduction: Catalytic hydrogenation or metal-acid reduction of the nitro group to yield the final product, this compound.

From this pathway, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methyl-3-nitrophenol.

  • Incomplete Reaction Products: Lingering 1-(difluoromethoxy)-2-methyl-3-nitrobenzene.

  • Over-reacted or Side-Products: Isomeric impurities from non-selective reactions, or products of dimerization during reduction.

  • Reagents and Catalysts: Trace amounts of metal catalysts (e.g., Palladium, Nickel) or residual acids/bases.[1]

  • Degradation Products: Impurities formed through oxidation (e.g., formation of nitroso compounds), hydrolysis, or photolysis during processing and storage.[6][7]

Method 1: HPLC-UV/MS - The Workhorse for Comprehensive Profiling

High-Performance Liquid Chromatography, coupled with both Ultraviolet (UV) and Mass Spectrometry (MS) detectors, is the primary and most versatile technique for impurity profiling.

Causality Behind the Choice: HPLC excels at separating non-volatile or thermally labile compounds, which constitute the majority of process-related impurities and degradation products.[5][8] The dual detection system provides a self-validating framework:

  • UV/DAD (Diode Array Detector): Offers robust quantification and indicates the presence of chromophores. It can also provide preliminary peak purity analysis.

  • MS Detector (e.g., Quadrupole or Time-of-Flight): Provides invaluable mass information for structural elucidation and confirmation of impurity identity, even for co-eluting peaks.[7][8] This is critical for meeting regulatory identification requirements.

Experimental Protocol: HPLC-UV/MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound batch sample into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with a diluent of 50:50 (v/v) Acetonitrile:Water.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm)[9] Provides excellent retention and separation for aromatic amines and their related impurities.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive mode ESI-MS and controls pH for consistent peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting analytes from the C18 column.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Injection Volume 5 µL A small volume minimizes potential for column overload while maintaining sensitivity.
Column Temp. 40 °C[10] Ensures reproducible retention times and improves peak efficiency.
UV/DAD Wavelength 220 nm - 340 nm (Monitoring at 254 nm) Broad range for detecting various aromatic impurities; 254 nm is a common wavelength for aromatic compounds.

| Gradient Elution | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B) | A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe. |

3. Mass Spectrometer Conditions (Positive ESI Mode): | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | Anilines readily protonate to form [M+H]+ ions. | | Capillary Voltage | 3.5 kV | | Cone Voltage | 30 V | | Source Temp. | 150 °C | | Desolvation Temp. | 400 °C | | Scan Range | 50 - 600 m/z | Covers the expected mass range of the API and its likely impurities. |

4. System Suitability Test (SST): Before sample analysis, inject a standard solution to verify:

  • Tailing Factor: < 1.5 for the main peak.

  • Theoretical Plates: > 2000.

  • Reproducibility: < 2.0% RSD for five replicate injections.

Method 2: GC-MS - The Specialist for Volatile and Solvent Impurities

Gas Chromatography-Mass Spectrometry is a powerful complementary technique, indispensable for identifying and quantifying volatile and semi-volatile impurities that are often missed by HPLC.

Causality Behind the Choice: GC-MS offers unparalleled separation efficiency and sensitivity for volatile analytes.[10] It is the gold-standard method for:

  • Residual Solvents: As defined by ICH Q3C, solvents used in the synthesis (e.g., Toluene, Methanol, Dichloromethane) must be controlled.

  • Low Molecular Weight Intermediates: Certain volatile starting materials or by-products may be present.

  • Structural Confirmation: The electron ionization (EI) source in GC-MS produces reproducible fragmentation patterns, creating a "fingerprint" that can be matched against spectral libraries for confident identification.[11]

Experimental Protocol: GC-MS Analysis

1. Derivatization & Sample Preparation: Causality: Aromatic amines can exhibit poor peak shape and tailing on standard GC columns. Derivatization, for instance with benzenesulfonyl chloride, converts the polar amine into a less polar, more thermally stable derivative, improving chromatographic performance.[12]

  • Accurately weigh ~50 mg of the sample into a 10 mL vial.
  • Add 2 mL of ultrapure water and 1 mL of 2M NaOH. Vortex vigorously.
  • Add 100 µL of benzenesulfonyl chloride and 2 mL of Dichloromethane (DCM).
  • Vortex for 2 minutes to facilitate the derivatization reaction.
  • Centrifuge to separate the layers.
  • Carefully transfer the bottom organic layer (DCM) containing the derivatives into a GC vial.

2. GC-MS Conditions:

Parameter Condition Rationale
Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film A robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.[12]
Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Inlet Temperature 280 °C Ensures rapid volatilization of the derivatized analytes.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace impurity analysis.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min A temperature ramp is necessary to separate compounds with different boiling points.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation for library matching.

| Scan Range | 40 - 550 m/z | Covers the mass range of expected derivatives and residual solvents. |

Comparative Analysis: HPLC-UV/MS vs. GC-MS

The selection of an analytical technique is not arbitrary; it is a strategic choice based on the physicochemical properties of the expected impurities. The table below provides a direct comparison to guide this decision-making process.

FeatureHPLC-UV/MSGC-MS
Analyte Scope Excellent for non-volatile, thermally labile, and high molecular weight compounds (e.g., degradation products, dimers).Excellent for volatile and semi-volatile compounds (e.g., residual solvents, volatile starting materials).
Sample Preparation Simple "dilute and shoot" approach.Often requires derivatization for polar analytes like amines, adding complexity and time.[12]
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase; separation is driven by volatility/boiling point.
Detection UV provides quantitative data for chromophoric compounds. "Soft" ionization (ESI) typically yields the molecular ion ([M+H]+), aiding in molecular weight determination."Hard" ionization (EI) creates extensive, reproducible fragmentation patterns useful for structural elucidation via library searching.[11]
Sensitivity Generally high, with limits of detection (LODs) in the low ng/mL to pg/mL range.Very high for amenable compounds, with LODs often in the pg to fg range.
Primary Application Broad-spectrum impurity profiling for process and degradation impurities.Targeted analysis for residual solvents and volatile organic impurities.
Regulatory Standing The primary technique for API purity testing and stability studies.The mandated technique for residual solvent analysis (ICH Q3C).

Visualizing the Workflow and Decision Logic

To ensure comprehensive quality control, a structured workflow is essential. The following diagrams illustrate the overall impurity profiling process and a logical decision tree for method selection.

G cluster_0 Impurity Profiling Workflow Batch Batch Sample Received Prep Sample Preparation (Dilution / Derivatization) Batch->Prep Analysis Analytical Separation (HPLC or GC) Prep->Analysis Detection Detection (UV, MS) Analysis->Detection Data Data Processing & Peak Integration Detection->Data ID Impurity Identification (Mass, RT, Library Match) Data->ID Quant Quantification (Relative to API or Standard) ID->Quant Report Reporting & Specification Check Quant->Report

Caption: General workflow for pharmaceutical impurity profiling.

G start Begin Impurity Investigation q1 Is the target impurity a residual solvent or highly volatile? start->q1 gcms Use GC-MS Protocol q1->gcms  Yes q2 Is the target impurity a non-volatile process-related or degradation product? q1->q2  No end Complete Analysis gcms->end hplcms Use HPLC-UV/MS Protocol q2->hplcms  Yes unknown Is the impurity completely unknown? q2->unknown  No / Unsure hplcms->end both Employ Orthogonal Approach: Use BOTH HPLC-MS and GC-MS for comprehensive characterization unknown->both  Yes both->end

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Senior Scientist Recommendation

The impurity profiling of this compound is not a task for a single analytical technique. While HPLC-UV/MS serves as the foundational method for identifying and quantifying the majority of process-related and degradation impurities, it has a significant blind spot for volatile species. Conversely, GC-MS is unparalleled for analyzing residual solvents and other volatile contaminants but is unsuitable for non-volatile degradants.

Therefore, a truly robust, compliant, and scientifically sound impurity profiling strategy must be orthogonal , leveraging the strengths of both methods. By employing HPLC-UV/MS for a comprehensive screen of non-volatile impurities and GC-MS for the targeted analysis of volatiles, drug development professionals can build a complete and trustworthy purity profile. This dual-pronged approach ensures that all potential impurities are investigated, satisfying regulatory expectations and, most importantly, safeguarding the quality and safety of the final pharmaceutical product.

References

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Available at: [Link]

  • ijrda. (2020). Regulatory aspects of Impurity profiling. Available at: [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Gann, K. F., & Vouros, P. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry. Available at: [Link]

  • Bulusu, M. R., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. Available at: [Link]

  • Li, D., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • Wang, Y., et al. (2019). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available at: [Link]

  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • Dhangar, K. R., et al. (n.d.). Impurity profiling: A review. Journal of the Chilean Chemical Society. Available at: [Link]

  • Patil, R. (2024). Impurity profiling of pharmaceutical Formulation. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

A Researcher's Guide to the Synthetic Validation of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Proposed Synthetic Pathway and Methodologies for its Validation.

Proposed Synthetic Route: A Multi-Step Approach

Drawing from established methodologies for the synthesis of analogous aniline derivatives, a logical and efficient synthetic route for 3-(Difluoromethoxy)-2-methylaniline is proposed. This pathway commences with a commercially available starting material and proceeds through a series of well-understood transformations.

The proposed synthesis initiates with 2-methyl-3-nitrophenol. The key steps involve the introduction of the difluoromethoxy group, followed by the reduction of the nitro group to the desired amine.

dot

Synthetic_Route A 2-Methyl-3-nitrophenol B Sodium 2-methyl-3-nitrophenoxide A->B NaOH C 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene B->C ClCHF2 (Chlorodifluoromethane) High Temperature, Pressure Difluoromethylation D This compound C->D Reduction (e.g., H2, Pd/C or Fe/HCl) Nitro Reduction

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis of Synthetic Strategies

While the proposed route offers a direct and logical approach, it is crucial for researchers to consider alternative strategies, each with its own set of advantages and disadvantages.

Synthetic StrategyStarting MaterialKey TransformationAdvantagesDisadvantages
Proposed Route 2-Methyl-3-nitrophenolO-Difluoromethylation followed by nitro reductionLinear and straightforward approach. Utilizes a common difluoromethylating agent.The difluoromethylation step may require high pressure and temperature, posing scalability and safety challenges.
Alternative Route 1 3-Amino-2-methylphenolO-DifluoromethylationShorter synthetic sequence.The free amine may interfere with the difluoromethylation reaction, potentially requiring a protecting group strategy, which would add steps to the synthesis.
Alternative Route 2 1-Bromo-3-(difluoromethoxy)-2-methylbenzeneBuchwald-Hartwig aminationMilder reaction conditions for the amination step.The synthesis of the starting material may be complex and not readily available.

Experimental Protocol: A Step-by-Step Validation Workflow

To validate the proposed synthetic route, a rigorous experimental protocol is essential. This workflow encompasses not only the synthesis itself but also the purification and comprehensive characterization of the final product.

dot

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Difluoromethylation of 2-Methyl-3-nitrophenol B Step 2: Reduction of 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene A->B Intermediate Isolation & Characterization C Column Chromatography B->C D Structural Confirmation (NMR, GC-MS) C->D E Purity Assessment (HPLC) C->E

Caption: Experimental workflow for the synthesis and validation of this compound.

Step 1: Synthesis of 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene
  • Reaction Setup: In a high-pressure reactor, dissolve 2-methyl-3-nitrophenol in a suitable polar aprotic solvent such as DMF or NMP.

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the phenol and form the corresponding phenoxide.

  • Difluoromethylation: Introduce chlorodifluoromethane (ClCHF2) gas into the reactor. The reaction is typically carried out at elevated temperatures (100-150 °C) and pressures.

  • Work-up and Isolation: After the reaction is complete, cool the reactor, and carefully quench the reaction mixture. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the purified 1-(Difluoromethoxy)-2-methyl-3-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in the presence of hydrochloric acid).

  • Work-up and Isolation: Upon completion of the reduction, filter off the catalyst (if used) or neutralize the acid and extract the product. The crude aniline can be purified by column chromatography to yield the final product.

Data-Driven Validation: Ensuring Purity and Structural Integrity

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following table outlines the expected data from these analyses.

Analytical TechniquePurposeExpected Results
¹H NMR Structural elucidation of the proton environment.Aromatic protons with characteristic splitting patterns, a singlet for the methyl group, a broad singlet for the amine protons, and a triplet for the -OCHF2 proton.
¹³C NMR Structural elucidation of the carbon skeleton.Peaks corresponding to the aromatic carbons, the methyl carbon, and the carbon of the difluoromethoxy group (with characteristic C-F coupling).
¹⁹F NMR Confirmation of the difluoromethoxy group.A doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
GC-MS Confirmation of molecular weight and initial purity assessment.A molecular ion peak corresponding to the exact mass of this compound (C8H9F2NO, Exact Mass: 173.06).[1]
HPLC Quantitative assessment of purity.A single major peak indicating high purity (ideally >98%).

Conclusion

This guide provides a comprehensive framework for the synthesis and validation of this compound. By proposing a logical synthetic route, offering a comparative analysis of alternative strategies, and detailing a robust validation workflow with clear analytical endpoints, researchers are equipped to approach the synthesis of this novel compound with confidence. The successful execution of this protocol will yield a well-characterized, high-purity product, ready for application in drug discovery and development programs.

References

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
  • PubChem. This compound. Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. Available at: [Link]

  • Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions - ResearchGate. Available at: [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

Sources

A Head-to-Head Comparison of Fluorinated Aniline Building Blocks: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic profiles of small molecules.[1][4] Among the myriad of fluorinated synthons, fluorinated anilines stand out as particularly versatile and impactful building blocks.

This guide provides an in-depth, head-to-head comparison of common fluorinated aniline isomers. Moving beyond a simple catalog of properties, we will delve into the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal fluorinated aniline for their specific synthetic and medicinal chemistry goals.

The Impact of Fluorine Substitution: A Physicochemical Perspective

The introduction of a fluorine atom onto the aniline scaffold dramatically alters its electronic properties, which in turn influences its reactivity and biological performance. The position of the fluorine substituent—ortho, meta, or para—is not a trivial consideration, as it dictates the interplay of inductive and resonance effects.

A key parameter to consider is the basicity of the aniline nitrogen, expressed by the pKa of its conjugate acid. The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted aniline.[5] This has significant implications for a molecule's bioavailability, as reduced basicity can lead to improved membrane permeation.[1][2]

CompoundpKa of Conjugate AcidKey Physicochemical Characteristics
Aniline~4.6Baseline for comparison. Lone pair is delocalized into the aromatic ring.[6]
2-Fluoroaniline~3.0Significantly reduced basicity due to the strong inductive effect of the ortho-fluorine. Potential for intramolecular hydrogen bonding.[5]
3-Fluoroaniline~3.5Reduced basicity primarily through the inductive effect of the meta-fluorine.
4-Fluoroaniline~4.65Basicity is less affected as the electron-withdrawing inductive effect is counteracted by the electron-donating resonance effect of the para-fluorine.[5][7]

Table 1: Comparison of the pKa values and key physicochemical characteristics of fluorinated aniline isomers.

The reduced basicity of fluorinated anilines also impacts their nucleophilicity. Generally, a lower pKa correlates with reduced nucleophilicity, a critical factor to consider when planning synthetic transformations.[8]

Reactivity in Key Cross-Coupling Reactions: A Practical Guide

Fluorinated anilines are frequently employed in palladium-catalyzed cross-coupling reactions to construct the carbon-nitrogen and carbon-carbon bonds that form the backbones of many pharmaceutical agents. Here, we compare their performance in two of the most pivotal transformations: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide.[9] The success of this reaction is highly dependent on the electronic properties of both coupling partners. The electron-withdrawing nature of the fluorine substituent on the aniline can influence its reactivity.

While specific comparative kinetic data across all isomers is sparse in the literature, the general principles of the reaction mechanism provide valuable insights. The key steps involve oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product A Fluorinated Aniline I N-Aryl Fluorinated Aniline A->I Buchwald-Hartwig Amination B Aryl Halide/Triflate B->I Buchwald-Hartwig Amination C Pd Catalyst (e.g., Pd(OAc)2) C->I Buchwald-Hartwig Amination D Ligand (e.g., BINAP) D->I Buchwald-Hartwig Amination E Base (e.g., Cs2CO3) E->I Buchwald-Hartwig Amination F Anhydrous Solvent (e.g., Toluene) F->I Buchwald-Hartwig Amination G Inert Atmosphere (N2 or Ar) G->I Buchwald-Hartwig Amination H Heat (e.g., 90°C) H->I Buchwald-Hartwig Amination

Caption: Generalized workflow for the Buchwald-Hartwig amination using fluorinated anilines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Fluorinated aniline (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, fluorinated aniline, cesium carbonate, palladium(II) acetate, and BINAP.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl fluorinated aniline.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[11] While anilines themselves are not direct coupling partners in the traditional sense, halo-substituted fluorinated anilines are excellent substrates for this reaction. The electronic nature of the fluorinated aniline ring can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[11]

For instance, an electron-withdrawing group on the aryl halide can increase its susceptibility to oxidative addition to the palladium catalyst. Therefore, a bromo- or chloro-substituted fluoroaniline would be expected to be a reactive coupling partner.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Ln OxAd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAd Trans Transmetalation (Ar-Pd(II)-R) OxAd->Trans [Pd(II) complex] RedEl Reductive Elimination Trans->RedEl [Pd(II) complex] RedEl->Pd0 Regenerates Catalyst Product Aryl-Fluorinated Aniline (Ar-R) RedEl->Product ArX Halo-Fluorinated Aniline (Ar-X) ArX->OxAd R_B Arylboronic Acid (R-B(OH)2) R_B->Trans Base Base Base->Trans

Caption: Key steps in the Suzuki-Miyaura coupling catalytic cycle involving a halo-fluorinated aniline.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Halo-fluorinated aniline (e.g., 3-Chloro-5-(4-fluorophenyl)aniline) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the halo-fluorinated aniline, arylboronic acid, palladium catalyst, and base in the anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Applications in Drug Design: The "Fluorine Advantage"

The judicious placement of fluorine, often introduced via fluorinated aniline building blocks, can significantly enhance the therapeutic profile of a drug candidate. This "fluorine advantage" manifests in several ways:

  • Improved Metabolic Stability: The high strength of the C-F bond makes it more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond.[1][12][13] This can block metabolic "soft spots," leading to a longer drug half-life and improved oral bioavailability.[2][13]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1][3][14]

  • Modulation of Physicochemical Properties: As discussed, fluorine substitution can alter the pKa of nearby functional groups, which can be leveraged to optimize a drug's solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1][13][14]

A significant number of FDA-approved drugs contain fluorine, a testament to its importance in modern drug discovery.[15][16][17][18][19] For example, the para-fluorophenyl group is a common motif in many pharmaceuticals, where it can enhance lipophilicity and target binding.[2]

Conclusion

Fluorinated anilines are more than just simple building blocks; they are powerful tools for molecular engineering in drug discovery. The choice of isomer has profound consequences for the physicochemical properties and reactivity of the resulting molecules. A thorough understanding of the principles outlined in this guide—from the nuances of pKa to the mechanics of cross-coupling reactions—will empower researchers to make informed decisions and accelerate the development of novel therapeutics. The continued exploration of the unique properties of fluorinated anilines promises to unlock new possibilities in the design of safer and more effective medicines.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. National Institutes of Health. [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Fluoroaniline. Grokipedia. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • 4-Fluoroaniline. PubChem. [Link]

  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]

  • Why are compounds with high pKa values better nucleophiles? Reddit. [Link]

  • Which compound is a better base, aniline or para-fluoroaniline? Why? Quora. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI. [Link]

  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. [Link]

  • Exploring 2-Chloro-4-Fluoroaniline: Properties and Applications. Medium. [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • 3-Fluoroaniline. PubChem. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • 4-Fluoroaniline. Wikipedia. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Drugs Derived from 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Metabolic Stability

In modern drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A compound that is rapidly metabolized may fail to reach therapeutic concentrations or require inconveniently frequent dosing.[1][2] Conversely, a drug that is too stable can accumulate and lead to toxicity.[1][2] Therefore, the strategic optimization of metabolic stability is a cornerstone of successful lead optimization campaigns.[1][2][3]

This guide focuses on drug candidates derived from the 3-(difluoromethoxy)-2-methylaniline scaffold. This structural motif is of particular interest due to the unique properties imparted by the difluoromethoxy (-OCHF₂) group, which is often employed as a strategic bioisosteric replacement for the more common methoxy (-OCH₃) group. The rationale for this substitution is rooted in several key advantages:

  • Blocked Metabolic Hotspots: The strong carbon-fluorine bonds make the difluoromethoxy group highly resistant to oxidative metabolism. Replacing a methoxy group, which is prone to O-demethylation by cytochrome P450 (CYP) enzymes, can dramatically increase a drug's metabolic half-life.

  • Modulated Physicochemical Properties: The -OCHF₂ group is more lipophilic than a methoxy group and possesses a unique electronic profile, influencing properties like pKa, membrane permeability, and target engagement.[4]

  • Novel Intermolecular Interactions: Unlike a methoxy group, the hydrogen on the difluoromethoxy group can act as a weak hydrogen bond donor, potentially introducing new, beneficial interactions with a biological target.[4]

This guide provides a comparative framework for assessing the metabolic stability of drug candidates incorporating the this compound scaffold. We will detail the essential in vitro and in vivo experimental protocols, present comparative data, and explain the scientific causality behind the experimental design, grounded in authoritative practices.

The Metabolic Landscape: In Vitro Assessment Strategies

To objectively compare metabolic stability, a tiered experimental approach is employed, starting with simple, high-throughput subcellular systems and progressing to more complex cellular models. The two most fundamental assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[5][6]

Phase I Metabolism: The Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][7] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism and calculate its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[1][6][7][8]

  • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) at 37°C and dilute to a working concentration (typically 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).[9][10]

  • Compound Incubation: Add the test compound (e.g., from a DMSO stock, final concentration typically 1 µM) to the microsomal solution in a 96-well plate.[10][11]

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution containing the essential cofactor NADPH.[7][9][10]

    • Scientific Rationale: CYP enzymes require NADPH as a reducing equivalent to activate molecular oxygen for the oxidation of substrates. A negative control without NADPH is crucial to ensure the observed compound depletion is enzyme-mediated.[11]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold 'stop solution' (typically acetonitrile) containing an internal standard.[7][10][12]

  • Sample Processing: Centrifuge the plate to precipitate proteins.[13]

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[5][7][13]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[7][10][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw Thaw & Dilute Liver Microsomes Prewarm Pre-warm Plate to 37°C Thaw->Prewarm Buffer Prepare NADPH Cofactor Solution Initiate Initiate Reaction: Add NADPH Buffer->Initiate Compound Prepare Test Compound Plate (1µM) Compound->Prewarm Prewarm->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction at Time Points (t=0, 5..60) with ACN + IS Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

To illustrate the benefit of the difluoromethoxy substitution, consider the following representative data for two hypothetical compounds:

  • Drug-DFM: A derivative of this compound.

  • Drug-MeO: The direct methoxy analogue.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Drug-DFM > 60< 12High
Drug-MeO 1546.2Moderate
Verapamil (Control)1163.0High Turnover
Testosterone (Control)2527.7Moderate Turnover

The data clearly shows that replacing the metabolically labile methoxy group with a difluoromethoxy group results in a significant increase in metabolic stability, shifting the compound from moderate to high stability.

Phase I & II Metabolism: The Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and the cellular machinery for drug transport.[12][14] Intact hepatocytes are considered the "gold standard" in vitro model as they contain the full complement of metabolic enzymes and cofactors.[6][12]

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and dilute them in incubation medium to a specified cell density (e.g., 0.5 x 10⁶ cells/mL).[15] Equilibrate at 37°C.[15]

  • Compound Incubation: Add the test compound (typically 1 µM final concentration) to the hepatocyte suspension.[15]

  • Time Course Sampling: The procedure follows the microsomal assay, with samples taken over a longer time course (e.g., 0, 15, 30, 60, 120 minutes) and terminated with a cold acetonitrile/internal standard solution.[12][16]

  • Analysis: LC-MS/MS is used to quantify the parent compound.[12] The resulting data provides a more comprehensive picture of hepatic clearance, encompassing both Phase I and Phase II pathways.[14]

CompoundMicrosomal CLint (µL/min/mg)Hepatocyte CLint (µL/min/10⁶ cells)Interpretation
Drug-DFM < 128Stable to both Phase I and Phase II metabolism.
Drug-MeO 46.255Primarily cleared by Phase I (microsomal) metabolism.
Compound X2095Stable in microsomes but rapidly cleared in hepatocytes, indicating significant Phase II metabolism.

This comparison highlights the importance of the hepatocyte assay. While Drug-DFM and Drug-MeO show consistent results, a compound like "Compound X" would be misclassified as stable based on microsomal data alone. The hepatocyte assay correctly identifies its susceptibility to Phase II conjugation.

The Whole-System View: In Vivo Pharmacokinetic Assessment

Ultimately, in vitro data must be validated in a living system. In vivo pharmacokinetic (PK) studies, typically in rodents, provide the definitive assessment of a drug's metabolic fate and overall disposition.[17] These studies measure how the concentration of a drug changes over time in the bloodstream after administration.

  • Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • Scientific Rationale: IV administration allows for the determination of absolute clearance and volume of distribution. PO administration is used to determine oral bioavailability, which is influenced by both absorption and first-pass metabolism in the gut and liver.

  • Blood Sampling: Collect blood samples at specific time points (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Analysis: Process the blood to plasma and quantify the drug concentration using LC-MS/MS.

  • Parameter Calculation: Use PK software to calculate key parameters like Half-Life (t½), Clearance (CL), Volume of Distribution (Vd), and Area Under the Curve (AUC).

G cluster_sampling Sampling & Analysis cluster_pk Pharmacokinetics Modeling Dosing_IV IV Dosing Cohort Sampling Serial Blood Sampling (t=0 to 24h) Dosing_IV->Sampling Dosing_PO PO Dosing Cohort Dosing_PO->Sampling Processing Process Blood to Plasma Sampling->Processing LCMS LC-MS/MS Quantitation Processing->LCMS Plot Plot Plasma Conc. vs. Time Curve LCMS->Plot Calculate Calculate PK Parameters (t½, CL, AUC, F%) Plot->Calculate

ParameterDrug-DFMDrug-MeOInterpretation
Clearance (mL/min/kg) 1565Drug-DFM has low clearance, consistent with high in vitro stability. Drug-MeO is rapidly cleared.
Half-Life (t½, hours) 6.21.5The longer half-life of Drug-DFM allows for less frequent dosing.
Oral Bioavailability (F%) 75%20%High stability of Drug-DFM reduces first-pass metabolism, leading to excellent bioavailability.

The in vivo data confirms the predictions from the in vitro assays. The metabolic robustness of the this compound scaffold in Drug-DFM translates directly to a superior pharmacokinetic profile compared to its methoxy counterpart.

Metabolite Identification: Understanding the "Why"

Beyond measuring the rate of disappearance, it is crucial to understand how a compound is being metabolized.[18] Metabolite identification (Met ID) studies use high-resolution mass spectrometry to determine the chemical structures of metabolites formed in in vitro or in vivo samples.[18][19][20] This information is vital for rational drug design, as it identifies the specific "soft spots" on a molecule that are susceptible to metabolism.[19][21]

G Parent_MeO Drug-MeO (Parent) Metabolite_Demethyl O-Demethylated Metabolite Parent_MeO->Metabolite_Demethyl CYP-mediated (Major Pathway) Metabolite_Hydroxyl Aromatic Hydroxylation Metabolite Parent_MeO->Metabolite_Hydroxyl CYP-mediated (Minor Pathway) Parent_DFM Drug-DFM (Parent) Parent_DFM->Metabolite_Hydroxyl CYP-mediated (Minor Pathway) Metabolite_Glucuronide Glucuronide Conjugate Metabolite_Demethyl->Metabolite_Glucuronide UGT-mediated

For Drug-MeO, the primary metabolic route is O-demethylation, a common liability for methoxy-containing compounds. For Drug-DFM, this pathway is blocked. The difluoromethoxy group effectively shields the molecule, forcing metabolism to occur through slower, less favorable pathways like aromatic hydroxylation.

Conclusion: A Superior Scaffold for Metabolic Robustness

The systematic assessment of metabolic stability, from subcellular fractions to whole-animal studies, provides a clear and compelling picture. The strategic incorporation of a difluoromethoxy group, as seen in the this compound scaffold, is a highly effective strategy for enhancing metabolic stability in drug candidates. By blocking common sites of oxidative metabolism, this moiety leads to lower intrinsic clearance, longer in vivo half-life, and improved oral bioavailability when compared directly to its methoxy analogue. This guide demonstrates the essential experimental workflows and comparative logic required to validate the metabolic advantages of this valuable chemical scaffold, ensuring that drug development professionals can make data-driven decisions to advance the most promising therapeutic candidates. All studies should be designed in consideration of regulatory guidelines to ensure the data is fit for purpose.[22][23][24][25][26]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(4), 897-906. Retrieved from [Link]

  • Wernevik, J., Giethlen, B., & Cederberg, A. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248-257. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 16(4), 337-344. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. PubMed, 21(10), 1297-1308. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Mehta, L., Grover, P., Naved, T., & Mukherjee, D. (2021). Metabolite Detection and Profiling Using Analytical Methods. Current Pharmaceutical Analysis, 17(1), 2-9. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Zhang, L., Zhang, Y., & Huang, S. M. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 615-629. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Grdeń, J. (2006). Metabolic stability for drug discovery and development. Semantic Scholar. Retrieved from [Link]

  • Kim, J. H., Choi, Y., & Lee, H. S. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(18), 4252. Retrieved from [Link]

  • Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 591-598. Retrieved from [Link]

  • Soeller, W. C. (2010). Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 13(2), 144-157. Retrieved from [Link]

  • Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. PubMed, 31(8-9), 591-598. Retrieved from [Link]

  • Way, J. D., Wuest, M., & Wuest, F. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH Public Access, 22(5), 754-763. Retrieved from [Link]

  • Way, J. D., Wuest, M., & Wuest, F. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed, 22(5), 754-763. Retrieved from [Link]

  • Raheem, I. T., & White, A. D. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 11(1), 14-25. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Difluoromethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(Difluoromethoxy)-2-methylaniline. As a halogenated aromatic amine, this compound requires specialized handling to mitigate risks to personnel, ensure regulatory compliance, and prevent environmental contamination. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly from the point of generation to final disposal.

Core Principles: Hazard Identification and Waste Classification

Proper disposal begins with a thorough understanding of the material's hazards and its classification as a chemical waste. This compound is a fluorinated organic compound, which places it in the specific category of halogenated organic waste .[1][2] This classification is critical because halogenated wastes cannot be mixed with non-halogenated wastes and require a specific disposal pathway.[2][3]

  • Health Hazards : May cause serious eye irritation, skin irritation, and respiratory irritation.[4][5] Aniline derivatives can be harmful or toxic if inhaled, swallowed, or in contact with skin.[5][6][7]

  • Environmental Hazards : Many aniline compounds are toxic to aquatic life with long-lasting effects.[6][7] Discharge into the environment must be avoided.[4]

  • Combustion Hazards : When heated to decomposition, it may emit hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive gaseous hydrogen fluoride (HF).[8] The generation of HF is a primary reason that dedicated disposal methods, such as incineration with flue gas scrubbing, are required.[4][9]

Under the Resource Conservation and Recovery Act (RCRA) framework, any laboratory chemical is considered waste when it is no longer intended for use.[10] Given its properties, this compound must be managed as a hazardous waste.

Mandatory Safety Protocol: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. The following table summarizes the required equipment, chosen to provide protection against the specific hazards of halogenated anilines.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5][6]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[4][5]
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Protection All handling must occur in a certified chemical fume hood or a well-ventilated area.[4]Prevents inhalation of potentially harmful vapors.[4]

Disposal Workflow and Logic

The proper disposal of this compound follows a strict, sequential workflow designed to ensure safety and regulatory compliance at every stage. The diagram below illustrates the decision-making process from the point of waste generation to its final handoff for disposal.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (See Table 1) start->ppe assess Step 2: Assess Waste Form (Liquid, Solid, or Contaminated Debris?) ppe->assess liquid_path Liquid Waste: Pure compound, solutions, or reaction mixtures assess->liquid_path Liquid solid_path Solid Waste: Contaminated gloves, weigh boats, wipes, silica gel assess->solid_path Solid/Debris container Step 3: Transfer to Designated HALOGENATED ORGANIC WASTE Container liquid_path->container solid_path->container labeling Step 4: Ensure Container is Closed & Properly Labeled 'Hazardous Waste - Halogenated Organics' List all chemical constituents by full name. container->labeling storage Step 5: Store Container in Satellite Accumulation Area (SAA) Must be near point of generation. labeling->storage pickup Step 6: Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Waste Collection and Storage Procedure

This protocol provides the detailed actions required to safely manage the waste stream within the laboratory.

Step 1: Prepare the Waste Collection Area

  • Verify that you have a designated hazardous waste container specifically for Halogenated Organic Waste .[1][2] This container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, tight-fitting lid.[11][12]

  • The container must be properly labeled with the words "Hazardous Waste" and a list of its contents before the first drop of waste is added.[2][13]

Step 2: Segregate and Transfer the Waste

  • Crucially, do not mix this waste with non-halogenated solvents. [2][3] Doing so would render the entire volume of waste as halogenated, significantly increasing disposal costs and complexity.[2]

  • Carefully transfer the waste this compound into the designated halogenated waste container.

  • This includes the pure compound, solutions containing it, and materials used to clean up spills.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[12]

Step 3: Secure and Label the Container

  • After adding waste, securely close the container.[2][3] Waste containers must remain closed at all times except when waste is actively being added.

  • Update the container's label with the full chemical name, "this compound," and an accurate estimation of the quantity added. Do not use abbreviations or chemical formulas.[2]

Step 4: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • The SAA should be a cool, dry, and well-ventilated location away from incompatible materials such as strong acids or oxidizing agents.[8]

  • Ensure the container is within secondary containment (e.g., a spill tray) to mitigate potential leaks.[12]

Final Disposal Pathway: Institutional Handover

The responsibility of the researcher concludes with the safe and compliant handover of the waste to the institution's Environmental Health & Safety (EHS) department or equivalent office.[10][13]

  • Arranging Pickup : Follow your institution’s specific procedures to request a hazardous waste pickup.

  • Final Disposal Method : The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility.[12] Due to its halogenated nature, the most probable disposal method for this compound is controlled chemical incineration .[4][6] This process uses high temperatures to destroy the organic molecule and employs "scrubbers" to neutralize the acidic halogenated byproducts, such as hydrogen fluoride (HF), preventing their release into the atmosphere.[4][9]

By adhering to this guide, laboratory professionals can ensure the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(DIFLUOROMETHOXY)-5-METHYLANILINE. (2025, July 19). ChemicalBook.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet for Benzenamine, 4-fluoro-2-methyl-. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet for 3-Fluoro-4-methylbenzeneamine. (2013, September 10). Capot Chemical.
  • Material Safety Data Sheet SDS/MSDS for N-Methylaniline. (n.d.). Central Drug House (P) Ltd.
  • Safety Data Sheet for N-Methylaniline. (2024, March 8). Sigma-Aldrich.
  • This compound (C8H9F2NO). (n.d.). PubChemLite.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Proper Disposal of 4-Fluoro-2-methoxy-N-methylaniline: A Step-by-Step Guide. (n.d.). BenchChem.

Sources

Navigating the Safe Handling of 3-(Difluoromethoxy)-2-methylaniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Aromatic Amines and Fluorinated Compounds

While specific toxicological data for 3-(Difluoromethoxy)-2-methylaniline is limited, its structural motifs—an aromatic amine and a difluoromethoxy group—suggest a hazard profile that warrants significant caution. Aromatic amines are a class of compounds known for their potential toxicity, including methemoglobinemia, and some are recognized as carcinogens.[1][2] The presence of fluorine can alter the metabolic pathways and reactivity of the molecule, potentially influencing its toxicological properties.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from analogous compounds like various fluoroanilines and methylanilines, we can anticipate the following hazards[3][4][5][6][7]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][8][9]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5][6]

  • Respiratory Sensitization: May cause respiratory irritation.[4][5][6]

  • Combustibility: May be a combustible liquid.[3][6][10]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Level Exposure (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsNitrile or chemical-resistant glovesLong-sleeve lab coatNot generally required, but work in a well-ventilated area
Medium-Risk Operations (e.g., weighing, preparing solutions, small-scale reactions)Chemical splash goggles or a full-face shield[1]Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant coveralls or suit[11]Half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates (e.g., ABEK type)[3]
High-Risk/Emergency Situations (e.g., large spills, uncontrolled reactions, cleaning contaminated equipment)Full-face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®)Fully encapsulating chemical protective suit (Level A or B)[12]Self-contained breathing apparatus (SCBA)[1]

Causality of PPE Choices:

  • Eye and Face Protection: Aromatic amines can cause severe eye irritation or damage.[4] Chemical splash goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.[1]

  • Hand Protection: Aromatic amines can be absorbed through the skin.[2][13] Studies on aniline permeation have shown that breakthrough times vary significantly between glove materials.[2][13] Double-gloving provides an additional layer of protection. It is crucial to inspect gloves for any signs of degradation or contamination before and during use.[14][15]

  • Body Protection: A chemical-resistant lab coat or coveralls prevent skin contact with spills or splashes.[15][16] For high-risk scenarios, a fully encapsulating suit is necessary to prevent any contact with the chemical.[1]

  • Respiratory Protection: Inhalation of aromatic amine vapors can be harmful.[4][5][8] An air-purifying respirator with appropriate cartridges can filter out these vapors. In situations with high concentrations or unknown oxygen levels, an SCBA is required to provide a clean air supply.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling of this compound extends beyond wearing the correct PPE. Adherence to established operational and disposal protocols is paramount.

Handling Procedures
  • Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[1] All personnel involved must be trained on the potential hazards and emergency procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][16]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[16] Do not eat, drink, or smoke in the laboratory.[7][16] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[14][16]

  • Container Handling: Keep containers securely sealed when not in use.[16] Avoid physical damage to containers.[16]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing and shoes.[14] Seek immediate medical attention.[14]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do. Continue rinsing.[4][14] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][14] If breathing is difficult or absent, provide artificial respiration.[14] Seek immediate medical attention.[14]

  • Ingestion: Rinse the mouth with water.[14] Do not induce vomiting.[7] Seek immediate medical attention.[7]

  • Spills: For small spills, contain and absorb the material with an inert absorbent material (e.g., sand, vermiculite).[16] Place the absorbed material in a suitable, labeled container for waste disposal.[16] For large spills, evacuate the area and follow emergency response protocols.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[17] Do not mix with other waste streams.[17]

  • Container Labeling: The waste container must be labeled with the chemical name and appropriate hazard warnings.[18]

  • Disposal Method: As a halogenated aromatic compound, this waste should be disposed of through a licensed hazardous waste disposal company.[17][19] Incineration in a facility equipped with afterburners and scrubbers is a common and effective method for destroying such compounds.[19] Do not pour down the drain or dispose of in regular trash.[17][20]

Visualizing the Path to Safety

To further clarify the decision-making process for safe handling, the following diagrams illustrate the PPE selection workflow and the key steps in the disposal process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Assess Task-Specific Risk low_risk Low-Level Exposure (e.g., handling sealed containers) start->low_risk Low medium_risk Medium-Risk Operations (e.g., weighing, small reactions) start->medium_risk Medium high_risk High-Risk/Emergency (e.g., large spills) start->high_risk High ppe_low Safety Glasses Nitrile Gloves Lab Coat low_risk->ppe_low ppe_medium Chemical Goggles/Face Shield Double Chemical-Resistant Gloves Chemical-Resistant Coveralls Air-Purifying Respirator medium_risk->ppe_medium ppe_high Full-Face Shield & Goggles Heavy-Duty Chemical Gloves Encapsulating Suit (Level A/B) SCBA high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_medium->proceed ppe_high->proceed Disposal_Workflow start Generate Waste segregate Segregate into Dedicated Halogenated Aromatic Waste Container start->segregate label_waste Label Container with Chemical Name and Hazards segregate->label_waste store Store Securely in a Designated Waste Area label_waste->store dispose Arrange for Pickup by a Licensed Hazardous Waste Disposal Company store->dispose end Complete Disposal dispose->end

Caption: Step-by-Step Chemical Waste Disposal Workflow.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound and foster a secure research environment.

References

A comprehensive list of sources will be provided upon request.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.